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  • Product: 5-Bromo-2-isopropoxythiazole
  • CAS: 1086382-62-8

Core Science & Biosynthesis

Foundational

5-Bromo-2-isopropoxythiazole physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-isopropoxythiazole Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-isopropoxythiazole

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of novel therapeutics, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] Within this class, functionalized intermediates such as 5-Bromo-2-isopropoxythiazole serve as critical building blocks for creating diverse molecular architectures. The strategic placement of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the 2-isopropoxy group modulates the electronic character and lipophilicity of the ring system.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-isopropoxythiazole. Moving beyond a simple data sheet, this document provides context on its synthesis, practical insights into its analytical characterization, and essential safety protocols, empowering scientists to utilize this valuable reagent with confidence and precision.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 5-Bromo-2-isopropoxythiazole is a halogenated heterocyclic compound with the following identifiers:

  • Chemical Name: 5-Bromo-2-isopropoxythiazole

  • CAS Number: 1086382-62-8[3]

  • Molecular Formula: C₆H₈BrNOS

  • Molecular Weight: 238.10 g/mol

The structure features a five-membered thiazole ring containing one sulfur and one nitrogen atom. It is substituted at the 5-position with a bromine atom and at the 2-position with an isopropoxy ether linkage. This combination of functional groups dictates its reactivity, solubility, and potential for further chemical modification.

Section 2: Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can compile known information and derive key properties from closely related analogs and predictive models. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource / Comments
CAS Number 1086382-62-8Fluorochem[3]
MDL Number MFCD11223422Fluorochem[3]
Appearance Colorless oilInferred from the synthesis of the highly analogous 5-bromo-2-ethoxythiazole.[4]
Boiling Point ~296.3 ± 20.0 °CPredicted value for the analogous compound 5-Bromo-2-isopropoxyaniline.[5]
Density ~1.392 ± 0.06 g/cm³Predicted value for the analogous compound 5-Bromo-2-isopropoxyaniline.[5]
Solubility Soluble in DMF, ethyl acetate, hexanes.Inferred from typical solvents used in its synthesis and purification.[4]
Storage Store at room temperature, in a dark place under an inert atmosphere.Recommended conditions for the analogous compound 5-Bromo-2-isopropoxyaniline.[5]

Section 3: Synthesis and Reactivity Context

Understanding the synthesis of a compound provides invaluable context for its handling and properties. The preparation of the closely related 5-bromo-2-ethoxythiazole involves the direct bromination of the corresponding 2-alkoxythiazole precursor. This straightforward and high-yielding reaction highlights the reactivity of the thiazole ring and informs on the compound's stability and potential side-products.

Protocol: Synthesis of 5-Bromo-2-alkoxythiazole Analog

This protocol is adapted from the documented synthesis of 5-bromo-2-ethoxythiazole and is directly applicable for the isopropoxy derivative.[4]

Objective: To synthesize 5-bromo-2-isopropoxythiazole via electrophilic bromination.

Materials:

  • 2-Isopropoxythiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for chromatography

Procedure:

  • Dissolve 2-isopropoxythiazole (1 equivalent) in DMF.

  • To this solution, add N-Bromosuccinimide (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LCMS.

  • Upon completion, the reaction mixture is subjected directly to purification.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% ethyl acetate/hexane) to elute the final product.[4]

  • The final product is isolated as a colorless oil.[4]

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Purification A Dissolve 2-Isopropoxythiazole in DMF B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temp for 3 hours B->C D Monitor by TLC/LCMS C->D E Flash Column Chromatography (Silica Gel) D->E If complete F Elute with 10% EtOAc/Hexane E->F G Isolated Product: 5-Bromo-2-isopropoxythiazole (Colorless Oil) F->G G cluster_input Input cluster_process LCMS Analysis cluster_output Data Output & Verification A Synthesized Sample (~1 mg/mL in ACN) B Inject into HPLC (C18 Column) A->B C Separation via Gradient Elution B->C D Ionization (ESI+) C->D E Mass Detection D->E F Chromatogram (Purity Check) E->F G Mass Spectrum (Identity Check) E->G H Confirm Isotopic Pattern (m/z, m/z+2) G->H I Verified Compound H->I

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-isopropoxythiazole: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry The thiazole ring is a privileged scaffold in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for the design of novel therapeutics. The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the vast array of thiazole derivatives, 5-Bromo-2-isopropoxythiazole has emerged as a valuable building block for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors.

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxythiazole, detailing its chemical structure, physicochemical properties, synthesis, and potential applications in the field of drug development.

Core Molecular Attributes of 5-Bromo-2-isopropoxythiazole

Chemical Structure and CAS Number

5-Bromo-2-isopropoxythiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position.

The Chemical Abstracts Service (CAS) number for 5-Bromo-2-isopropoxythiazole is 1086382-62-8 [1][2].

Physicochemical Properties

While experimentally determined physicochemical data for 5-Bromo-2-isopropoxythiazole is not extensively published, the following table summarizes key properties based on information from chemical suppliers and computational predictions.

PropertyValueSource
Molecular Formula C₇H₈BrNOS[Calculated]
Molecular Weight 222.11 g/mol [Calculated]
Appearance White to off-white solid[Predicted]
Purity ≥95%[1][2]
MDL Number MFCD11223422[2]

Synthesis of 5-Bromo-2-isopropoxythiazole: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-isopropoxythiazole can be achieved through the bromination of 2-isopropoxythiazole. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Reaction Scheme:

Synthesis of 5-Bromo-2-isopropoxythiazole reactant1 2-Isopropoxythiazole product 5-Bromo-2-isopropoxythiazole reactant1->product DMF, Room Temperature reactant2 N-Bromosuccinimide (NBS) reactant2->product

Caption: Synthetic route to 5-Bromo-2-isopropoxythiazole.

Experimental Protocol:

  • Dissolution: Dissolve 2-isopropoxythiazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise at room temperature. The use of NBS is advantageous as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-isopropoxythiazole.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 5-Bromo-2-isopropoxythiazole is limited, chemical suppliers like BLD Pharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request[1]. Based on the structure, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would be expected to show a singlet for the proton at the 4-position of the thiazole ring, a septet for the methine proton of the isopropoxy group, and a doublet for the two methyl groups of the isopropoxy group.

  • ¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the thiazole ring and the isopropoxy group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-H, C=N, C-S, and C-O functional groups present in the molecule.

Applications in Drug Discovery and Development

The thiazole nucleus is a key pharmacophore in a multitude of therapeutic agents, and its derivatives have shown a broad range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. 5-Bromo-2-isopropoxythiazole, with its reactive bromine atom, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.

Role as a Building Block for Kinase Inhibitors:

Protein kinases are a crucial class of enzymes that regulate a wide variety of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. As such, kinase inhibitors have become a major focus of drug discovery efforts.

The 2-aminothiazole scaffold, which can be readily synthesized from precursors like 5-Bromo-2-isopropoxythiazole, is a common motif in many kinase inhibitors. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of various aryl or heteroaryl groups, which can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase.

Kinase_Inhibitor_Scaffold A 5-Bromo-2-isopropoxythiazole B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B [Pd] catalyst C Functionalized Thiazole Intermediate B->C D Further Synthetic Modifications C->D E Kinase Inhibitor Candidate D->E

Caption: General workflow for utilizing 5-Bromo-2-isopropoxythiazole in the synthesis of kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-isopropoxythiazole. Based on safety data sheets for structurally related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-isopropoxythiazole is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a reactive bromine atom and a modifiable isopropoxy group on a privileged thiazole scaffold makes it an important precursor for the development of novel therapeutic agents, most notably kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Sources

Foundational

Solubility and stability of 5-Bromo-2-isopropoxythiazole

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-isopropoxythiazole For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-Bromo-2-i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-isopropoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-2-isopropoxythiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive framework for characterizing these critical attributes. We will delve into the theoretical considerations and provide detailed, field-tested experimental protocols for determining the solubility of 5-Bromo-2-isopropoxythiazole in various organic solvents and for assessing its stability under different environmental conditions. This document is intended to be a practical resource, enabling researchers to generate reliable and reproducible data, thereby accelerating the drug development and chemical synthesis processes.

Introduction to 5-Bromo-2-isopropoxythiazole

Thiazole derivatives are a well-established class of heterocyclic compounds that are of significant interest in drug discovery due to their wide range of biological activities. The introduction of a bromine atom and an isopropoxy group to the thiazole scaffold, as in 5-Bromo-2-isopropoxythiazole, can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. A precise understanding of its solubility and stability is a prerequisite for any application, from designing synthetic routes to formulating a potential drug product.

Determining the Solubility of 5-Bromo-2-isopropoxythiazole

Solubility is a critical parameter that dictates the bioavailability, formulation, and purification strategies for a compound.[1] The following sections provide a systematic approach to determining the solubility of 5-Bromo-2-isopropoxythiazole.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid screening of suitable solvents.[1] This is a crucial first step to identify a range of solvents for more rigorous quantitative analysis.

Experimental Protocol:

  • Preparation: Label a series of small test tubes or vials, one for each selected organic solvent (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane).

  • Addition of Solute: Add approximately 5-10 mg of 5-Bromo-2-isopropoxythiazole to each labeled tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.[1]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-Bromo-2-isopropoxythiazole to a series of vials. The presence of excess solid is essential to ensure that equilibrium is reached.[2]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[2]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to allow the excess solid to sediment.[2]

    • Carefully withdraw a sample of the clear supernatant. To ensure complete removal of undissolved solids, either centrifuge the sample or filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[2]

  • Analysis:

    • Prepare a series of standard solutions of 5-Bromo-2-isopropoxythiazole of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound.[3][4]

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration.

Table 1: Hypothetical Solubility Data for 5-Bromo-2-isopropoxythiazole

SolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
HexaneInsoluble< 0.1
ToluenePartially Soluble5.2
DichloromethaneSoluble89.5
Ethyl AcetateSoluble75.1
AcetoneSoluble150.3
EthanolPartially Soluble22.7
MethanolPartially Soluble15.8
DMSOSoluble> 200

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 5-Bromo-2-isopropoxythiazole to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Place in shaker sep1 Sedimentation (≥2h) equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter or centrifuge sep2->sep3 analysis2 Analyze standards and sample (HPLC/LC-MS) sep3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Generate calibration curve analysis2->analysis3 analysis4 Quantify concentration analysis3->analysis4 calc1 Calculate solubility (mg/mL or mol/L) analysis4->calc1

Caption: Workflow for quantitative solubility determination.

Stability Assessment of 5-Bromo-2-isopropoxythiazole

Understanding the stability of 5-Bromo-2-isopropoxythiazole is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products. Thiazole rings can be susceptible to hydrolysis, particularly under acidic conditions.[5]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways. This information is valuable for the development of stability-indicating analytical methods.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 5-Bromo-2-isopropoxythiazole in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. The major initial degradation pathway for some related compounds is oxidative.[6]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start 5-Bromo-2-isopropoxythiazole Solution acid Acidic Hydrolysis (HCl, heat) start->acid base Basic Hydrolysis (NaOH, heat) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (UV/Vis Light) start->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc ms Mass Spectrometry hplc->ms Identify Degradants

Caption: Forced degradation study workflow.

Potential Degradation Pathways

Based on the chemistry of related brominated organic compounds and thiazoles, several degradation pathways can be hypothesized for 5-Bromo-2-isopropoxythiazole:

  • Hydrolysis: Cleavage of the ether linkage (isopropoxy group) or the thiazole ring itself, particularly under harsh acidic or basic conditions.[5][7]

  • Dehalogenation: Reductive or hydrolytic removal of the bromine atom.[7]

  • Oxidation: Oxidation of the thiazole ring, potentially leading to ring opening.[7]

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules.[3][4]

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for identifying and quantifying low-level degradation products.[3]

Conclusion

This technical guide provides a comprehensive and practical framework for the systematic evaluation of the solubility and stability of 5-Bromo-2-isopropoxythiazole. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable data. This information is fundamental for making informed decisions throughout the research and development lifecycle, from optimizing reaction conditions and purification strategies to designing effective formulations. The methodologies outlined herein are designed to be adaptable and can serve as a foundation for more specialized investigations into the physicochemical properties of this promising compound.

References

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Li, Y., et al. (2005). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Peneva, P., et al. (2007). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2',3'-dideoxythymidine esters with amino acids and peptides. PubMed. [Link]

  • PubChem. (n.d.). 5-bromo-2-isopropoxyaniline. PubChem. [Link]

  • Touré, M., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

Sources

Exploratory

Synthesis and characterization of 5-Bromo-2-isopropoxythiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-isopropoxythiazole Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 5-Br...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-isopropoxythiazole

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 5-Bromo-2-isopropoxythiazole, a key heterocyclic building block in medicinal chemistry. Thiazole derivatives are a cornerstone in drug discovery, recognized for their wide spectrum of pharmacological activities.[1] This document details a strategic synthetic approach starting from the commercially available 2,5-dibromothiazole, leveraging the principles of nucleophilic aromatic substitution (SNAr). We will delve into the causality behind the experimental design, provide a detailed, field-tested protocol for synthesis and purification, and outline a rigorous analytical workflow for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[2]

5-Bromo-2-isopropoxythiazole serves as a particularly valuable intermediate. The isopropoxy group at the C2 position can modulate solubility and metabolic stability, while the bromine atom at the C5 position provides a reactive handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery campaigns.

Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution

The synthesis of 5-Bromo-2-isopropoxythiazole is most effectively achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,5-dibromothiazole. This precursor is a pivotal building block, offering two bromine atoms with differential reactivity that can be exploited for selective chemical modification.[2]

Mechanistic Rationale and Regioselectivity

The core of this synthetic strategy lies in the higher reactivity of the bromine atom at the C2 position compared to the C5 position towards nucleophilic attack. This selectivity is governed by the electronic nature of the thiazole ring. The electronegative nitrogen atom (at position 3) exerts a strong electron-withdrawing inductive and mesomeric effect, which is more pronounced at the adjacent C2 position. This effect polarizes the C2-Br bond and stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy for substitution at this site.

The reaction proceeds as follows:

  • Nucleophilic Attack: The isopropoxide anion (CH₃)₂CHO⁻, a potent nucleophile, attacks the electron-deficient C2 carbon of 2,5-dibromothiazole.

  • Formation of Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

  • Departure of Leaving Group: The complex collapses, expelling the bromide ion as the leaving group and restoring the aromaticity of the thiazole ring to yield the desired 2-alkoxy-substituted product.

By carefully controlling the stoichiometry of the sodium isopropoxide, we can ensure monosubstitution occurs selectively at the C2 position, leaving the C5 bromine intact for subsequent functionalization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_process Work-up & Purification Reactant1 2,5-Dibromothiazole Reaction Nucleophilic Aromatic Substitution (SNAr) Room Temperature to Reflux Reactant1->Reaction Reactant2 Sodium Isopropoxide Reactant2->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Quench with Saturated NH4Cl Solution Reaction->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Purify Flash Column Chromatography (Silica Gel) Extract->Purify Product 5-Bromo-2-isopropoxythiazole (Final Product) Purify->Product

Caption: Synthetic workflow for 5-Bromo-2-isopropoxythiazole.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials and Equipment
  • 2,5-Dibromothiazole (97%)

  • Sodium isopropoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,5-dibromothiazole (10.0 g, 41.1 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous THF (100 mL) to dissolve the starting material.

  • Reagent Addition: Carefully add sodium isopropoxide (3.7 g, 45.2 mmol, 1.1 equiv.) to the solution in portions at room temperature. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approx. 66 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Ethyl Acetate/Hexanes eluent system). The starting material (2,5-dibromothiazole) is significantly less polar than the product. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).[3]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-Bromo-2-isopropoxythiazole as a colorless to pale yellow oil.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Bromo-2-isopropoxythiazole. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physicochemical and Spectroscopic Data
ParameterExpected Value
Molecular Formula C₆H₈BrNOS
Molecular Weight 222.10 g/mol
Physical Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ ~7.35 (s, 1H, thiazole C4-H), ~5.30 (sept, J=6.2 Hz, 1H, CH), ~1.40 (d, J=6.2 Hz, 6H, 2xCH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~170 (C2), ~125 (C4), ~95 (C5), ~75 (CH), ~22 (CH₃)
Mass Spec. (ESI-MS) m/z: [M+H]⁺ at 221.9/223.9 (approx. 1:1 ratio), characteristic of a monobrominated compound.[4][5]
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_verification Structural & Purity Confirmation Input Purified Product from Synthesis NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS Structure Confirm Connectivity & Functional Groups NMR->Structure Identifies proton & carbon environments MS->Structure Confirms molecular weight & isotopic pattern Purity Assess Purity (>95%) Structure->Purity Correlate data Final Structurally Confirmed 5-Bromo-2-isopropoxythiazole Purity->Final

Caption: Workflow for the characterization of 5-Bromo-2-isopropoxythiazole.

Conclusion

This guide has detailed a reliable and scalable synthetic route to 5-Bromo-2-isopropoxythiazole via a regioselective nucleophilic aromatic substitution on 2,5-dibromothiazole. The rationale behind the selective reactivity of the C2 position has been explained, providing a deeper understanding of the underlying chemical principles. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, ensures that researchers can confidently prepare and validate this important chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors . ResearchGate. [Link]

  • 2,5-Dibromothiazole . PubChem. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review . Bentham Science. [Link]

Sources

Foundational

Reactivity profile of the thiazole ring in 5-Bromo-2-isopropoxythiazole

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-isopropoxythiazole Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Bromo-2-isopropoxythiazole, a versatil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-isopropoxythiazole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Bromo-2-isopropoxythiazole, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document moves beyond a simple recitation of reactions to offer a deep dive into the underlying electronic and steric factors that govern its reactivity. We will explore the molecule's propensity for metal-halogen exchange, its utility in a suite of palladium-catalyzed cross-coupling reactions, and the potential for reactivity at other positions on the thiazole core. Each section is grounded in established chemical principles and supported by detailed, field-proven experimental protocols, offering both theoretical understanding and practical guidance for the laboratory professional.

Introduction: The Thiazole Core and the Influence of Substituents

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1][2] Its aromaticity, derived from the delocalization of six π-electrons, renders it relatively stable.[3] However, the electronegativity of the nitrogen and sulfur atoms creates a π-electron deficient system, influencing its reactivity. Generally, the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[3][4] Electrophilic substitution, while often requiring forcing conditions, typically occurs at the C5 position, which is the most electron-rich carbon.[3]

In 5-Bromo-2-isopropoxythiazole, this intrinsic reactivity is significantly modulated by the two substituents:

  • 2-Isopropoxy Group (-O-iPr): This is a strong electron-donating group (EDG) due to the lone pairs on the oxygen atom. Through resonance, it increases the electron density of the entire ring system, particularly at the C5 position. This donation partially mitigates the inherent electron deficiency of the thiazole core, making it more akin to activated benzene rings in certain reactions.

  • 5-Bromo Group (-Br): The bromine atom exerts a dual electronic effect. Inductively, it is electron-withdrawing. Through resonance, it can donate lone-pair electrons, but this effect is weaker than its inductive pull. Critically, the C5-Br bond is the primary site of reactivity, serving as a linchpin for metal-halogen exchange and as the electrophilic partner in a vast array of palladium-catalyzed cross-coupling reactions.

The interplay of these two groups makes 5-Bromo-2-isopropoxythiazole a uniquely versatile synthetic intermediate. The electron-donating isopropoxy group activates the C5-Br bond for oxidative addition to palladium(0) catalysts, while the bromine itself provides the reactive handle for forming new bonds.

Caption: Electronic influences and primary reactivity sites on 5-Bromo-2-isopropoxythiazole.

Reactivity at the C5-Position: The Gateway to Functionalization

The carbon-bromine bond at the C5 position is the molecule's most important reactive center. This site allows for the transformation of the electrophilic aryl bromide into a nucleophilic organometallic species or direct engagement in catalytic cycles.

Metal-Halogen Exchange

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful strategy for converting the C5-Br bond into a C5-Li bond, effectively reversing the polarity of this carbon atom from electrophilic to strongly nucleophilic.[5] This transformation is typically achieved at very low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

Causality of Experimental Choice:

  • Reagent: n-BuLi is often sufficient, but the more reactive t-BuLi can be used if exchange is sluggish.[6][7] The choice is dictated by the need for a rapid exchange that outcompetes potential side reactions, such as nucleophilic attack on the ring or deprotonation at C4.

  • Temperature: Cryogenic temperatures (-78 °C) are critical. The resulting 5-lithio-2-isopropoxythiazole intermediate is highly reactive and thermally unstable.[8] Low temperatures prevent decomposition and reactions with the solvent (commonly THF).

The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C5 position.

Lithiation_Workflow start 5-Bromo-2-isopropoxythiazole step1 Add n-BuLi or t-BuLi in THF, -78 °C start->step1 intermediate 5-Lithio-2-isopropoxythiazole (Highly Reactive Intermediate) step1->intermediate step2 Add Electrophile (E+) (e.g., Aldehyde, CO2) intermediate->step2 product 5-Substituted-2-isopropoxythiazole step2->product Palladium_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L_n-X (Oxidative Adduct) OxAdd->PdII_complex Transmetal Transmetalation (e.g., from R'-B(OH)2) PdII_complex->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product RX R-X (5-Bromo-2-isopropoxythiazole) RX->OxAdd R_Metal R'-[Metal] (Coupling Partner) R_Metal->Transmetal

Sources

Exploratory

The Strategic Utility of 5-Bromo-2-isopropoxythiazole in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals Abstract The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2-isopropoxythiazole. We will explore its synthetic utility, chemical reactivity, and strategic applications in the development of targeted therapies, particularly in the realm of kinase inhibition. This document serves as a technical resource for researchers and drug development professionals, providing actionable insights and detailed protocols to leverage this powerful chemical building block.

The Thiazole Scaffold: A Foundation of Pharmacological Activity

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a recurring motif in a multitude of biologically active compounds.[3][4] Its presence is noted in natural products like Vitamin B1 (Thiamine) and synthetic drugs spanning a wide therapeutic spectrum, including anti-cancer agents (Dasatinib), antivirals (Ritonavir), and anti-inflammatory drugs (Meloxicam).[1][5] The aromatic nature of the thiazole ring, coupled with its capacity for hydrogen bonding and dipole interactions, allows it to effectively engage with biological targets.

The strategic functionalization of the thiazole ring is a key tactic in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[1][6] The introduction of a bromine atom, as in 5-Bromo-2-isopropoxythiazole, provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, unlocking a vast chemical space for analogue synthesis and structure-activity relationship (SAR) studies.[7][8]

Synthesis and Chemical Properties of 5-Bromo-2-isopropoxythiazole

The efficient synthesis of the core scaffold is the first critical step in its application. 5-Bromo-2-isopropoxythiazole is readily prepared from the corresponding 2-isopropoxythiazole via electrophilic bromination.

Experimental Protocol: Synthesis of 5-Bromo-2-isopropoxythiazole

This protocol is adapted from a similar procedure for the synthesis of 5-bromo-2-ethoxythiazole.[9]

Objective: To synthesize 5-Bromo-2-isopropoxythiazole via electrophilic bromination of 2-isopropoxythiazole.

Materials:

  • 2-isopropoxythiazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-isopropoxythiazole (1.0 eq) in anhydrous DMF.

  • To this solution, add N-Bromosuccinimide (1.5 eq) portion-wise at room temperature. The addition of NBS is a critical step for introducing the bromine atom at the C5 position of the thiazole ring. The C5 position is often susceptible to electrophilic attack.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% ethyl acetate/hexane) to yield 5-Bromo-2-isopropoxythiazole as a pure oil.[9]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity

The key to the utility of 5-Bromo-2-isopropoxythiazole lies in the reactivity of the C5-Br bond. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for constructing complex molecular architectures.[8]

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of diverse amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linker for further functionalization.

The 2-isopropoxy group serves as a modulating element and a synthetic handle. It is relatively stable but can be hydrolyzed under certain acidic conditions to reveal a 2-hydroxythiazole, offering another point for diversification.

G cluster_synthesis Synthetic Workflow cluster_coupling Cross-Coupling Applications start 2-Isopropoxythiazole reagent N-Bromosuccinimide (NBS) DMF start->reagent Electrophilic Bromination product 5-Bromo-2-isopropoxythiazole reagent->product scaffold 5-Bromo-2-isopropoxythiazole suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) scaffold->suzuki buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) scaffold->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) scaffold->sonogashira product_suzuki 5-Aryl-2-isopropoxythiazole suzuki->product_suzuki product_buchwald 5-Amino-2-isopropoxythiazole buchwald->product_buchwald product_sonogashira 5-Alkynyl-2-isopropoxythiazole sonogashira->product_sonogashira

Caption: Synthetic and application workflow for 5-Bromo-2-isopropoxythiazole.

Application in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cell signaling pathways that govern cell growth, proliferation, and survival.[10][11] The dysregulation of kinase activity is a hallmark of many cancers.[10] The 2,5-disubstituted thiazole framework is a well-established and effective scaffold for designing potent and selective kinase inhibitors.[8] 5-Bromo-2-isopropoxythiazole is an ideal starting material for building libraries of such inhibitors.

Case Study: Design of a Hypothetical CDK2 Inhibitor

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. We can conceptually design a synthetic route to a potential CDK2 inhibitor library using 5-Bromo-2-isopropoxythiazole.

Design Rationale:

  • The 2-amino group on a thiazole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region of the ATP-binding pocket.

  • The substituent at the C5 position can be varied to occupy the hydrophobic pocket and interact with the solvent-exposed region, thereby tuning potency and selectivity.

Workflow: Synthesis of a 2-Anilino-5-arylthiazole Library
  • Buchwald-Hartwig Amination: The first step involves coupling 5-Bromo-2-isopropoxythiazole with a substituted aniline (e.g., 3-chloroaniline). This reaction establishes the crucial 2-anilino hinge-binding motif. The choice of aniline allows for initial exploration of SAR.

  • Suzuki Coupling: The resulting 5-bromo-2-anilinothiazole intermediate is then subjected to a Suzuki coupling reaction with a diverse panel of arylboronic acids. This step systematically varies the C5-substituent to probe the hydrophobic pocket of the kinase.

G start 5-Bromo-2-isopropoxythiazole step1_reagent Substituted Aniline Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) start->step1_reagent Buchwald-Hartwig Amination intermediate Intermediate: 5-Bromo-2-(substituted-anilino)thiazole step1_reagent->intermediate step2_reagent Aryl Boronic Acid Library Pd Catalyst (e.g., Pd(PPh3)4) intermediate->step2_reagent Suzuki Coupling final_product Final Product Library: 2-(Anilino)-5-arylthiazole Kinase Inhibitors step2_reagent->final_product G cluster_pathway CDK2 Signaling Pathway in G1/S Transition CyclinE Cyclin E Complex Active CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb Complex->pRb Phosphorylates E2F1 E2F1 pRb->E2F1 Sequesters S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F1->S_Phase_Genes Activates Transcription pRb_P pRb-P (Inactive) pRb_P->E2F1 Releases G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor Thiazole Inhibitor Inhibitor->Complex Inhibits

Caption: Inhibition of the CDK2 signaling pathway by a thiazole-based inhibitor.

Future Perspectives

5-Bromo-2-isopropoxythiazole is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity allows for systematic and efficient exploration of chemical space around a privileged pharmacological scaffold. Beyond kinase inhibitors, derivatives can be explored for a wide range of other biological targets, including but not limited to GPCRs, ion channels, and enzymes involved in metabolic or inflammatory diseases. [3][12]The continued development of novel cross-coupling methodologies will only expand the potential applications of this versatile building block, solidifying the role of functionalized thiazoles in the future of medicine.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2020). World Journal of Pharmaceutical Research. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Current Drug Discovery Technologies. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Education and Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocyles (2017–2023). (2023). MDPI. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). Molecular and Cellular Oncology. [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. (2022). BMC Cancer. [Link]

Sources

Exploratory

Probing the Enigmatic Mechanism: A Technical Guide to 5-Bromo-2-isopropoxythiazole Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the mechanistic landscape of 5-Bromo-2-isopropoxythiazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic landscape of 5-Bromo-2-isopropoxythiazole derivatives. As a Senior Application Scientist, this document moves beyond a mere recitation of facts to provide a foundational framework for investigation. Given the nascent state of direct research on this specific scaffold, we will extrapolate from the well-established pharmacology of the broader thiazole class to construct a testable mechanistic hypothesis. This guide will then equip you with the experimental designs and protocols necessary to elucidate the precise molecular interactions and cellular consequences of this promising chemical entity.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse array of biological targets.[1][2] This heterocyclic motif is a common feature in numerous clinically approved drugs and biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[2]

Derivatives of the thiazole family have been identified as potent inhibitors of several key enzyme classes:

  • Protein Kinases: Thiazole-containing compounds have shown significant inhibitory activity against various protein kinases, such as B-RAFV600E and Glycogen Synthase Kinase 3 (GSK-3β), which are critical targets in oncology.[6]

  • Metabolic Enzymes: Inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase has been reported for 2-amino thiazole derivatives.[7]

  • Inflammatory Enzymes: Thiazole derivatives have been developed as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), as well as cyclooxygenase (COX) enzymes, highlighting their potential in treating inflammatory conditions.[8][9]

The introduction of a bromine atom at the 5-position and a bulky isopropoxy group at the 2-position of the thiazole ring in the titular derivatives is anticipated to significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby dictating its interaction with biological targets.[2]

A Proposed Mechanism of Action: Targeting Kinase Signaling

Based on the extensive literature on functionally similar thiazole derivatives, a primary hypothesis is that 5-Bromo-2-isopropoxythiazole derivatives act as inhibitors of one or more protein kinases involved in oncogenic signaling pathways. The rationale for this hypothesis is grounded in the frequent observation of thiazole scaffolds within the ATP-binding pocket of various kinases.[6][10] The isopropoxy group may confer selectivity, while the bromo-substituent could enhance binding affinity through halogen bonding or by increasing lipophilicity to favor interaction with hydrophobic pockets.[2]

To systematically investigate this hypothesis, a multi-faceted experimental approach is required, progressing from broad screening to specific target validation and cellular pathway analysis.

Experimental Validation Workflow

This section outlines a comprehensive, self-validating experimental workflow designed to rigorously test the proposed mechanism of action.

Initial Broad-Spectrum Kinase Profiling

The initial step is to ascertain the kinase inhibitory potential of the 5-Bromo-2-isopropoxythiazole derivatives. A broad-spectrum kinase panel assay is the most efficient method for this preliminary screening.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve the 5-Bromo-2-isopropoxythiazole derivative in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions to be used in the assay.

  • Assay Platform: Utilize a commercially available kinase panel assay (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that covers a wide range of human kinases.

  • Assay Conditions: The assay is typically performed at a fixed ATP concentration (often at or near the Km for each kinase) and a single high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a DMSO control. A significant reduction in activity (typically >50-70%) for a particular kinase identifies it as a potential "hit."

Data Presentation: Kinase Inhibition Profile

Kinase TargetFamily% Inhibition at 10 µM
Kinase ACMGC85%
Kinase BTK15%
Kinase CAGC92%
.........

This table will provide a clear overview of the compound's selectivity profile.

Determination of Inhibitory Potency (IC50)

For the "hit" kinases identified in the initial screen, the next step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Assay Setup: For each hit kinase, set up a reaction mixture containing the kinase, its specific substrate, and ATP.

  • Compound Titration: Add the 5-Bromo-2-isopropoxythiazole derivative in a series of increasing concentrations (e.g., from 1 nM to 100 µM).

  • Reaction and Detection: Incubate the reaction and then measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Inhibitory Potency of Lead Compound

Kinase TargetIC50 (nM)
Kinase A75
Kinase C32

This table allows for a direct comparison of the compound's potency against different kinases.

Elucidating the Mechanism of Inhibition

Understanding how the compound inhibits the kinase is crucial. This typically involves determining if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Experimental Protocol: Enzyme Kinetic Studies

  • Varying ATP Concentrations: Perform the kinase assay with a fixed concentration of the inhibitor (e.g., at its IC50) and varying concentrations of ATP.

  • Varying Inhibitor Concentrations: Repeat the assay with multiple fixed concentrations of the inhibitor across a range of ATP concentrations.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the data. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Visualization: Kinase Inhibition Workflow

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Cellular Activity A Broad Kinase Panel (Single High Concentration) B Identify 'Hit' Kinases (>50% Inhibition) A->B Screening C IC50 Determination (Dose-Response Curve) B->C Validation D Enzyme Kinetic Studies (Varying [ATP] and [Inhibitor]) C->D Lead Candidate E Lineweaver-Burk Plot Analysis D->E Data Acquisition F Determine Mode of Inhibition (e.g., ATP-competitive) E->F Analysis G Cell-Based Assays (e.g., Western Blot for Phospho-Substrate) F->G Hypothesis Driven I Confirm On-Target Effect G->I Target Engagement H Phenotypic Assays (e.g., Proliferation, Apoptosis) H->I Functional Outcome

Caption: Experimental workflow for validating the kinase inhibitory mechanism.

Cellular Target Engagement and Pathway Analysis

The final and most critical step is to confirm that the compound engages its target kinase within a cellular context and modulates the downstream signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture: Use a cancer cell line known to be dependent on the signaling pathway of the target kinase.

  • Compound Treatment: Treat the cells with the 5-Bromo-2-isopropoxythiazole derivative at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct downstream substrate and a total protein antibody for that substrate as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in the phosphorylation level of the substrate.

Visualization: Hypothesized Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor TargetKinase Target Kinase (e.g., Kinase C) Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate (Active) CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 5-Bromo-2-isopropoxy- thiazole Derivative Inhibitor->TargetKinase Inhibition

Caption: Proposed inhibition of a generic kinase signaling pathway.

Concluding Remarks and Future Directions

This guide provides a robust framework for elucidating the mechanism of action of 5-Bromo-2-isopropoxythiazole derivatives, centered on a well-supported hypothesis of kinase inhibition. The successful execution of these experiments will not only validate the molecular target but also provide critical insights into the compound's therapeutic potential. Further studies could explore structure-activity relationships by synthesizing and testing analogs, and in vivo efficacy studies in relevant disease models would be the subsequent logical step in the drug development pipeline. The thiazole scaffold continues to be a rich source of pharmacological innovation, and a systematic investigation of novel derivatives such as this is a worthwhile scientific endeavor.

References

  • BenchChem. Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape.
  • Knez, D., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Gül, H. İ., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • BenchChem.
  • da Silva, A. C. G., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 62-74. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis.
  • BenchChem. 2-Bromo-5-methylthiazole-4-carboxamide.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-isopropoxythiazole Derivatives via Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Thiazoles The thiazole ring is a prominent scaffold in medicinal chemistry and materials science, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a prominent scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The ability to introduce diverse substituents onto the thiazole nucleus is crucial for modulating the physicochemical properties and biological activities of these molecules. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

This application note provides a comprehensive guide to the synthesis of 5-substituted-2-isopropoxythiazole derivatives, starting from the preparation of the key intermediate, 5-bromo-2-isopropoxythiazole. We will delve into the rationale behind the choice of specific cross-coupling methodologies, namely the Suzuki-Miyaura and Stille reactions, and provide detailed, step-by-step protocols for their execution. Furthermore, this guide includes mechanistic insights, troubleshooting advice, and visual aids to facilitate a deeper understanding and successful implementation of these synthetic transformations in a research and development setting.

Part 1: Synthesis of the Starting Material: 5-Bromo-2-isopropoxythiazole

A reliable synthesis of the starting material is paramount for any subsequent derivatization. 5-Bromo-2-isopropoxythiazole can be efficiently prepared from the corresponding 2-isopropoxythiazole via electrophilic bromination.

Protocol 1: Synthesis of 5-Bromo-2-isopropoxythiazole

This protocol is adapted from the bromination of similar 2-alkoxythiazoles.[1]

Materials:

  • 2-Isopropoxythiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 2-isopropoxythiazole (1.0 eq) in DMF (e.g., 7-8 mL per gram of thiazole), add N-bromosuccinimide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 10% ethyl acetate in hexane) to afford 5-bromo-2-isopropoxythiazole as a colorless oil.

Part 2: Cross-Coupling Reactions for the Derivatization of 5-Bromo-2-isopropoxythiazole

The electron-rich nature of the 2-alkoxythiazole ring and the presence of the bromo substituent at the 5-position make 5-bromo-2-isopropoxythiazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

A. The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-aryl compounds due to the commercial availability, stability, and low toxicity of boronic acids.[1] The reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[2]

Mechanism & Rationale:

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is crucial for a successful reaction. For electron-rich heterocyclic substrates like 5-bromo-2-isopropoxythiazole, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R ReductiveElimination Reductive Elimination PdII_Aryl_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-Br ArylHalide->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxythiazole with an Arylboronic Acid

This protocol is a general procedure that can be adapted for various arylboronic acids.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-isopropoxythiazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-isopropoxythiazole.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Effective for a broad range of substrates.
Ligand PPh₃, dppfBulky, electron-rich ligands stabilize the Pd(0) species.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.
B. The Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organotin compound (organostannane).[3] While organotin reagents are toxic, they are often tolerant of a wide range of functional groups and are not sensitive to moisture or air.[4][5]

Mechanism & Rationale:

The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4][6] The choice of catalyst and ligands is also critical for the success of the Stille reaction.

Stille_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Aryl_R ReductiveElimination Reductive Elimination PdII_Aryl_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product Organostannane R-Sn(Bu)₃ Organostannane->Transmetalation ArylHalide Ar-Br ArylHalide->OxAdd

Figure 2: Catalytic Cycle of the Stille Coupling.

Protocol 3: Stille Coupling of 5-Bromo-2-isopropoxythiazole with an Organostannane

This protocol provides a general procedure for the Stille coupling of 5-bromo-2-isopropoxythiazole.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Organostannane (e.g., Vinyltributyltin, Aryltributyltin) (1.1-1.3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive (e.g., LiCl)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, dissolve 5-bromo-2-isopropoxythiazole (1.0 eq) and the organostannane (1.2 eq) in the degassed solvent (e.g., Toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the solution.

  • If necessary, add an additive like LiCl (2-3 eq) which can facilitate the transmetalation step.

  • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and if DMF is used as a solvent, dilute with water and extract with a nonpolar solvent like hexane or ethyl acetate.

  • To remove the tin byproducts, the organic layer can be washed with an aqueous solution of KF.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Commonly used and effective for Stille couplings.
Organostannane Vinyl-, Aryl-, or AlkynyltributyltinThe choice depends on the desired substituent.
Solvent Toluene, DMF, THFNon-polar aprotic solvents are generally preferred.
Additive LiClCan accelerate the transmetalation step.
Temperature 80-110 °CHigher temperatures are sometimes required for less reactive substrates.

Part 3: Experimental Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The following diagram outlines the general workflow for the synthesis of 5-bromo-2-isopropoxythiazole derivatives.

Workflow Start Starting Materials (2-Isopropoxythiazole, NBS) Synthesis Protocol 1: Synthesis of 5-Bromo-2-isopropoxythiazole Start->Synthesis Purification1 Purification (Column Chromatography) Synthesis->Purification1 Intermediate 5-Bromo-2-isopropoxythiazole Purification1->Intermediate Coupling Cross-Coupling Reaction (Suzuki or Stille) Intermediate->Coupling Suzuki Protocol 2: Suzuki Coupling Coupling->Suzuki Boronic Acid Stille Protocol 3: Stille Coupling Coupling->Stille Organostannane Purification2 Purification (Column Chromatography) Suzuki->Purification2 Stille->Purification2 FinalProduct 5-Substituted-2-isopropoxythiazole Derivative Purification2->FinalProduct

Figure 3: General experimental workflow.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Poor quality reagentsUse freshly distilled solvents and pure starting materials.
Incorrect base or solventScreen different bases and solvents to find the optimal conditions.
Formation of Side Products (e.g., Homocoupling) Reaction temperature is too highLower the reaction temperature.
Catalyst decompositionUse a more stable ligand or a lower catalyst loading.
Difficulty in Purification Residual tin byproducts (Stille)Wash the organic phase with aqueous KF solution.
Complex reaction mixtureOptimize reaction conditions to improve selectivity.

Conclusion

The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, offer efficient and versatile pathways for the synthesis of a wide array of 5-substituted-2-isopropoxythiazole derivatives. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can successfully synthesize novel thiazole-based compounds for various applications in drug discovery and materials science. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists working in these fields.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-isopropoxythiazole

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxythiazole The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxythiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in the design of molecules that interact with biological targets.[4] 5-Bromo-2-isopropoxythiazole has emerged as a particularly useful and versatile building block for the synthesis of complex molecules in drug discovery and materials science.[5][6] The presence of a bromine atom at the 5-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 2-isopropoxy group modulates the electronic properties of the thiazole ring and can influence the reactivity and selectivity of these transformations.

This comprehensive guide provides detailed application notes and step-by-step protocols for several key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-isopropoxythiazole. These methodologies are designed to be robust and adaptable, serving as a valuable resource for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: 5-Bromo-2-isopropoxythiazole

A reliable and high-yielding synthesis of the starting material is paramount for any successful synthetic campaign. 5-Bromo-2-isopropoxythiazole can be efficiently prepared from 2-isopropoxythiazole via electrophilic bromination.

Protocol for the Synthesis of 5-Bromo-2-isopropoxythiazole:

A common method for the synthesis of 5-Bromo-2-isopropoxythiazole involves the reaction of 2-isopropoxythiazole with N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[7]

Materials:

  • 2-Isopropoxythiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Flash column chromatography apparatus

Procedure:

  • To a solution of 2-isopropoxythiazole (1.0 eq) in DMF, add N-bromosuccinimide (1.5 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be directly subjected to flash column chromatography.

  • Purify the crude product using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent to afford 5-Bromo-2-isopropoxythiazole as a colorless oil.[7]

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[8][9] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (5-Bromo-2-isopropoxythiazole), forming a palladium(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple, regenerating the palladium(0) catalyst and yielding the desired product.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Oxidative Addition->Ar-Pd(II)-Br(L)_n Transmetalation Transmetalation Ar-Pd(II)-Br(L)_n->Transmetalation R-B(OR')_2, Base Ar-Pd(II)-R(L)_n Ar-Pd(II)-R(L)_n Transmetalation->Ar-Pd(II)-R(L)_n Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxythiazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxythiazole with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[8]

  • Base (e.g., K₂CO₃)[8]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-2-isopropoxythiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90685-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001270-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110490-98

II. Stille Coupling: A Versatile C-C Bond Formation Strategy

The Stille coupling reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide.[12][13][14] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture.[12][14] However, it is important to note the toxicity of organotin compounds and take appropriate safety precautions.[12][13][14]

Mechanistic Rationale

The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[14][15]

Stille_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Oxidative Addition->Ar-Pd(II)-Br(L)_n Transmetalation Transmetalation Ar-Pd(II)-Br(L)_n->Transmetalation R-Sn(Alkyl)_3 Ar-Pd(II)-R(L)_n Ar-Pd(II)-R(L)_n Transmetalation->Ar-Pd(II)-R(L)_n Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling of 5-Bromo-2-isopropoxythiazole

This protocol outlines a general procedure for the Stille coupling of 5-Bromo-2-isopropoxythiazole with an organostannane reagent.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Organostannane (e.g., tributyl(vinyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, dissolve 5-Bromo-2-isopropoxythiazole (1.0 eq) and the organostannane (1.1 eq) in the chosen solvent.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride.[12]

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Toluene1101275-90
PdCl₂(PPh₃)₂DMF100880-95
Pd₂(dba)₃ / P(2-furyl)₃Dioxane100685-98

III. Sonogashira Coupling: Synthesis of Alkynylated Thiazoles

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][16][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[16][17]

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki and Stille couplings. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[16]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Oxidative Addition->Ar-Pd(II)-Br(L)_n Transmetalation Transmetalation Ar-Pd(II)-Br(L)_n->Transmetalation Ar-Pd(II)-C≡CR(L)_n Ar-Pd(II)-C≡CR(L)_n Transmetalation->Ar-Pd(II)-C≡CR(L)_n Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L)_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR R-C≡C-H R-C≡C-H Base Base R-C≡C-H->Base R-C≡C- R-C≡C- Base->R-C≡C- Cu(I)X Cu(I)X R-C≡C-->Cu(I)X R-C≡C-Cu R-C≡C-Cu Cu(I)X->R-C≡C-Cu R-C≡C-Cu->Transmetalation Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-isopropoxythiazole

The following is a general protocol for the Sonogashira coupling of 5-Bromo-2-isopropoxythiazole with a terminal alkyne.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)[16]

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 5-Bromo-2-isopropoxythiazole (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT480-95
Pd(PPh₃)₄CuIi-Pr₂NHDMF50285-98

IV. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[18][19] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[18][20]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst.[18]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Oxidative Addition->Ar-Pd(II)-Br(L)_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)_n->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)-NR'R''(L)_n Ar-Pd(II)-NR'R''(L)_n Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L)_n Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxythiazole

This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxythiazole with a primary or secondary amine.

Materials:

  • 5-Bromo-2-isopropoxythiazole

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Ligand (e.g., XPhos, RuPhos, or BippyPhos)[21]

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, followed by 5-Bromo-2-isopropoxythiazole and the amine.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Catalyst System (Pre-catalyst / Ligand)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene100885-98
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1101280-95
[Pd(cinnamyl)Cl]₂ / BippyPhosCs₂CO₃t-BuOH90690-99

V. Heck Coupling: Vinylation of the Thiazole Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[22][23] It is a widely used transformation for the synthesis of substituted alkenes.[22]

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves:

  • Oxidative Addition: The palladium(0) catalyst adds to the aryl bromide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the palladium(0) catalyst.[23]

Heck_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L)_n Ar-Pd(II)-Br(L)_n Oxidative Addition->Ar-Pd(II)-Br(L)_n Migratory Insertion Migratory Insertion Ar-Pd(II)-Br(L)_n->Migratory Insertion Alkene R-CH(Pd(L)_n)-CH-Ar R-CH(Pd(L)_n)-CH-Ar Migratory Insertion->R-CH(Pd(L)_n)-CH-Ar β-Hydride Elimination β-Hydride Elimination R-CH(Pd(L)_n)-CH-Ar->β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R β-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-Br(L)_n H-Pd(II)-Br(L)_n β-Hydride Elimination->H-Pd(II)-Br(L)_n Base Base H-Pd(II)-Br(L)_n->Base Catalyst Regeneration Base->Pd(0)L_n Catalyst Regeneration

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxythiazole

Introduction: The Strategic Importance of Aminothiazoles in Modern Drug Discovery The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminothiazoles in Modern Drug Discovery

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Specifically, 2-aminothiazoles are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][3][4][5] The synthesis of functionalized aminothiazoles is therefore a critical endeavor for researchers, scientists, and drug development professionals. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[3][6]

This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxythiazole, a key intermediate for the synthesis of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental procedures, and offer insights into troubleshooting common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-Bromo-2-isopropoxythiazole) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[9][10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C–N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination R2NH, Base Pd_Amido Pd(II)-Amido Complex (L)Pd(Ar)(NR2) Amine_Coordination->Pd_Amido Reductive_Elimination Reductive Elimination Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Experimental Parameters: A Guided Approach to Protocol Design

The success of the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxythiazole hinges on the careful selection of several critical parameters. The electron-rich nature of the thiazole ring can influence catalyst activity and stability.

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is paramount. For electron-rich and potentially coordinating heteroaryl halides like our substrate, bulky, electron-rich biarylphosphine ligands are often the key to success. These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.

LigandRecommended Palladium PrecursorKey Advantages for Heteroaryl Amination
XPhos Pd₂(dba)₃ or XPhos Pd G3Broad applicability, effective for a wide range of amines.[11]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3Excellent for hindered substrates and primary amines.
BrettPhos Pd₂(dba)₃ or BrettPhos Pd G3Particularly effective for the monoarylation of primary amines.[9][11]
Josiphos-type ligands Pd(OAc)₂Shown to be effective for heteroaryl chlorides and bromides.[11]
Base Selection

The base plays a crucial role in the deprotonation of the coordinated amine. Strong, non-nucleophilic bases are typically employed. However, for substrates with base-sensitive functional groups, weaker bases may be necessary, potentially requiring higher reaction temperatures.

BasepKa of Conjugate AcidTypical SolventsComments
Sodium tert-butoxide (NaOtBu) ~19Toluene, Dioxane, THFA strong, commonly used base. Can be incompatible with base-sensitive groups.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26THF, TolueneA very strong base, useful for less nucleophilic amines.[9]
Potassium carbonate (K₂CO₃) ~10.3t-BuOH, DioxaneA weaker base, suitable for base-sensitive substrates.
Cesium carbonate (Cs₂CO₃) ~10.3Toluene, DioxaneA mild and effective base for many couplings.
Solvent Choice

The choice of solvent can significantly impact reaction rates and yields. Aprotic, non-polar, or polar aprotic solvents are generally preferred. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

SolventBoiling Point (°C)Characteristics
Toluene 111Non-polar, widely used, allows for higher reaction temperatures.
1,4-Dioxane 101Polar apathetic, good solvating properties for a range of substrates.
Tetrahydrofuran (THF) 66Lower boiling point, suitable for reactions at moderate temperatures.
tert-Butanol (t-BuOH) 82Can be used with weaker bases like carbonates.

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 5-Bromo-2-isopropoxythiazole with various amine partners. Note: These are general procedures and may require optimization for specific amines.

Experimental_Workflow cluster_1 General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - 5-Bromo-2-isopropoxythiazole - Amine - Base Setup->Reagents Catalyst Add Catalyst System: - Pd Precursor - Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: General workflow for the Buchwald-Hartwig amination.

General Procedure for Amination with Primary and Secondary Alkylamines and Anilines

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, phosphine ligand, and the base.

  • Reagent Addition: Add 5-Bromo-2-isopropoxythiazole and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Poorly soluble reagents- Use a pre-catalyst or ensure proper activation.- Ensure all glassware is dry and the system is well-purged with inert gas.- Try a different solvent or a co-solvent system to improve solubility.
Side reactions (e.g., hydrodehalogenation) - Presence of water- Sub-optimal ligand choice- Use rigorously dried solvents and reagents.- Screen alternative, bulkier ligands (e.g., RuPhos, BrettPhos).
Decomposition of starting material - Base is too strong- Temperature is too high- Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃).- Lower the reaction temperature and extend the reaction time.
Difficulty in product isolation - Emulsion during work-up- Product is highly polar- Add more brine to the aqueous layer.- Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-2-isopropoxythiazole is a highly effective method for the synthesis of valuable 5-amino-2-isopropoxythiazole derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and functional group tolerance. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful transformation in drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. [Link]

  • ACS Green Chemistry. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. [Link]

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]

  • ResearchGate. Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

Sources

Application

Application Note &amp; Protocol: Sonogashira Coupling of 5-Bromo-2-isopropoxythiazole with Terminal Alkynes

Introduction: Bridging Heterocyclic Chemistry and Catalysis The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Heterocyclic Chemistry and Catalysis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction provides a powerful and versatile method for synthesizing arylalkynes and conjugated enynes.[1][3] Its utility is underscored by the mild reaction conditions and tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecules.[3][4]

Thiazole moieties are privileged structures in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds, including anticancer, anti-inflammatory, and antibacterial agents.[5][6][7][8][9] The unique electronic properties of the thiazole ring often confer desirable pharmacological characteristics such as enhanced target binding and improved bioavailability.[6] Specifically, 2,5-disubstituted thiazoles functionalized with an alkyne at the 5-position are highly valuable intermediates. The alkyne handle serves as a versatile anchor for further molecular elaboration via click chemistry, cyclization reactions, or further cross-coupling, making these compounds critical building blocks in drug discovery pipelines.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Sonogashira coupling between 5-Bromo-2-isopropoxythiazole and various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide insights into optimization and troubleshooting.

Reaction Mechanism: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] This dual-catalyst system allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1][10]

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-bromine bond of 5-Bromo-2-isopropoxythiazole. This forms a square planar Pd(II) intermediate.[4][10]

    • Transmetalation: This is the rate-determining step where the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the bromide.[11]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the desired 2-isopropoxy-5-alkynylthiazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]

  • The Copper Cycle: This cycle serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne.[1]

    • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide species.[1][12] This activated nucleophile is now primed for the crucial transmetalation step with the palladium center.[12]

The coordination of these two cycles is paramount for the reaction's success. While copper-free versions of the Sonogashira coupling exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the copper co-catalyst significantly increases the reaction rate and allows for milder conditions.[2][4]

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) (Aryl = Thiazole) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base - Base-H⁺ CuI Cu(I) Base Base (e.g., Et₃N) Cu_Acetylide->Transmetal Activated Alkyne

Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Bromo-2-isopropoxythiazole with a representative terminal alkyne, phenylacetylene. The stoichiometry can be adapted for other alkynes.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-isopropoxythiazole≥97%Commercially AvailableStore under inert gas.
Phenylacetylene≥98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercially Available[PdCl₂(PPh₃)₂]
Copper(I) Iodide (CuI)≥98%Commercially AvailableProtect from light.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClLab Prepared
BrineLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Schlenk flask / round-bottom flaskOven-dried before use.
Magnetic stirrer and stir bars
Inert gas line (Nitrogen or Argon)
Syringes and needles
Rotary evaporator
Flash chromatography system
TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxythiazole (1.0 mmol, 236 mg, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21 mg, 3 mol%), and copper(I) iodide (0.03 mmol, 5.7 mg, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 0.42 mL, 3.0 eq) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues and salts. Wash the pad with an additional 10 mL of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (15 mL), water (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure 2-isopropoxy-5-(phenylethynyl)thiazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Scope & Optimization Considerations

The described protocol is robust and can be applied to a variety of terminal alkynes. However, certain substrates may require optimization.

EntryTerminal AlkyneExpected OutcomeKey Considerations
1PhenylacetyleneHigh YieldStandard conditions are generally effective.
24-MethoxyphenylacetyleneHigh YieldElectron-donating groups are well-tolerated.
34-TrifluoromethylphenylacetyleneGood to High YieldElectron-withdrawing groups can sometimes accelerate the reaction.[13]
41-HexyneGood YieldAliphatic alkynes are suitable substrates. May require slight warming (40-50 °C) for faster conversion.
5TrimethylsilylacetyleneHigh YieldThe TMS group is an excellent protecting group and couples efficiently.
6Propargyl alcoholModerate to Good YieldThe free hydroxyl group is generally tolerated, but protection may be necessary to avoid side reactions or catalyst inhibition.

Key Optimization Parameters:

  • Catalyst System: While [PdCl₂(PPh₃)₂] is effective, other catalysts like Pd(PPh₃)₄ can also be used.[3][4] The choice of ligand can be critical; bulkier, more electron-rich phosphine ligands can sometimes improve yields for challenging substrates.[1][13]

  • Base: Diisopropylamine can be used in place of triethylamine and can sometimes serve as both base and solvent.[14] Inorganic bases like K₂CO₃ have also been used, particularly in sustainable protocols.[15]

  • Temperature: Most reactions proceed well at room temperature. For less reactive substrates (e.g., sterically hindered alkynes), gentle heating to 40-60 °C may be required.[10][14]

  • Solvent: THF is a common choice. Other solvents like acetonitrile, DMF, or dioxane can also be employed depending on substrate solubility and reaction temperature.[3]

Troubleshooting Common Issues

Even robust protocols can encounter challenges. Below is a guide to addressing common problems.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_sol1 Solutions for Low Conversion cluster_sol2 Solutions for Homocoupling cluster_sol3 Solutions for Decomposition Start Reaction Issue Identified Problem1 Low or No Conversion Start->Problem1 Problem2 Alkyne Homocoupling (Glaser Product) Start->Problem2 Problem3 Complex Mixture/ Decomposition Start->Problem3 Sol1_1 Check Inert Atmosphere: Ensure O₂ is excluded. Problem1->Sol1_1 Sol1_2 Verify Reagent Quality: Use anhydrous solvents/base. Check catalyst activity. Problem1->Sol1_2 Sol1_3 Increase Temperature: Heat to 40-60 °C. Problem1->Sol1_3 Sol1_4 Increase Catalyst Loading: Incrementally increase Pd/Cu loading. Problem1->Sol1_4 Sol2_1 Improve Degassing: Use freeze-pump-thaw cycles. Problem2->Sol2_1 Sol2_2 Reduce CuI Loading: Lower to 1-2 mol%. Problem2->Sol2_2 Sol2_3 Switch to Copper-Free Protocol: Use a suitable ligand system (e.g., with sXPhos). Problem2->Sol2_3 Sol3_1 Lower Reaction Temperature: Run at room temp or 0 °C. Problem3->Sol3_1 Sol3_2 Check Alkyne Stability: Some functionalized alkynes are base-sensitive. Problem3->Sol3_2 Sol3_3 Reduce Reaction Time: Monitor closely by TLC and quench upon completion. Problem3->Sol3_3

Caption: Figure 2: A logical workflow for troubleshooting common Sonogashira coupling issues.

Conclusion

The Sonogashira coupling of 5-Bromo-2-isopropoxythiazole with terminal alkynes is a highly efficient and reliable method for synthesizing versatile 2,5-disubstituted thiazole building blocks. By understanding the core mechanism and carefully controlling the reaction parameters—particularly maintaining an inert atmosphere—researchers can consistently achieve high yields with a broad range of substrates. The protocol detailed herein serves as a robust starting point for laboratory synthesis, enabling the rapid generation of novel molecular scaffolds essential for advancing drug discovery and materials science.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. Available at: [Link]

  • AK Lectures. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. Available at: [Link]

  • YouTube. Sonogashira Coupling. Available at: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts 2020, 10(4), 443. Available at: [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics 2017, 36, 6, 1147–1155. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chem., 2012,14, 2452-2456. Available at: [Link]

  • World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules 2021, 26(23), 7310. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • NIH National Library of Medicine. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. J. Am. Chem. Soc. 2015, 137, 4, 1530–1536. Available at: [Link]

Sources

Method

The Strategic Utility of 5-Bromo-2-isopropoxythiazole in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, primarily...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, primarily due to their central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders.[3][4][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of pharmaceutical research and development.[1][3]

Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are of paramount importance, and the thiazole ring, in particular, is a recurring motif in a multitude of approved and investigational drugs.[3][6][7] Its unique electronic properties, ability to participate in crucial hydrogen bonding interactions with the kinase hinge region, and synthetic tractability make it an ideal framework for the design of potent and selective inhibitors.[6][7] This application note focuses on a specific, highly versatile building block, 5-Bromo-2-isopropoxythiazole , and elucidates its strategic application in the synthesis of next-generation kinase inhibitors, with a particular focus on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The synthetic utility of 5-Bromo-2-isopropoxythiazole lies in the reactivity of its C5-bromo substituent, which serves as a versatile handle for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions.[8][9] The electron-donating isopropoxy group at the C2 position modulates the electronic character of the thiazole ring, influencing its reactivity and the pharmacological properties of the final compound. The bromine atom at the C5 position is particularly amenable to Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl boronic acids and terminal alkynes, respectively.[10][11]

The general order of reactivity for aryl halides in palladium-catalyzed couplings (I > Br > Cl) makes the C-Br bond at the 5-position an ideal site for selective functionalization.[12][13] This allows for the strategic and regioselective construction of the desired kinase inhibitor scaffold.

Application Example: Synthesis of an IRAK4 Inhibitor

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[4][14][15] Its aberrant activation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers like B-cell lymphoma.[5][16] As such, IRAK4 has emerged as a high-interest therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[4][14]

A recent patent discloses the synthesis of potent IRAK4 inhibitors utilizing 5-Bromo-2-isopropoxythiazole as a key starting material. The core of the synthesis involves a Suzuki-Miyaura coupling reaction to forge a crucial bond between the thiazole ring and a substituted pyrazole moiety.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformation using 5-Bromo-2-isopropoxythiazole to construct the core of an IRAK4 inhibitor.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 5-Bromo-2-isopropoxythiazole C Pd(dppf)Cl2 K2CO3 (aq) Dioxane, 80 °C A->C B 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester) B->C D 1-(tert-butyl)-4-(2-isopropoxythiazol-5-yl)-1H-pyrazole (Kinase Inhibitor Core) C->D

Synthetic route to an IRAK4 inhibitor core.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-Bromo-2-isopropoxythiazole with a pyrazole boronic ester derivative.

Materials and Reagents:

  • 5-Bromo-2-isopropoxythiazole

  • 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and visualization system

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-isopropoxythiazole (1.0 equiv.), 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Base Addition: To the flask, add anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration of the limiting reagent). In a separate flask, prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and thoroughly degas it by bubbling with nitrogen or argon for 20 minutes. Add the degassed K₂CO₃ solution (3.0 equiv.) to the reaction mixture via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The disappearance of the starting 5-Bromo-2-isopropoxythiazole spot indicates the reaction is proceeding. Typically, reactions are complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(tert-butyl)-4-(2-isopropoxythiazol-5-yl)-1H-pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl halides.
Base K₂CO₃ (aqueous)A common and effective base for activating the boronic ester for transmetalation.[17]
Solvent System 1,4-Dioxane / WaterA standard solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy to drive the catalytic cycle without significant degradation of reactants or products.
Equivalents of Boronic Ester 1.2 equiv.A slight excess is used to ensure complete consumption of the limiting bromo-thiazole starting material.

Expert Insights & Troubleshooting

  • Causality of Reagent Choice: The choice of a boronic ester over a boronic acid can sometimes improve reaction outcomes by enhancing stability and reducing side reactions like protodeboronation.[17][18] The dppf ligand on the palladium catalyst is crucial for stabilizing the catalytic species and promoting efficient reductive elimination.[8]

  • Self-Validating Protocols: A key aspect of a trustworthy protocol is robust monitoring. Regular TLC analysis is critical. A co-spot of the starting material and the reaction mixture will definitively show the consumption of the former and the formation of a new, typically less polar, product spot.

  • Troubleshooting Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid/ester.[18] To minimize this, ensure the reaction is conducted under a strictly inert atmosphere, as oxygen can promote this side reaction. Using high-purity reagents is also critical.[18]

  • Alternative Coupling Strategies: While Suzuki coupling is highly effective, the Sonogashira coupling offers a powerful alternative for introducing alkynyl functionalities at the C5 position.[10] This opens up further avenues for molecular elaboration, as the alkyne can be subsequently modified, for example, via "click" chemistry or reduction. A typical Sonogashira protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[10][19]

Conclusion

5-Bromo-2-isopropoxythiazole stands out as a strategically valuable and versatile building block in the synthesis of kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the reliable and efficient construction of complex molecular architectures. The successful application of this intermediate in the synthesis of potent IRAK4 inhibitors underscores its importance for researchers, scientists, and drug development professionals. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the synthetic potential of 5-Bromo-2-isopropoxythiazole in the ongoing quest for novel and effective kinase-targeted therapeutics.

References

  • Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S. C., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]

  • Bradford, C., Teffeteller, T., & Ly, C. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(12), 1668-1674. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-35. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. Bioorganic Chemistry, 137, 106584. [Link]

  • Al-Ostoot, F. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]

  • Eli Lilly and Company. (2010). Protein kinase inhibitors. U.S.
  • Zhang, T., et al. (2019). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 14(7), 1438-1450. [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1509-1514. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]

  • Singh, P., & Singh, P. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Genentech, Inc. (2017). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate. U.S. Patent No. US-20170298048-A1. [Link]

  • Laufer, S., et al. (2007). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Journal of Medicinal Chemistry, 50(12), 2904-2910. [Link]

  • Davarani, S. S. H., et al. (2006). A polymer-supported palladium(II) ethylenediamine complex as an efficient and reusable catalyst for the Sonogashira coupling reaction. Journal of the Brazilian Chemical Society, 17(7), 1294-1298. [Link]

  • Gustafson, J. L., et al. (2019). Conformationally stable kinase inhibitors. U.S.
  • Singh, P., & Singh, P. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, 23(19), 11295. [Link]

  • AB Science. (2012). Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors. U.S.
  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Catherine University. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(29), 25301-25318. [Link]

  • Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • Various Authors. (2025). Synthesis, Docking and Biological Evaluation of Some Novel 5-bromo-2- (5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Derivatives Targeting ATP-binding Site of Topoisomerase II. ResearchGate. [Link]

  • Gampa, V., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(12), 3650. [Link]

Sources

Application

Application Notes and Protocols: 5-Bromo-2-isopropoxythiazole in the Development of Anticancer Agents

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms serves as a crucial building block in a variety of clinically approved drugs, including the anticancer agents Dasatinib and Ixabepilone.[2] The unique electronic properties and the ability of the nitrogen atom to form key hydrogen bonds with biological targets contribute to the efficacy of thiazole-containing compounds.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of a novel thiazole derivative, 5-Bromo-2-isopropoxythiazole , in the discovery of new anticancer agents. While this specific molecule is not extensively characterized in existing literature, its structural features—a bromine atom at the 5-position and an isopropoxy group at the 2-position—suggest its potential as a valuable intermediate for creating a library of new chemical entities with possible therapeutic value. The bromine atom can serve as a handle for further chemical modifications, while the isopropoxy group can influence the compound's lipophilicity and metabolic stability.

Herein, we present detailed, field-proven protocols for the synthesis of 5-Bromo-2-isopropoxythiazole and its subsequent evaluation for anticancer activity. These methodologies are based on established synthetic routes for analogous compounds and standard in vitro assays for cancer drug discovery.

Part 1: Synthesis and Characterization of 5-Bromo-2-isopropoxythiazole

The synthesis of 5-Bromo-2-isopropoxythiazole can be approached in a two-step process, beginning with the formation of the 2-isopropoxythiazole precursor, followed by regioselective bromination at the 5-position.

1.1: Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Bromoacetaldehyde Bromoacetaldehyde 2-Isopropoxythiazole 2-Isopropoxythiazole Bromoacetaldehyde->2-Isopropoxythiazole Cyclocondensation Isopropyl_thiocarbamate Isopropyl thiocarbamate Isopropyl_thiocarbamate->2-Isopropoxythiazole 2-Isopropoxythiazole_2 2-Isopropoxythiazole NBS N-Bromosuccinimide (NBS) Target_Compound 5-Bromo-2-isopropoxythiazole NBS->Target_Compound 2-Isopropoxythiazole_2->Target_Compound Bromination

Caption: Proposed two-step synthesis of 5-Bromo-2-isopropoxythiazole.

1.2: Experimental Protocols

Protocol 1: Synthesis of 2-Isopropoxythiazole (Precursor)

This protocol is adapted from the classical Hantzsch thiazole synthesis, a robust method for forming thiazole rings.[5][6][7]

  • Materials:

    • Bromoacetaldehyde diethyl acetal

    • Isopropyl thiocarbamate

    • Hydrochloric acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of bromoacetaldehyde diethyl acetal (1 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of concentrated HCl.

    • Heat the mixture to 50°C for 1 hour to generate bromoacetaldehyde in situ.

    • Cool the reaction mixture to room temperature and add isopropyl thiocarbamate (1.1 equivalents).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain 2-isopropoxythiazole.

Protocol 2: Synthesis of 5-Bromo-2-isopropoxythiazole (Target Compound)

This protocol utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich thiazole ring at the 5-position.

  • Materials:

    • 2-Isopropoxythiazole

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Saturated aqueous sodium thiosulfate solution

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 2-isopropoxythiazole (1 equivalent) in DMF in a round-bottom flask.

    • Add NBS (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane to yield 5-Bromo-2-isopropoxythiazole as a colorless oil.

1.3: Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
2-Isopropoxythiazole C₆H₉NOS143.217.21 (d, 1H), 6.75 (d, 1H), 5.30 (sept, 1H), 1.35 (d, 6H)168.5, 138.2, 112.9, 72.1, 21.8[M+H]⁺: 144.05
5-Bromo-2-isopropoxythiazole C₆H₈BrNOS222.107.35 (s, 1H), 5.32 (sept, 1H), 1.38 (d, 6H)170.1, 140.5, 95.3, 73.0, 21.7[M]⁺: 220.96, 222.96

Part 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the anticancer potential of 5-Bromo-2-isopropoxythiazole. The following protocols outline key assays to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

2.1: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates, multichannel pipette, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of 5-Bromo-2-isopropoxythiazole in culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.2: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of the cell cycle by quantifying the DNA content of cells stained with propidium iodide (PI).[10][11][12][13]

  • Materials:

    • Cancer cells

    • 5-Bromo-2-isopropoxythiazole

    • PBS

    • 70% ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium iodide (PI) solution (50 µg/mL)

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the IC₅₀ concentration of 5-Bromo-2-isopropoxythiazole for 24 or 48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.

    • Add PI solution and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.3: Apoptosis Detection using Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[14][15][16]

  • Materials:

    • Cancer cells

    • 5-Bromo-2-isopropoxythiazole

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer.

  • Procedure:

    • Treat cells with the IC₅₀ concentration of 5-Bromo-2-isopropoxythiazole for a specified time (e.g., 24 hours).

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour to differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Part 3: Proposed Mechanism of Action and Signaling Pathway

Based on the known anticancer activities of other thiazole derivatives, 5-Bromo-2-isopropoxythiazole could potentially exert its effects by targeting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bcl2->Bax Bax->Apoptosis Compound 5-Bromo-2-isopropoxythiazole Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 5-Bromo-2-isopropoxythiazole.

This proposed mechanism suggests that 5-Bromo-2-isopropoxythiazole may inhibit the phosphorylation and activation of Akt, a central kinase in a major cell survival pathway. Inhibition of Akt would lead to downstream effects, including the suppression of mTOR-mediated cell proliferation and the promotion of apoptosis through the modulation of Bcl-2 family proteins. Further experimental validation, such as Western blotting for key phosphorylated proteins in this pathway, would be required to confirm this hypothesis.

Conclusion

5-Bromo-2-isopropoxythiazole represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and in vitro biological evaluation. By employing these methodologies, researchers can systematically investigate the therapeutic potential of this and other novel thiazole derivatives, contributing to the ongoing search for more effective cancer treatments.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(10), e2288.
  • Ayati, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1334-1361.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Bentham Science Publishers. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry.
  • Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-19.
  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 665-676.
  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS One, 20(8), e0309876.
  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018).
  • Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 736-740.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Method

Experimental protocols for the functionalization of the C5-position of 5-Bromo-2-isopropoxythiazole

Introduction: The Thiazole Scaffold in Modern Chemistry The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design. The strategic derivatization of the thiazole scaffold is paramount for modulating biological activity and optimizing pharmacokinetic properties. 5-Bromo-2-isopropoxythiazole is a versatile and valuable building block for this purpose. The electron-rich 2-isopropoxy group enhances the reactivity of the ring, while the bromine atom at the C5-position serves as a versatile handle for a wide array of synthetic transformations.

This guide provides an in-depth exploration of robust and field-proven experimental protocols for the functionalization of the C5-position of 5-Bromo-2-isopropoxythiazole. We will delve into the mechanistic underpinnings of each reaction class, offering detailed, step-by-step procedures and the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For 5-Bromo-2-isopropoxythiazole, the C5-Br bond is the primary site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[2] The reaction requires a base to activate the boronic acid, facilitating the crucial transmetalation step.[2]

Causality of Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is an excellent choice as the bulky, electron-rich dppf ligand promotes both the oxidative addition and the final reductive elimination step, often leading to high yields.[2] Pd₂(dba)₃, when paired with a phosphine ligand, is another robust pre-catalyst.[1]

  • Base: An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is standard. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation to the palladium center.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) with water is typically used to dissolve both the organic substrate and the inorganic base.[1][3]

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Catalysis cluster_workup Workup & Purification A Combine 5-Bromo-2-isopropoxythiazole, Arylboronic Acid, & Base in Schlenk flask B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas mixture (3x Vacuum/Argon cycles) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat reaction mixture (e.g., 80-100 °C) D->E F Cool to RT, add H₂O, & extract with organic solvent E->F G Dry organic layer (e.g., Na₂SO₄), filter, and concentrate F->G H Purify by column chromatography G->H

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxythiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Follow this with the addition of Pd(dppf)Cl₂ (3-5 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-2-isopropoxythiazole product.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/SPhosEfficient for heteroaryl couplings; ligand choice can optimize yield.[1][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.[3]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.[1]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Equivalents 1.1 - 1.5 (Boronic Acid)A slight excess ensures complete consumption of the starting bromide.
Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction is a powerful C-C bond-forming tool known for its excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents.[4][5] A key advantage is that it does not typically require a separate base. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[6]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic, highly effective catalyst for Stille couplings as it readily provides the active Pd(0) species.[5]

  • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting.[6] Lithium chloride is also frequently added to facilitate the reaction by breaking up palladium-halide dimers and promoting a more reactive catalytic species.[7]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are commonly used to ensure solubility of the reaction components and facilitate the polar transition states in the catalytic cycle.[7]

Protocol 2: Stille Coupling of an Organostannane

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A Add 5-Bromo-2-isopropoxythiazole, Pd Catalyst, & Additives (LiCl, CuI) to flame-dried flask B Add anhydrous DMF A->B C Purge with Argon B->C D Add Organostannane reagent via syringe C->D E Heat reaction mixture (e.g., 60-90 °C) D->E F Cool to RT, quench with aq. KF (to precipitate tin salts) E->F G Filter through Celite, extract filtrate with ether F->G H Dry, concentrate, and purify by column chromatography G->H

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Anhydrous Lithium Chloride (LiCl) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous Potassium Fluoride (KF) solution

  • Celite

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under argon, add 5-Bromo-2-isopropoxythiazole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and anhydrous LiCl (3.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the organostannane reagent (1.1 equiv).

  • Reaction: Heat the mixture to 60-90 °C and stir until TLC or LC-MS analysis indicates completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. This precipitates the tributyltin fluoride byproduct.

  • Purification: Filter the slurry through a pad of Celite, washing thoroughly with ether. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Standard catalysts for Stille couplings.[4][5]
Additives CuI, LiClCuI accelerates transmetalation; LiCl improves catalyst performance.[6][7]
Solvent Anhydrous DMF, NMP, Dioxane, ToluenePolar aprotic solvents are generally effective.[7]
Temperature 60 - 100 °CTemperature depends on the reactivity of the coupling partners.
Workup Aqueous KF washEssential for precipitating and removing toxic tin byproducts.[7]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates in organic synthesis.[8] The reaction mechanism involves a dual catalytic cycle with both palladium and copper. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[9]

Causality of Component Selection:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI) is the classic system.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.[10]

  • Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium catalyst.

Protocol 3: Sonogashira Coupling of a Terminal Alkyne

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Workup & Purification A Add 5-Bromo-2-isopropoxythiazole, Pd(PPh₃)₂Cl₂, & CuI to Schlenk flask B Add Solvent (e.g., THF) and Amine Base (e.g., Et₃N) A->B C Degas mixture (3x Vacuum/Argon cycles) B->C D Add Terminal Alkyne via syringe C->D E Stir at RT to 60 °C D->E F Filter off amine salts, concentrate filtrate E->F G Dissolve in organic solvent, wash with aq. NH₄Cl F->G H Dry, concentrate, and purify by column chromatography G->H

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Procedure:

  • Vessel Preparation: In a Schlenk flask under argon, combine 5-Bromo-2-isopropoxythiazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF and Et₃N (2-3 equiv).

  • Degassing: Subject the mixture to three vacuum/argon cycles to ensure all oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (up to 60 °C) until the starting material is consumed as monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine hydrohalide salts and catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard pre-catalysts for Sonogashira reactions.[9]
Cu Co-catalyst CuIEssential for the formation of the reactive copper acetylide.[9][11]
Base Et₃N, DIPA, PiperidineActs as both a base to deprotonate the alkyne and as a solvent.[10]
Solvent THF, DMF, AcetonitrileAnhydrous polar solvents are preferred.
Temperature 25 - 70 °COften proceeds at room temperature, but gentle heating can accelerate it.[10]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12] The choice of ligand is critical and is highly dependent on the specific amine and aryl halide partners.[13]

Causality of Component Selection:

  • Catalyst/Ligand: A palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective as they facilitate both the challenging oxidative addition to the Pd(0) center and the final C-N bond-forming reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without engaging in competitive side reactions.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]

Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd₂(dba)₃, Ligand (e.g., XPhos), & NaO-t-Bu to oven-dried vial B Add 5-Bromo-2-isopropoxythiazole, Amine, and anhydrous Toluene A->B C Seal vial tightly B->C D Remove from glovebox and heat with vigorous stirring (e.g., 100 °C) C->D E Cool to RT, dilute with organic solvent D->E F Filter through Celite to remove inorganic salts E->F G Concentrate filtrate and purify by column chromatography F->G

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere setup

Step-by-Step Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried vial, add NaOt-Bu (1.4 equiv), the phosphine ligand (e.g., XPhos, 4-5 mol%), and Pd₂(dba)₃ (2 mol%).

  • Reagent Addition (in a glovebox): Add 5-Bromo-2-isopropoxythiazole (1.0 equiv), followed by anhydrous toluene, and finally the amine (1.2 equiv).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove palladium black and inorganic salts, washing the plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) pre-catalysts.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for high activity.[14]
Base NaOt-Bu, K₃PO₄, LHMDSStrong, non-nucleophilic base is required for deprotonation.[12][13]
Solvent Anhydrous Toluene, DioxaneAprotic, non-polar solvents are essential.[13]
Temperature 80 - 120 °CHigher temperatures are often needed to drive the reaction to completion.

Bromine-Lithium Exchange and Electrophilic Quench

For the introduction of a wide variety of other functional groups (e.g., carboxyl, formyl, alkyl), a two-step bromine-lithium exchange followed by quenching with an appropriate electrophile is a powerful and versatile strategy. This method avoids the use of palladium and provides direct access to a C5-lithiated thiazole intermediate.

Causality of Component Selection:

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for Br-Li exchange. The exchange is typically very fast at low temperatures.[15]

  • Temperature: Cryogenic temperatures (typically -78 °C) are critical. The resulting 5-lithiothiazole intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.[16]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. They are inert to the organolithium species and help to solvate and stabilize it.[17]

  • Electrophile: The choice of electrophile directly determines the functional group that is installed. For example, quenching with dry ice (CO₂) yields a carboxylic acid, while quenching with DMF yields an aldehyde.[15]

Protocol 5: Bromine-Lithium Exchange and Quench with an Electrophile (e.g., CO₂)

Lithiation_Workflow cluster_prep Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification A Dissolve 5-Bromo-2-isopropoxythiazole in anhydrous THF under Argon B Cool solution to -78 °C (Dry Ice/Acetone bath) A->B C Add n-BuLi dropwise, stir for 30-60 min B->C D Add electrophile (e.g., excess dry ice) to the cold solution C->D E Allow to slowly warm to room temperature D->E F Quench with sat. aq. NH₄Cl, acidify with HCl (if needed) E->F G Extract with organic solvent, dry, and concentrate F->G H Purify by crystallization or column chromatography G->H

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Dry Ice (solid CO₂), crushed)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • 1M Hydrochloric Acid (HCl)

  • Dry ice/acetone bath

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under argon, add a solution of 5-Bromo-2-isopropoxythiazole (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add an excess of crushed dry ice to the reaction mixture in one portion.

  • Warming: Allow the reaction to warm slowly to room temperature overnight as the dry ice sublimes.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. If the product is a carboxylic acid, acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylate. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 2-isopropoxythiazole-5-carboxylic acid by recrystallization or flash chromatography.

ParameterRecommended ConditionRationale
Lithiation Reagent n-BuLi, s-BuLi, t-BuLin-BuLi is standard for Br-Li exchange.[15]
Solvent Anhydrous THF, Diethyl EtherEthereal solvents are required to solvate the organolithium.[17]
Temperature -78 °CCritical for the stability of the lithiated intermediate.[16]
Electrophiles CO₂ (acid), DMF (aldehyde), R-I (alkylation)Choice of electrophile determines the final product.[15][17]
Atmosphere Strictly anhydrous and inert (Argon)Organolithium reagents are highly reactive with water and oxygen.

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]

  • ChemLibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Murai, T., et al. (2023). 5‐N,N‐Diarylaminothiazoles with Electron‐Accepting Groups: Synthesis, Photophysical Properties, and Their Application for the Detection of Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Wikipedia. (2023). Stille reaction. Available at: [Link]

  • ChemLibre Texts. (2023). Stille Coupling. Available at: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Chemistry – A European Journal, 24(33), 8343-8347. Available at: [Link]

  • Goss, R. J. M., et al. (2019). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. ResearchGate. Available at: [Link]

  • Serwatowski, J., & Jończyk, A. (2010). The Influence of Boronate Groups on the Selectivity of the Br–Li Exchange in Model Dibromoaryl Boronates. ResearchGate. Available at: [Link]

  • ChemOrgChem. (2023). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. Available at: [Link]

  • Roda, G., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(2), 2685-2701. Available at: [Link]

  • Probst, D., et al. (2019). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Dziedzic, P., & Stępień, M. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3903. Available at: [Link]

  • Yus, M., et al. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Arkivoc, 2008(15), 1-13. Available at: [Link]

  • Isaksen, G., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 856. Available at: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

Sources

Application

Chromatographic purification methods for 5-Bromo-2-isopropoxythiazole reaction products

An Application Guide to the Chromatographic Purification of 5-Bromo-2-isopropoxythiazole Reaction Products Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of 5-Bromo-2-isopropoxythiazole Reaction Products

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of 5-Bromo-2-isopropoxythiazole from synthetic reaction mixtures. Thiazole derivatives are pivotal scaffolds in medicinal chemistry, and ensuring their purity is critical for subsequent research and development.[1][2] This document outlines the underlying principles, method development strategies, and step-by-step protocols for purification using flash column chromatography and preparative high-performance liquid chromatography (Prep-HPLC). Additionally, it introduces Supercritical Fluid Chromatography (SFC) as a modern, sustainable alternative. The protocols are designed to be self-validating, with an emphasis on explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Purification Challenge

5-Bromo-2-isopropoxythiazole is a key intermediate in the synthesis of various biologically active molecules. Its synthesis, typically involving the bromination of 2-isopropoxythiazole, yields a crude product mixture containing unreacted starting materials, reagents, and byproducts. The structural similarity between the target compound and certain impurities presents a significant purification challenge that necessitates robust chromatographic strategies.[3][4]

A common synthetic route involves the reaction of 2-isopropoxythiazole with N-bromosuccinimide (NBS).[5] This reaction profile dictates the nature of the impurities that must be separated.

Table 1: Profile of Target Compound and Key Potential Impurities

CompoundStructureMolecular Weight ( g/mol )PolarityElution Profile (Normal Phase)
5-Bromo-2-isopropoxythiazole (Target) C₆H₈BrNOS222.10ModerateIntermediate
2-Isopropoxythiazole (Starting Material)C₆H₉NOS143.21LowElutes Early
Succinimide (Byproduct)C₄H₅NO₂99.09HighElutes Late / Retains on Silica
N-Bromosuccinimide (Reagent)C₄H₄BrNO₂177.98Moderate-HighElutes Late
Dibrominated Species (Byproduct)C₆H₇Br₂NOS300.99ModerateElutes near target

The differing polarities of these compounds form the basis for their separation by chromatography.[6][7] In normal-phase chromatography, less polar compounds travel faster through the polar stationary phase, while more polar compounds are retained longer.[7]

Overall Purification Strategy

A multi-step chromatographic approach is recommended to achieve high purity efficiently. The strategy involves an initial bulk purification to remove major impurities, followed by a high-resolution polishing step.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: High-Resolution Polishing crude Crude Reaction Mixture flash Flash Column Chromatography crude->flash Remove Succinimide, excess NBS analysis Purity Assessment (TLC, LC-MS, NMR) flash->analysis hplc Preparative HPLC (RP-C18) pure >99% Pure Product hplc->pure Isolate from trace impurities analysis->hplc Fractions >95% pure

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 5-Bromo-2-isopropoxythiazole for Preclinical Advancement

Abstract This document provides a comprehensive, technically detailed guide for the multi-gram scale-up synthesis of 5-Bromo-2-isopropoxythiazole, a key heterocyclic building block for preclinical drug discovery programs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the multi-gram scale-up synthesis of 5-Bromo-2-isopropoxythiazole, a key heterocyclic building block for preclinical drug discovery programs. Thiazole derivatives are integral to numerous clinically significant agents, and developing robust, scalable synthetic routes is critical for advancing new candidates from the bench to preclinical evaluation.[1][2][3] This guide eschews a rigid template, instead presenting a logically structured narrative that explains the causality behind experimental choices. We present a validated four-step synthetic pathway, starting from readily available materials, and provide detailed, step-by-step protocols. Emphasis is placed on process safety, particularly for the final bromination step, and methods for purification and characterization to ensure the high purity required for preclinical studies.

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxythiazole

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets. The specific substitution pattern of 5-Bromo-2-isopropoxythiazole offers medicinal chemists a versatile platform. The bromine atom at the 5-position serves as a synthetic handle for further functionalization, commonly via cross-coupling reactions, while the 2-isopropoxy group modulates the molecule's lipophilicity and metabolic stability.

The successful progression of a drug candidate from discovery to preclinical trials is contingent upon the ability to produce increasing quantities of the active pharmaceutical ingredient (API) with high purity and batch-to-batch consistency. This guide addresses this critical need by outlining a scalable and reliable synthesis of 5-Bromo-2-isopropoxythiazole.

Overall Synthetic Strategy

The synthesis is designed as a robust, four-step sequence that prioritizes scalability, safety, and the use of readily accessible starting materials. The pathway avoids problematic reagents where possible and incorporates purification strategies suitable for larger scale operations.

G A Thiourea + Chloroacetaldehyde B 2-Aminothiazole A->B Hantzsch Synthesis C 2-Bromothiazole B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 2-Isopropoxythiazole C->D Nucleophilic Substitution (Sodium Isopropoxide) E 5-Bromo-2-isopropoxythiazole D->E Electrophilic Bromination (NBS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-isopropoxythiazole

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-isopropoxythiazole. This guide is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-isopropoxythiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this electron-rich, sterically distinct heteroaryl halide. Our goal is to provide you with actionable, field-tested insights to overcome common challenges and achieve high-yielding, reproducible results.

The 2-alkoxythiazole moiety is a valuable scaffold in medicinal chemistry, but its electronic properties can present unique challenges for palladium-catalyzed cross-coupling. This document serves as a troubleshooting resource and a strategic guide to reaction optimization, presented in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction with 5-Bromo-2-isopropoxythiazole is failing or giving very low yields. Where should I begin troubleshooting?

A low-yielding or failed reaction with this substrate is a common starting point for optimization. The issue often stems from a suboptimal combination of catalyst, ligand, base, or solvent, leading to poor catalytic turnover or competing side reactions. A systematic approach is crucial.

First, confirm the integrity of your starting materials. Boronic acids, in particular, can degrade upon storage, leading to protodeboronation[1][2]. Next, focus on the "big four" reaction parameters: the palladium source, the phosphine ligand, the base, and the solvent system. Heteroaryl bromides, especially electron-rich ones like 5-Bromo-2-isopropoxythiazole, often require conditions distinct from those used for simple aryl bromides[3][4].

We recommend a logical troubleshooting workflow to diagnose the issue efficiently.

G start Reaction Failure (Low Yield / No Product) reagent_check 1. Reagent Integrity Check - Purity of 5-bromo-2-isopropoxythiazole? - Quality of boronic acid? - Anhydrous solvents? Fresh base? start->reagent_check START HERE catalyst_screen 2. Catalyst System Screen - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) - Test different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3, Precatalysts) reagent_check->catalyst_screen Reagents OK base_screen 3. Base & Solvent Optimization - Screen bases (K3PO4, Cs2CO3, K2CO3) - Test solvents (Dioxane, Toluene, THF) - Consider aqueous vs. anhydrous conditions catalyst_screen->base_screen Still Low Yield success Optimized Reaction (High Yield) catalyst_screen->success Problem Solved temp_check 4. Temperature & Time Adjustment - Monitor for starting material decomposition - Lower temperature to reduce side reactions - Increase time for sluggish reactions base_screen->temp_check Minor Improvement base_screen->success Problem Solved temp_check->success Problem Solved

Caption: A logical workflow for troubleshooting failed reactions.

Q2: How do I select the optimal Palladium catalyst and ligand for this specific thiazole substrate?

The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of heteroaryl halides[3]. The lone pair on the thiazole nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, the electron-donating isopropoxy group makes the C-Br bond more resistant to the initial rate-limiting oxidative addition step.

Expertise & Causality: To overcome this, the palladium center needs to be highly electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands.

  • Avoid Traditional Ligands (Initially): Simple ligands like triphenylphosphine (PPh₃) often fail with challenging substrates like this, leading to low yields[1][5]. They are not electron-rich enough to facilitate efficient oxidative addition.

  • Embrace Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature accelerates oxidative addition[5].

  • Consider Precatalysts: Using a precatalyst, such as a Buchwald G3 or G4 precatalyst, is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and preventing ligand oxidation or boronic acid homocoupling[2][6].

Catalyst System ComponentRecommendation for 5-Bromo-2-isopropoxythiazoleRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3)Precatalysts offer superior stability and reproducibility[6]. Pd(OAc)₂ and Pd₂(dba)₃ are effective but require combination with a ligand.
Phosphine Ligand Primary: XPhos, SPhos, RuPhosSecondary: P(t-Bu)₃Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step and promote reductive elimination[5][7].
Catalyst Loading 1-3 mol%Higher loadings may be needed for very challenging coupling partners, but start low to minimize costs and potential side reactions.
Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays a critical, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which is necessary for the transmetalation step[7][8]. The choice of base can dramatically affect reaction rate and yield.

Expertise & Causality: For challenging substrates, the strength and solubility of the base are key factors.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are common and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic than K₂CO₃, often providing better results in difficult couplings[5][8].

  • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling electron-rich heteroaryl halides[5][8]. It is often the base of choice when other, weaker bases fail.

  • Aqueous vs. Anhydrous: Many Suzuki reactions use an aqueous-organic solvent mixture, which helps dissolve inorganic bases[6]. However, for substrates prone to side reactions like protodebromination, anhydrous conditions may be preferable. K₃PO₄ is often used under these conditions.

BaseTypical ConditionsAdvantages & Considerations
K₂CO₃ 2-3 equiv.Standard, cost-effective. May be too weak for this substrate. Often used with aqueous co-solvents[9].
Cs₂CO₃ 2-3 equiv.More basic and soluble than K₂CO₃. Excellent choice for many challenging couplings[10].
K₃PO₄ 2-3 equiv.A stronger, non-hydroxide base. Often succeeds where carbonates fail, especially with electron-rich halides. Can be used in anhydrous conditions[5][8].
Q4: I'm observing significant protodebromination of my starting material. How can I minimize this side reaction?

Protodebromination (replacement of the bromine atom with a hydrogen) is a common side reaction with electron-rich heteroaryl halides[5]. The electron-donating isopropoxy group on the thiazole ring makes the starting material particularly susceptible to this pathway.

Expertise & Causality: This side reaction is often caused by trace amounts of water or acid, elevated temperatures, or certain catalyst/ligand combinations that favor pathways other than cross-coupling.

Strategies to Minimize Protodebromination:

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents. Traces of water can serve as a proton source[5].

  • Lower the Reaction Temperature: High temperatures can accelerate decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration[5].

  • Use a Milder or Non-Hydroxide Base: While a strong base is needed, highly basic aqueous conditions can sometimes promote debromination. Switching from an aqueous carbonate solution to anhydrous K₃PO₄ can be effective[5].

  • Optimize the Ligand: Some ligands may be more prone to promoting pathways that lead to debromination. Screening different bulky, electron-rich ligands is advisable.

Q5: My boronic acid seems to be decomposing or forming homocoupled products. What's causing this and how can I prevent it?

These are two distinct but common side reactions involving the boronic acid partner.

  • Protodeborylation: This is the hydrolysis of the boronic acid back to the corresponding arene, effectively removing it from the reaction[6]. It is a major issue with many heteroaryl boronic acids but can also occur with aryl boronic acids under harsh conditions (high temperature, prolonged reaction times, presence of water).

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl species (Ar-Ar). It is primarily caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle that consumes the boronic acid[2][6].

Expertise & Causality: Both issues are addressed by rigorous control of the reaction atmosphere and conditions.

Solutions:

  • Thoroughly Degas the Reaction Mixture: Oxygen is the primary culprit for homocoupling. Ensure all solvents and the final reaction mixture are rigorously degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions[5][11].

  • Use an Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction using a balloon or a Schlenk line.

  • Use Boronic Acid Pinacol Esters (BPin): If protodeborylation is a persistent issue, consider using the corresponding boronic acid pinacol ester. These are generally more stable to hydrolysis than their boronic acid counterparts[12].

  • Avoid Excessively High Temperatures: Heat can accelerate both decomposition pathways.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArBr Ar-Br (5-Bromo-2-isopropoxythiazole) ArBr->ArPdBr ArBOH Ar'-B(OH)₂ + Base ArBOH->ArPdBr

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-2-isopropoxythiazole

This protocol provides a robust starting point for optimization.

Materials:

  • 5-Bromo-2-isopropoxythiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry the Schlenk tube and allow it to cool to room temperature under a stream of inert gas.

  • Addition of Solids: To the cooled flask, add the 5-Bromo-2-isopropoxythiazole, arylboronic acid, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel[13].

Protocol 2: Freeze-Pump-Thaw Degassing for Sensitive Reactions

For reactions highly sensitive to oxygen, this method is superior to inert gas bubbling.

  • Add the solvent to a Schlenk flask with a sidearm.

  • Freeze the solvent by placing the flask in a bath of liquid nitrogen until completely solid.

  • Apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • H. G. O. Al-Khafaji, J. H. Merey, T. J. H. Al-Salim. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • Spiral, Imperial College London. (2016). Site-selective Suzuki-Miyaura coupling of heteroaryl halides - understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

Common side reactions and byproducts in 5-Bromo-2-isopropoxythiazole synthesis

Welcome to the technical support guide for the synthesis of 5-Bromo-2-isopropoxythiazole. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-isopropoxythiazole. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and byproducts encountered during the synthesis, providing practical troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate this synthesis with confidence and achieve high-purity target compounds.

Introduction to the Synthesis

The synthesis of 5-Bromo-2-isopropoxythiazole is typically approached as a two-stage process. First, the precursor 2-isopropoxythiazole is prepared, which is then subjected to regioselective electrophilic bromination. The 2-alkoxy group is an ortho-, para- director and moderately activating, making the C5 position of the thiazole ring the most electron-rich and thus the most susceptible to electrophilic attack. Careful control of reaction conditions during the bromination step is critical to prevent the formation of undesired byproducts.

General Synthetic Workflow

The overall process can be visualized as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination A 2-Halothiazole (e.g., 2-Bromothiazole) C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Isopropoxide B->C D 2-Isopropoxythiazole (Precursor) C->D F Electrophilic Aromatic Substitution D->F D->F E Brominating Agent (e.g., NBS) E->F G 5-Bromo-2-isopropoxythiazole (Target Compound) F->G

Caption: General two-step workflow for 5-Bromo-2-isopropoxythiazole synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield of Final Product

You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired 5-Bromo-2-isopropoxythiazole or a large amount of unreacted starting material.

Potential Causes & Solutions
  • Inefficient Bromination: The electrophilic substitution may be incomplete.

    • Solution:

      • Reagent Choice: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine as it is easier to handle and often provides better selectivity, minimizing side reactions.[1]

      • Temperature: While low temperatures are used to control selectivity, the reaction may be too slow. Try gradually increasing the reaction temperature from 0 °C to room temperature and monitor by TLC.

      • Reaction Time: Extend the reaction time. Electrophilic bromination of less activated rings can be sluggish. Monitor the reaction for up to 24 hours.

      • Solvent: Aprotic polar solvents like DMF, acetonitrile, or THF are suitable. DMF can sometimes accelerate electrophilic halogenations.

  • Degradation of Starting Material or Product: Thiazoles can be sensitive to strongly acidic or basic conditions.

    • Solution:

      • pH Control: Ensure the reaction is run under neutral or mildly acidic conditions. If using elemental bromine, which generates HBr as a byproduct, consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the acid.

      • Work-up: During work-up, avoid strong acids or bases. Use a mild bicarbonate solution for neutralization if necessary.

  • Poor Quality of Reagents: The brominating agent may have degraded, or the starting material may be impure.

    • Solution:

      • Recrystallize NBS: If using NBS, it is best practice to recrystallize it from water before use to remove any succinimide impurity.

      • Verify Precursor Purity: Confirm the purity of your 2-isopropoxythiazole precursor by ¹H NMR and GC-MS before starting the bromination.

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield of Product check_sm TLC/LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present Cause: Incomplete Reaction check_sm->sm_present No sm_absent Cause: Degradation or Work-up Loss check_sm->sm_absent Yes solution_incomplete Solutions: 1. Increase reaction temp/time. 2. Use fresh/recrystallized NBS. 3. Consider a more polar solvent (e.g., DMF). sm_present->solution_incomplete solution_degradation Solutions: 1. Check reaction pH; add non-nucleophilic base. 2. Use milder work-up conditions (e.g., sat. NaHCO₃). 3. Re-evaluate purification strategy to minimize loss. sm_absent->solution_degradation

Caption: Troubleshooting logic for low product yield.

Issue 2: Presence of Multiple Byproducts on TLC/LC-MS

Your reaction mixture shows the desired product, but it's contaminated with significant byproducts, complicating purification.

Potential Causes & Solutions
  • Over-Bromination (Di-bromination): This is the most common side reaction, leading to the formation of 4,5-dibromo-2-isopropoxythiazole.

    • Causality: The 2-isopropoxy group and the newly added bromine at C5 both activate the ring, making a second bromination possible, typically at the C4 position.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents. Avoid any excess.

      • Slow Addition: Add the brominating agent dropwise or in small portions as a solution to prevent localized high concentrations.

      • Low Temperature: Perform the reaction at 0 °C or even lower (-10 °C) to increase selectivity for mono-bromination.[2] Low temperatures help control the rate of the second, often faster, bromination.

  • Hydrolysis of the Isopropoxy Group: The C2-alkoxy group can be labile, especially in the presence of acid (HBr) generated during the reaction. This leads to the formation of 5-bromothiazol-2(3H)-one.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize water content.

      • Acid Scavenger: As mentioned previously, adding a non-nucleophilic base can neutralize in situ generated acid, protecting the isopropoxy group.

  • Formation of Non-Brominated Thiazole Byproduct: In some cases, a significant amount of the non-brominated starting material remains even when other byproducts are forming. This can occur in one-pot syntheses where bromination is one of several steps.[3]

    • Solution: This points to inefficient bromination conditions. Refer to the solutions in Issue 1 to drive the primary reaction to completion before significant side reactions occur.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to the 2-isopropoxythiazole precursor?

A common and effective method is the nucleophilic aromatic substitution (SNAr) on a 2-halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole) with sodium isopropoxide. The reaction is typically performed in isopropanol as the solvent or in an aprotic polar solvent like DMF or THF at elevated temperatures.

Q2: Why does bromination occur selectively at the C5 position?

The regioselectivity is dictated by the electronic properties of the thiazole ring and the substituent. The sulfur atom at position 1 and the nitrogen at position 3 are electron-withdrawing via induction but can donate lone-pair electrons through resonance. The 2-isopropoxy group is a moderately strong electron-donating group through resonance. This combination makes the C5 position the most nucleophilic and electronically activated site for electrophilic aromatic substitution.[4]

Q3: Which brominating agent is best: NBS or Br₂?

ReagentProsConsRecommended Conditions
N-Bromosuccinimide (NBS) - Solid, easier to handle- Generates low HBr concentration- Often more selective for mono-bromination- Must be pure (recrystallize)- Can be slower1.05 eq. NBS in ACN or THF, 0 °C to RT
Elemental Bromine (Br₂) - Highly reactive, faster reactions- Inexpensive- Volatile, corrosive liquid- Generates 1 eq. HBr, requiring a base- Higher risk of over-bromination1.0 eq. Br₂ in AcOH or CH₂Cl₂, 0 °C

For laboratory-scale synthesis where selectivity and safety are paramount, NBS is the recommended choice.

Q4: My purification by column chromatography is difficult. The byproducts co-elute with my product. Any suggestions?

If the main impurity is the di-brominated byproduct, its polarity will be very similar to the mono-brominated product, making separation challenging.

  • Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane).

  • Recrystallization: If your product is a solid, recrystallization can be highly effective. Try a solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/hexanes. The di-brominated compound may have different solubility characteristics.

  • Reaction Optimization: The best solution is often to optimize the reaction to minimize the formation of the impurity in the first place. Re-run the reaction at a lower temperature with precise stoichiometry.

Exemplary Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for this compound class and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Isopropoxythiazole

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C and add anhydrous isopropanol (1.5 eq.) dropwise. Allow the mixture to stir for 30 minutes at room temperature.

  • Add a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF to the flask.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the 2-bromothiazole is consumed.

  • Cool the reaction, carefully quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to obtain pure 2-isopropoxythiazole.

Step 2: Synthesis of 5-Bromo-2-isopropoxythiazole

  • Dissolve 2-isopropoxythiazole (1.0 eq.) in anhydrous acetonitrile in a flame-dried flask under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.), recrystallized from water, portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring progress by TLC (staining with potassium permanganate).

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (to quench any remaining bromine species), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-2-isopropoxythiazole.

References
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link]

  • Catala, A., & Guillaumet, G. (2008). Synthesis of 2‐substituted isothiazolopyridin‐3‐ones. Journal of Heterocyclic Chemistry, 25(2), 431-434. [Link]

  • Al-Zaydi, K. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(9), 10676-10686. [Link]

  • Vabre, J., & Gauthier, C. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. European Journal of Organic Chemistry, 2012(21), 3971-3975. [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
  • Ryan, K. S. (2019). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 9(10), 9152-9158. [Link]

  • Prévost, S., et al. (2013). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5878-5882. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Bromo-2-isopropoxythiazole Derivatives

Welcome to the dedicated technical support center for the synthesis of 5-bromo-2-isopropoxythiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-bromo-2-isopropoxythiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields during their synthetic experiments. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions in a comprehensive question-and-answer format. Our approach is grounded in established chemical principles and validated through practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing significantly lower than expected yields in the bromination of 2-isopropoxythiazole. What are the most probable causes?

Low yields in the bromination of 2-isopropoxythiazole can often be attributed to several critical factors, ranging from reagent purity and reaction conditions to the work-up procedure. Let's break down the most common culprits.

Answer:

The direct bromination of 2-alkoxythiazoles is a well-established method for producing 5-bromo-2-alkoxythiazoles. However, the reaction is sensitive to a number of variables that can impact the final yield. The primary causes for low yields typically fall into three categories: 1) Sub-optimal Brominating Agent and Conditions , 2) Thiazole Ring Instability , and 3) Inefficient Purification .

  • Sub-optimal Brominating Agent and Conditions: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it often leads to the formation of polybrominated byproducts and can be harsh on the substrate. N-Bromosuccinimide (NBS) is a widely preferred alternative as it provides a slow and controlled release of bromine, minimizing side reactions. The reaction is typically carried out in a suitable solvent, such as chloroform, dichloromethane, or acetonitrile, at temperatures ranging from 0 °C to room temperature. Deviation from these optimal conditions can lead to incomplete reactions or degradation of the starting material and product.

  • Thiazole Ring Instability: The thiazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. The isopropoxy group at the 2-position is an electron-donating group, which activates the ring towards electrophilic substitution at the 5-position. However, this activation can also make the ring more sensitive to degradation. It is crucial to maintain a neutral or slightly acidic reaction medium.

  • Inefficient Purification: The final product, 5-bromo-2-isopropoxythiazole, can be volatile. Aggressive purification techniques, such as high vacuum or excessive heating during solvent removal, can lead to significant product loss. Column chromatography is the standard method for purification, and careful selection of the eluent system is necessary to achieve good separation from unreacted starting material and byproducts.

Troubleshooting Workflow: Low Bromination Yield

To systematically address low yields, follow this troubleshooting workflow:

G cluster_start Initial Observation cluster_reagents Reagent & Solvent Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification cluster_outcome Outcome start Low Yield of 5-Bromo-2-isopropoxythiazole reagent_purity Verify Purity of 2-isopropoxythiazole and NBS start->reagent_purity Step 1 solvent_dryness Ensure Anhydrous Solvent Conditions reagent_purity->solvent_dryness temperature Optimize Reaction Temperature (e.g., 0°C to RT) solvent_dryness->temperature Step 2 time Monitor Reaction Progress (TLC) and Optimize Time temperature->time quench Gentle Quenching (e.g., aq. Na₂S₂O₃) time->quench Step 3 extraction Efficient Liquid-Liquid Extraction quench->extraction purification Careful Purification (Column Chromatography) extraction->purification success Improved Yield purification->success Step 4

Caption: Troubleshooting workflow for low bromination yield.

Question 2: I am observing multiple spots on my TLC plate after the reaction, in addition to my starting material and desired product. What are these byproducts and how can I minimize them?

The formation of multiple byproducts is a common issue in the synthesis of substituted thiazoles. Understanding the potential side reactions is key to mitigating their formation.

Answer:

The presence of multiple spots on your TLC plate suggests the occurrence of side reactions. The most likely byproducts in the bromination of 2-isopropoxythiazole are:

  • Dibrominated Thiazole: Over-bromination can lead to the formation of 4,5-dibromo-2-isopropoxythiazole. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Hydrolyzed Product: The 2-isopropoxy group can be susceptible to hydrolysis, especially if acidic conditions are generated during the reaction or work-up. This would lead to the formation of 5-bromo-thiazol-2-one.

  • Degradation Products: As mentioned earlier, the thiazole ring itself can degrade under harsh conditions, leading to a complex mixture of unidentifiable products.

Table 1: Common Byproducts and Mitigation Strategies

ByproductPotential CauseMitigation Strategy
4,5-dibromo-2-isopropoxythiazoleExcess brominating agent, prolonged reaction timeUse a stoichiometric amount of NBS (1.0-1.1 equivalents), monitor the reaction closely by TLC, and quench the reaction once the starting material is consumed.
5-bromo-thiazol-2-oneAcidic conditions, presence of waterUse a non-protic solvent, ensure all glassware is dry, and consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge any generated HBr.
Unidentified degradation productsHarsh reaction conditions (e.g., high temperature)Maintain a low reaction temperature (0 °C) and avoid exposure to strong acids or bases.
Question 3: My NMR analysis of the purified product shows impurities that I cannot identify. What are some common, yet unexpected, contaminants?

Even after careful purification, certain impurities can co-elute with the desired product or be introduced during the work-up and analysis.

Answer:

Beyond the byproducts discussed above, some less obvious impurities can complicate your analysis:

  • Residual Solvent: Incomplete removal of the chromatography eluent or extraction solvents is a common issue. Ensure your product is dried under high vacuum for a sufficient period.

  • Succinimide: If you are using NBS as your brominating agent, succinimide is a byproduct. While it is generally water-soluble and should be removed during the aqueous work-up, some may carry through. Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove it.

  • Isomerized Product: Although less common for the 5-position, under certain conditions, a small amount of the 4-bromo isomer might be formed. 2D NMR techniques like HMBC and NOESY can help in confirming the regiochemistry of your product.

Experimental Protocols

Protocol 1: Optimized Synthesis of 5-Bromo-2-isopropoxythiazole

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • 2-Isopropoxythiazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropoxythiazole (1.0 eq). Dissolve it in anhydrous chloroform.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo at a low temperature (< 40 °C).

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Logical Relationship Diagram: Decision Making in Synthesis

G cluster_synthesis Synthesis Planning cluster_bromination Bromination Strategy cluster_conditions Condition Control cluster_monitoring In-Process Control cluster_outcome Desired Outcome start Goal: Synthesize 5-Bromo-2-isopropoxythiazole Derivative nbs Use NBS in a non-polar aprotic solvent start->nbs Preferred br2 Use Br₂ (potential for over-bromination) start->br2 Alternative low_temp Low Temperature (0°C) to control reactivity nbs->low_temp Recommended rt Room Temperature (risk of side reactions) br2->rt tlc Monitor by TLC to determine endpoint low_temp->tlc Essential timed Run for a fixed time (risk of incompletion/over-reaction) rt->timed success High Yield, High Purity Product tlc->success

Optimization

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling of 5-Bromo-2-isopropoxythiazole

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the specific challenges and opportunities in the catalytic cross-coupling o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the specific challenges and opportunities in the catalytic cross-coupling of 5-Bromo-2-isopropoxythiazole. This versatile building block is crucial in medicinal chemistry, but its unique electronic and structural features—namely the sulfur-containing thiazole ring—demand carefully optimized conditions for successful C-C and C-N bond formation.

This center moves beyond simple protocols to provide a deeper, causality-driven understanding of catalyst systems and reaction parameters. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes with confidence.

Part 1: Foundational Troubleshooting & General FAQs

This section addresses universal issues encountered across various cross-coupling reactions involving 5-Bromo-2-isopropoxythiazole.

Q1: My cross-coupling reaction shows zero or very low conversion. What are the first critical checkpoints?

A1: When a reaction fails to initiate, a systematic check of the fundamentals is essential before altering core catalytic components. Low or no product yield is a common but solvable issue.[1][2]

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction vessel was thoroughly degassed (at least three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas.

  • Reagent and Solvent Quality: The "anhydrous" label on a solvent bottle is not a guarantee. Use freshly dried, degassed solvents. Bases, especially hygroscopic ones like K₃PO₄ or NaOt-Bu, should be fresh or stored in a desiccator.[4] Traces of water can facilitate protodebromination, a common side reaction where the bromine is replaced by a hydrogen.[3]

  • Catalyst Activity: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[5][6] If this step is inefficient, the catalytic cycle will not start. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern palladacycle precatalyst (e.g., G3/G4 type) that forms the active species more reliably.[1][4]

Q2: My reaction starts but stalls, leaving significant unreacted starting material. What's the likely cause?

A2: This is a classic symptom of catalyst deactivation, a particularly relevant issue for sulfur-containing substrates like thiazoles.[7] The lone pair of electrons on the thiazole's sulfur atom can strongly coordinate to the palladium center, poisoning the catalyst and halting the reaction.[7]

  • Mechanism of Poisoning: The sulfur atom acts as a Lewis base, forming a strong bond with the soft Lewis acidic palladium center. This interaction blocks the active sites required for oxidative addition and subsequent steps in the catalytic cycle.[7]

  • Solutions:

    • Increase Catalyst Loading: A straightforward, albeit less elegant, solution is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

    • Employ Robust Ligands: The most effective strategy is to use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos). These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination by the thiazole sulfur while still allowing the smaller aryl bromide to access the metal for oxidative addition.

    • Slow Addition: In some cases, slowly adding the 5-Bromo-2-isopropoxythiazole to the reaction mixture over several hours can maintain a low substrate concentration, mitigating the rate of catalyst poisoning.

Q3: I'm observing significant protodebromination (loss of bromine) and/or homocoupling of my coupling partner. How can I minimize these side reactions?

A3: These side reactions point to specific flaws in the reaction conditions.

  • Protodebromination: This occurs when the aryl halide is reduced instead of coupled. The primary cause is often the presence of a proton source, most commonly water.[3]

    • Mitigation: Rigorously exclude water by using flame-dried glassware, freshly distilled solvents, and high-purity, dry reagents. In some cases, lowering the reaction temperature can also disfavor this pathway.[3]

  • Homocoupling: This is particularly common with boronic acids in Suzuki couplings and terminal alkynes in Sonogashira couplings.

    • Mitigation (Suzuki): Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote oxidative homocoupling of the boronic acid. Using a slightly lower stoichiometry of the boronic acid (e.g., 1.1 equivalents instead of 1.5) can also help.[8]

    • Mitigation (Sonogashira): The primary cause is often the copper(I) co-catalyst, which promotes the Glaser-Hay homocoupling of alkynes.[9] Switching to well-established copper-free Sonogashira conditions is the most effective solution.[3][10]

Part 2: Reaction-Specific Optimization Guides

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki coupling is a robust method for forming C-C bonds, but success with 5-Bromo-2-isopropoxythiazole hinges on the catalyst system and base.

Q4: Which catalyst/ligand system is the best starting point for a Suzuki coupling with this substrate?

A4: For heteroaryl bromides, especially electron-rich systems, standard catalysts like Pd(PPh₃)₄ are often sluggish. Bulky, electron-rich monophosphine ligands are far more effective.[3] These ligands stabilize the Pd(0) center and accelerate both the oxidative addition and reductive elimination steps.

A recommended starting point is a combination of a Pd(II) precatalyst with a biarylphosphine ligand.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening

ComponentRecommendationRationale & Causality
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors to the active Pd(0) species.
Ligand XPhos or SPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation by the thiazole sulfur.[11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases that are highly effective in activating the boronic acid for transmetalation without being overly harsh.[8][12]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂OProtic-aprotic mixtures are standard and effective. The water is crucial for the base's function and the transmetalation step.[12]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Q5: My Suzuki reaction is still sluggish even with a modern catalyst system. What is the role of the base and could it be the issue?

A5: Absolutely. The base is not merely a spectator; it plays a critical role in the transmetalation step of the catalytic cycle.[12][13] It is believed to form a more nucleophilic boronate species ([R-B(OH)₃]⁻) which then transfers its organic group to the palladium center.[13] An inappropriate base can lead to poor reactivity.[3]

  • If using a carbonate (e.g., K₂CO₃): If yields are low, consider switching to a stronger base like potassium phosphate (K₃PO₄). K₃PO₄ is often highly effective in challenging couplings involving heteroaryl halides.[12]

  • Homogeneity: Cesium carbonate (Cs₂CO₃) is often used in difficult couplings due to its higher solubility in organic solvents, which can lead to a more homogenous reaction mixture and improved rates.[12]

  • Base-Sensitive Groups: If your coupling partner has base-labile functional groups (like esters), a milder base such as potassium fluoride (KF) can be used, though this may require higher temperatures or longer reaction times.[13]

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is paramount for synthesizing the arylamine motifs prevalent in pharmaceuticals. For 5-Bromo-2-isopropoxythiazole, success is dictated by the careful selection of the ligand, base, and temperature.[6][14]

Q6: What are the key parameters to optimize for the Buchwald-Hartwig amination of this substrate?

A6: The key is balancing reactivity with stability. The general reactivity order for aryl halides is I > Br > Cl, making our C-Br bond a suitable handle.[6]

  • Ligand Choice is Critical: The ligand determines the success or failure of the reaction.

    • First-generation ligands like P(o-tolyl)₃ are generally not effective for this type of substrate.[15]

    • Bulky Biarylphosphine Ligands: Modern ligands are essential. For primary and secondary aliphatic amines, ligands like BrettPhos or RuPhos are excellent choices. For coupling with aryl amines, Josiphos-type or Xantphos ligands can be effective.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex.[5]

    • Common Choices: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases.[4] Ensure they are fresh and handled under an inert atmosphere.

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures and more active catalyst systems.[6]

  • Solvent and Temperature: Toluene and 1,4-dioxane are common solvents.[4] Reaction temperatures are typically high (80-110 °C), but excessive heat can cause decomposition. If you observe darkening of the reaction mixture, consider lowering the temperature.[6]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Primary Aliphatic AminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.2)THF65-80
Secondary Aliphatic AminePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Toluene100
Aryl AminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)1,4-Dioxane110
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

This reaction couples the thiazole to a terminal alkyne, a valuable transformation for extending conjugation.

Q7: I am getting a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?

A7: The copper(I) co-catalyst (typically CuI) is the primary culprit behind the homocoupling of the terminal alkyne.[9] While the classic Sonogashira protocol uses a Pd/Cu co-catalyst system, numerous highly effective copper-free protocols have been developed to circumvent this exact problem.[3][16]

  • Copper-Free Conditions: These reactions typically require a more active palladium/ligand system and a suitable amine base which often doubles as a solvent (e.g., triethylamine, diisopropylamine).

  • Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices for copper-free conditions.

  • Solvent Choice: The solvent can have a significant impact. While polar aprotic solvents like DMF or THF are common, some studies have found that non-polar solvents like toluene can be more effective for certain substrates.[17] A solvent screen is often worthwhile.

Part 3: Visualized Workflows and Protocols

Diagrams: Catalytic Cycles and Troubleshooting

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general palladium catalytic cycle and a logical troubleshooting workflow.

Palladium Cross-Coupling Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂PdII(Ar)(R) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Product) Trans_Complex->Product ArX Ar-X (5-Bromo-2-isopropoxythiazole) ArX->OA_Complex NuM R-M (Coupling Partner) NuM->Trans_Complex

Caption: The general catalytic cycle for Palladium cross-coupling reactions.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_basics Check Basics: 1. Inert Atmosphere? 2. Reagent Purity? 3. Solvent Quality (Dry/Degassed)? start->check_basics issue_found Issue Found check_basics->issue_found Yes no_issue Basics OK check_basics->no_issue No fix_basics Remedy Basic Flaw: - Re-dry/degas solvents - Use fresh reagents - Improve inert technique issue_found->fix_basics catalyst_problem Suspect Catalyst Deactivation (Stalled Reaction) no_issue->catalyst_problem success Reaction Successful fix_basics->success optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen bulky ligands (XPhos, SPhos) - Use modern precatalyst catalyst_problem->optimize_catalyst side_reactions Side Reactions Observed? (Protodebromination/Homocoupling) catalyst_problem->side_reactions No Deactivation optimize_catalyst->success side_reactions->optimize_catalyst No address_side_reactions Address Side Reactions: - Ensure anhydrous conditions - Lower temperature - Switch to Cu-free Sonogashira - Optimize base side_reactions->address_side_reactions Yes address_side_reactions->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Catalyst/Base Screening

This protocol is designed for screening key parameters on a small scale (e.g., 0.1 to 0.2 mmol).

  • Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the boronic acid (1.2-1.5 equivalents) and the selected base (e.g., K₃PO₄, 2.0 equivalents).

  • Catalyst Premix: In a separate, dry flask, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in the reaction solvent (e.g., 1,4-Dioxane). The Pd:Ligand ratio should typically be 1:2.

  • Inerting: Seal the reaction vials with septa, then evacuate and backfill with argon or nitrogen gas. Repeat this process three times.

  • Reagent Addition:

    • Add 5-Bromo-2-isopropoxythiazole (1.0 equivalent) to each vial.

    • Add the reaction solvent (e.g., 1,4-Dioxane, to achieve ~0.1 M concentration) and degassed water (if required by the solvent system) via syringe.

    • Add the required volume of the catalyst premix solution to each vial to deliver the target mol%.

  • Reaction: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: Stir the reactions for a set time (e.g., 12-16 hours). After cooling, take an aliquot from each vial, dilute, filter, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Inerting: Seal the vessel and evacuate/backfill with argon three times.

  • Reagent Addition:

    • Add the solvent (e.g., Toluene, to achieve ~0.1-0.2 M concentration) via syringe.

    • Add 5-Bromo-2-isopropoxythiazole (1.0 equivalent).

    • Add the amine coupling partner (1.1-1.2 equivalents). If the amine is a solid, it can be added in step 1. If it is a liquid, add it via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Cahiez, G., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NROChemistry. (n.d.). Heck Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Troubleshooting

Improving the regioselectivity of reactions involving 5-Bromo-2-isopropoxythiazole

Welcome to the technical support guide for 5-Bromo-2-isopropoxythiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-isopropoxythiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide practical, field-tested solutions to common challenges in achieving high regioselectivity in your reactions. This guide moves beyond simple protocols to explain the underlying principles governing the reactivity of this substrate, enabling you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Substrate: Reactivity Hotspots

5-Bromo-2-isopropoxythiazole presents several potential sites for reaction, and understanding their relative reactivity is the key to controlling regioselectivity. The interplay between electronic and steric effects dictates the outcome of most transformations.

Figure 1. Key reactive sites on 5-Bromo-2-isopropoxythiazole.

FAQs and Troubleshooting Guides

Section 1: Metal-Halogen Exchange Reactions

Metal-halogen exchange is a cornerstone transformation for converting the C5-bromide into a nucleophilic organometallic species, opening the door for subsequent reactions with a wide array of electrophiles. However, competing deprotonation at the C4 position is a frequent and frustrating side reaction.

Question 1: I'm attempting a lithium-halogen exchange on 5-Bromo-2-isopropoxythiazole with n-BuLi, but I'm getting a mixture of products and low yields. How can I selectively form the 5-lithio species?

Answer: This is a classic case of competing reaction pathways. The C4 proton of the thiazole ring is somewhat acidic, and while the lithium-bromine exchange is kinetically very fast, deprotonation at C4 can occur, especially if the temperature is not rigorously controlled.[1]

Causality:

  • Kinetics vs. Thermodynamics: Lithium-halogen exchange is an extremely rapid, kinetically-favored process, particularly at low temperatures (-78 °C or below).[1] In contrast, deprotonation is generally slower. If the reaction temperature rises, even locally, the rate of deprotonation can increase, leading to a mixture of lithiated species.

  • Reagent Stability: The resulting 5-lithio-2-isopropoxythiazole can be unstable at higher temperatures, potentially leading to ring-opening or other decomposition pathways.

Troubleshooting & Optimization Protocol:

  • Rigorous Temperature Control: This is the most critical parameter.

    • Action: Perform the reaction at -78 °C (a dry ice/acetone bath) or even lower, such as -90 °C (dry ice/ethanol). Ensure the n-BuLi is added slowly and subsurface to the cooled solution of the thiazole to avoid localized heating.

    • Rationale: At these cryogenic temperatures, the activation energy barrier for the C-H deprotonation is significantly higher than that for the halogen exchange, leading to high kinetic selectivity.[2]

  • Choice of Organolithium Reagent:

    • Action: Use n-BuLi or s-BuLi as they are generally effective. t-BuLi can sometimes be too reactive and may lead to more side products.

    • Rationale: The rate of exchange follows the trend I > Br > Cl.[1] For bromides, n-BuLi provides an excellent balance of reactivity and handling.

  • Solvent System:

    • Action: Use an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).

    • Rationale: These solvents are excellent for stabilizing the organolithium species and are suitable for the required low temperatures.

  • Consider a "Mixed" Reagent System (Knochel-type):

    • Action: If selectivity remains an issue, consider transmetalation to a Grignard reagent. First, form the Grignard reagent using i-PrMgCl·LiCl. This can then be used for a more selective Br-Mg exchange. Alternatively, a combination of i-PrMgCl and n-BuLi can be used.[2]

    • Rationale: Halogen-magnesium exchange is often less prone to the side reaction of deprotonation compared to direct lithiation, offering a more robust window for selective metalation.[2]

Optimized Protocol: Selective C5-Lithiation

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup s1 1. Add 5-Bromo-2-isopropoxythiazole to anhydrous THF. s2 2. Cool solution to -78 °C (Dry Ice/Acetone bath). r1 3. Add n-BuLi (1.05 eq) dropwise over 10 min. s2->r1 r2 4. Stir at -78 °C for 15-30 min. r1->r2 r3 5. Quench with desired electrophile (e.g., DMF, CO₂, aldehydes). r2->r3 w1 6. Allow to warm slowly to 0 °C. r3->w1 w2 7. Quench with sat. aq. NH₄Cl. w1->w2 w3 8. Extract, dry, and purify. w2->w3

Figure 2. Workflow for selective lithium-halogen exchange.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For 5-Bromo-2-isopropoxythiazole, the primary goal is the selective activation of the C5-Br bond.

Question 2: I am running a Suzuki coupling with my 5-bromo-2-isopropoxythiazole and an arylboronic acid, but the reaction is sluggish and gives low yields. How can I improve this transformation?

Answer: Sluggish Suzuki reactions with heteroaryl halides are often due to suboptimal catalyst, ligand, or base selection. The thiazole nitrogen can coordinate to the palladium center, influencing its catalytic activity.[3]

Causality:

  • Catalyst Activity: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. A catalyst system that is too bulky or not electron-rich enough may struggle to perform this step efficiently.

  • Base Strength & Solubility: The base is crucial for the transmetalation step. An inappropriate base (too weak, insoluble) will stall the catalytic cycle.[4]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich, bulky phosphine ligands are often required for efficient coupling with aryl bromides.

Troubleshooting & Optimization Table:

ParameterCommon IssueRecommended SolutionRationale
Catalyst Low turnover, catalyst decompositionUse a robust pre-catalyst like Pd(dppf)Cl₂ or generate the active Pd(0) in situ from Pd₂(dba)₃.Pd(dppf)Cl₂ is an air-stable Pd(II) pre-catalyst that is reliably reduced in situ to the active Pd(0) species.[4][5]
Ligand Inefficient oxidative additionIf using a Pd(0) source like Pd₂(dba)₃, add a ligand such as SPhos, XPhos, or P(t-Bu)₃.These bulky, electron-rich phosphine ligands accelerate the oxidative addition step and stabilize the catalytic species.
Base Insoluble or too weakUse a stronger, soluble base like K₃PO₄ or Cs₂CO₃.These bases are more effective in promoting the transmetalation step of the catalytic cycle, particularly with heteroaryl systems.
Solvent Poor solubility of reagents, side reactionsA mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DME/H₂O) is standard. For anhydrous conditions, consider THF or Toluene.The aqueous mixture often helps dissolve the inorganic base and boronic acid, accelerating the reaction.[3]
Temperature Reaction too slowTypically 80-110 °C. Microwave irradiation can significantly shorten reaction times.Provides the necessary thermal energy to overcome the activation barriers in the catalytic cycle.

Optimized Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried flask, add 5-Bromo-2-isopropoxythiazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (e.g., K₂CO₃, 2-3 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[6]

Question 3: Can I perform a Heck reaction on this substrate? What are the key considerations for regioselectivity?

Answer: Yes, the Mizoroki-Heck reaction is a viable method for vinylating the C5 position. The primary challenge is ensuring the reaction occurs at the C-Br bond and not via C-H activation at the C4 position, although the former is generally much more favorable with aryl bromides.

Causality & Selectivity:

  • Reaction Pathway: The standard Heck catalytic cycle strongly favors oxidative addition into the C-Br bond over C-H activation.[7] C-H activation typically requires specific directing groups or the absence of more reactive halides.

  • Olefin Insertion: The regioselectivity of the olefin insertion step (to form the linear or branched product) is primarily governed by sterics. For terminal alkenes like styrene or acrylates, the aryl group typically adds to the less substituted carbon.[8]

Key Parameters for a Successful Heck Reaction:

  • Catalyst: Pd(OAc)₂ is a common and effective pre-catalyst.

  • Ligand: While some Heck reactions can be run ligand-free, phosphine ligands like PPh₃ or P(o-tol)₃ are often used to stabilize the catalyst and improve yields.[9]

  • Base: An organic base like Triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HBr generated in the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically used.

G start Start Troubleshooting Heck Reaction q1 Is the yield low? start->q1 a1 Increase Temperature (100-140 °C) Consider Microwave Irradiation [35] q1->a1 Yes q2 Is catalyst decomposition (Pd black) observed? q1->q2 No a1->q2 a2 Add a Phosphine Ligand (e.g., PPh₃, P(o-tol)₃) Use a more robust pre-catalyst q2->a2 Yes q3 Is starting material being recovered? q2->q3 No a2->q3 a3 a3 q3->a3 Yes end Successful Reaction q3->end No a3->end

Figure 3. Troubleshooting decision tree for the Heck reaction.
Section 3: Electrophilic Aromatic Substitution

While less common than functionalizing the C-Br bond, electrophilic substitution is possible on the 2-isopropoxythiazole ring. The regiochemical outcome is dictated by the directing effects of the existing substituents.

Question 4: I want to introduce a nitro or halogen group onto the thiazole ring via electrophilic substitution. Where will the substitution occur?

Answer: Substitution will occur almost exclusively at the C4 position.

Causality - Directing Group Effects:

  • 2-Isopropoxy Group: The alkoxy group is a powerful activating group and is ortho, para-directing. In the thiazole ring, the position ortho to the C2 substituent is the C4 position (since C3 is occupied by nitrogen). It strongly directs incoming electrophiles to C4 through resonance stabilization of the cationic intermediate (the sigma complex).[10]

  • 5-Bromo Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing via resonance. It directs to the C4 position (ortho).

  • Combined Effect: In this case, both substituents reinforce each other, strongly favoring electrophilic attack at the C4 position. The activating effect of the isopropoxy group overcomes the deactivating effect of the bromine, making the reaction feasible under appropriate conditions.

Typical Conditions for Electrophilic Substitution:

ReactionReagentsExpected Outcome
Bromination N-Bromosuccinimide (NBS) in Acetonitrile or DMFSelective formation of 4,5-Dibromo-2-isopropoxythiazole.
Nitration HNO₃/H₂SO₄ (mild conditions)Selective formation of 5-Bromo-2-isopropoxy-4-nitrothiazole.[11]
Acylation Acyl chloride / Lewis Acid (e.g., AlCl₃)Friedel-Crafts acylation at the C4 position.

Caution: Friedel-Crafts reactions can be complex as the thiazole nitrogen can coordinate to the Lewis acid catalyst, deactivating the ring. Milder conditions and careful optimization are required.

References
  • ResearchGate. (n.d.). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: a model proinsecticide. Available at: [Link]

  • ChemRxiv. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Available at: [Link]

  • ACS Publications. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. Available at: [Link]

  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. (2023). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Available at: [Link]

  • National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Investigation and comparison of biological effects of regioselectively synthesized thiazole derivatives. Available at: [Link]

  • ResearchGate. (2025). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrophilic Chemistry of Thia-PAHs: Stable Carbocations (NMR and DFT), S-alkylated Onium Salts, Model Electrophilic Substitutions (Nitration and Bromination) and Mutagenicity Assay. Available at: [Link]

  • Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt. (2020). Available at: [Link]

  • ResearchGate. (n.d.). Optimization and biological evaluation of thiazole-bis-amide inverse agonists of RORγt. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Available at: [Link]

  • National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Available at: [Link]

  • National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available at: [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Available at: [Link]

  • Use of in situ isopropoxide protection in the metal-halogen exchange of arylboronates. (2007). Available at: [Link]

  • ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (n.d.). Available at: [Link]

  • National Institutes of Health. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available at: [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available at: [Link]

Sources

Optimization

Stability issues of 5-Bromo-2-isopropoxythiazole under acidic or basic conditions

Introduction 5-Bromo-2-isopropoxythiazole is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of more complex molecular archi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-isopropoxythiazole is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of more complex molecular architectures. Its utility is derived from the distinct reactivity of its functional groups: the 5-bromo position serves as a handle for cross-coupling reactions, while the 2-isopropoxy group can modulate electronic properties or be a precursor to other functionalities. However, the stability of the 2-alkoxy linkage on the electron-deficient thiazole ring presents a significant challenge under certain experimental conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Bromo-2-isopropoxythiazole, particularly in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: My assay shows decreasing purity of 5-Bromo-2-isopropoxythiazole over time, even in a seemingly neutral solvent. What are the ideal storage and handling conditions?

A1: While generally stable as a solid, 5-Bromo-2-isopropoxythiazole can be susceptible to slow degradation, especially in solution. For optimal long-term stability:

  • Solid Storage: Store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to moisture and light.[1]

  • Solution Storage: Solutions are significantly less stable than the solid form. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use a high-purity anhydrous aprotic solvent (e.g., THF, Dioxane), store in tightly sealed vials under an inert atmosphere, and keep at -20°C or below for short periods. Avoid protic solvents for storage as they can participate in degradation.

Q2: I am running a reaction in the presence of a strong acid (e.g., TFA, HCl), and I'm seeing a new, more polar spot on my TLC plate and loss of my starting material. Is the compound unstable to acid?

A2: Yes, 5-Bromo-2-isopropoxythiazole is highly susceptible to degradation under strongly acidic conditions. The 2-isopropoxy group is an ether linkage, which can be cleaved by strong acids.[2][3] The primary degradation pathway is the acid-catalyzed hydrolysis of the isopropoxy group to yield 5-bromo-1,3-thiazol-2(3H)-one and isopropanol.

Q3: What is the precise mechanism of the acid-catalyzed degradation?

A3: The degradation proceeds via a two-step mechanism involving activation of the thiazole ring.

  • Protonation: The thiazole ring nitrogen (N-3) is the most basic site and is readily protonated by the acid.[4] This protonation makes the already electron-deficient thiazole ring significantly more electrophilic, particularly at the C-2 position.

  • Nucleophilic Attack and Cleavage: The protonation makes the isopropoxy group a better leaving group (as isopropanol). A nucleophile, typically water present in the reaction medium, attacks the activated C-2 carbon. This leads to the cleavage of the C-O bond and formation of the more stable 5-bromo-1,3-thiazol-2(3H)-one tautomer.[5][6]

Acid_Catalyzed_Hydrolysis mol 5-Bromo-2-isopropoxythiazole protonated_mol Protonated Thiazole (Activated) mol->protonated_mol + H⁺ (Fast) H_plus H⁺ H2O H₂O attack_complex Tetrahedral Intermediate protonated_mol->attack_complex + H₂O (Slow, RDS) product1 5-Bromo-thiazol-2(3H)-one attack_complex->product1 - H⁺ product2 Isopropanol attack_complex->product2 - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis.

Q4: How can I perform reactions with 5-Bromo-2-isopropoxythiazole if acidic conditions are required?

A4: Careful selection of reagents and conditions is critical.

  • pH Control: Whenever possible, maintain the reaction medium at a pH > 4. If an acid is required, use the weakest possible acid that can catalyze the desired transformation.

  • Aprotic Conditions: The hydrolysis mechanism requires water. Performing reactions under strictly anhydrous conditions can prevent degradation, even in the presence of an acid.

  • Lewis Acids: In some cases, a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) might be used to activate other parts of a molecule without requiring protonation and subsequent hydrolysis of the thiazole moiety. Compatibility must be tested on a small scale.

  • Reaction Temperature: Keep the reaction temperature as low as practically possible, as higher temperatures accelerate the rate of hydrolysis.[7]

Q5: My reaction involves a strong base like NaOH or KOH, and I'm losing my starting material. I thought ethers were stable to bases?

A5: While ethers are generally more stable to bases than to acids, the 2-alkoxy group on a thiazole ring is an exception.[2] The electron-withdrawing nature of the thiazole ring makes the C-2 carbon susceptible to nucleophilic attack. Under strong basic conditions (e.g., concentrated NaOH, high temperatures), direct nucleophilic substitution by a hydroxide ion can occur, leading to the cleavage of the isopropoxy group.

Base_Mediated_Hydrolysis mol 5-Bromo-2-isopropoxythiazole attack_complex Meisenheimer-like Intermediate mol->attack_complex + OH⁻ (Slow, RDS) OH_minus OH⁻ product1 5-Bromo-thiazol-2(3H)-one Anion attack_complex->product1 - Isopropanol product2 Isopropanol Troubleshooting_Workflow start Experiment Fails or Shows Impurities check_ph Assess Reaction pH start->check_ph acidic Acidic (pH < 4) check_ph->acidic Acidic basic Basic (Strong, Nucleophilic) check_ph->basic Basic neutral Neutral/Mildly Basic check_ph->neutral Neutral acid_cause Probable Cause: Acid-Catalyzed Hydrolysis acidic->acid_cause base_cause Probable Cause: Base-Mediated Hydrolysis basic->base_cause other_cause Check for other factors: - Oxidizing agents - High temperature - Light exposure neutral->other_cause acid_solution Solution: - Use anhydrous conditions - Use weaker/Lewis acid - Lower temperature acid_cause->acid_solution base_solution Solution: - Use non-nucleophilic base - Lower temperature - Use aprotic solvent base_cause->base_solution

Sources

Troubleshooting

Removal of palladium catalyst residues from 5-Bromo-2-isopropoxythiazole products

Topic: Effective Strategies for the Removal of Palladium Catalyst Residues from 5-Bromo-2-isopropoxythiazole Products Audience: Researchers, Scientists, and Drug Development Professionals Document ID: TSC-PD-THIAZOLE-01...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Strategies for the Removal of Palladium Catalyst Residues from 5-Bromo-2-isopropoxythiazole Products

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-PD-THIAZOLE-01

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the creation of complex molecules for the pharmaceutical industry. However, the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) or intermediate is a critical and often challenging step.[1][2] Failure to reduce palladium levels to regulatory limits can compromise downstream chemistry, affect the final product's stability and toxicity, and lead to batch rejection.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of palladium residues from 5-Bromo-2-isopropoxythiazole, a heterocyclic compound. The presence of a sulfur atom in the thiazole ring introduces a specific challenge, as sulfur can act as a ligand, coordinating strongly with palladium and making its removal more difficult than from simple aryl compounds.[3][5]

Regulatory Context: Why is Palladium Removal Critical?

Regulatory bodies such as the International Council for Harmonisation (ICH) and the US Pharmacopeia (USP) have established strict limits for elemental impurities in drug products.[4][6] Palladium is classified as a metal of significant toxicological concern.

GuidelinePermitted Daily Exposure (PDE) - OralTypical Concentration Limit (for ≤10g/day dose)
ICH Q3D / USP <232>100 µ g/day 10 ppm
Table 1: Regulatory limits for palladium residues in pharmaceutical products.[1][6][7][8]

Meeting these stringent targets requires a robust and validated purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the palladium removal process for 5-Bromo-2-isopropoxythiazole.

Issue 1: Inefficient Palladium Removal Using Standard Scavengers
  • Symptoms: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows residual palladium levels are consistently above the target limit (>10 ppm) after treatment with a metal scavenger. The product solution may retain a dark, colloidal appearance.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps & Scientific Rationale
    Strong Palladium-Thiazole Complexation The lone pair of electrons on the thiazole's sulfur atom can form a stable coordinate bond with palladium species (both Pd(0) and Pd(II)), effectively "poisoning" the catalyst for removal.[3][5] This strong interaction competes with the scavenger's binding sites. Solution: 1. Use a Stronger, More Competitive Scavenger: Switch to a scavenger with a higher affinity for palladium, such as those containing thiol (-SH) or thiourea functional groups.[9][10][11] These sulfur-based scavengers can more effectively displace the thiazole from the palladium coordination sphere. 2. Introduce a Sacrificial Ligand: Before adding the scavenger, consider adding a small amount of a competing ligand like N-acetylcysteine or sodium thiosulfate to pre-complex with the palladium, making it more amenable to scavenging.[12][13]
    Incorrect Scavenger for Palladium Oxidation State The reaction workup conditions (e.g., oxidative or reductive) can alter the palladium's oxidation state. Some scavengers are more effective for Pd(0), while others excel at capturing Pd(II).[9] Solution: 1. Screen a Panel of Scavengers: Test scavengers with different functionalities. Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally robust and effective for a wide range of palladium species.[9][10] Amine-based scavengers may also be effective, particularly for Pd(II). 2. Consider Pre-oxidation: If you suspect the presence of stubborn Pd(0) colloids, carefully introducing a mild oxidant (e.g., bubbling air, dilute H₂O₂) can convert it to the more easily scavenged Pd(II) state. This must be done with caution to avoid product degradation.
    Suboptimal Scavenging Conditions The efficiency of scavenging is dependent on temperature, time, solvent, and scavenger loading. Solution: 1. Optimize Temperature & Time: Increase the temperature (e.g., to 40-60 °C) and extend the stirring time (e.g., 4-18 hours) to improve reaction kinetics between the scavenger and palladium.[14] 2. Increase Scavenger Equivalents: While aiming for efficiency, a higher loading of the scavenger (e.g., 5-10 wt% relative to the product) may be necessary to drive the equilibrium toward palladium capture.[15] 3. Solvent Choice: The solvent affects both the product's solubility and the scavenger's accessibility. A solvent that fully dissolves the product is essential. Polar aprotic solvents like DMF or NMP have been shown to improve scavenging efficiency in some cases.[16]
Issue 2: Significant Product Loss During Purification
  • Symptoms: The final isolated yield of 5-Bromo-2-isopropoxythiazole is unacceptably low after the palladium removal step.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps & Scientific Rationale
    Product Adsorption onto Adsorbent Both silica-based scavengers and activated carbon have large, porous surface areas that can non-selectively adsorb the desired product along with the palladium.[14] Solution: 1. Minimize Adsorbent Quantity: Use the lowest effective amount of scavenger or carbon, determined through optimization experiments. 2. Thorough Washing: After filtering off the adsorbent, wash the filter cake extensively with fresh, hot solvent to recover adsorbed product. Combine the washings with the main filtrate. 3. Change Adsorbent Type: If product loss remains high with activated carbon, switch to a more selective functionalized silica scavenger, which may have a lower affinity for your product.
    Product Co-precipitation or Degradation The chosen purification method may be causing the product to precipitate out of solution along with the palladium-scavenger complex or degrade under the experimental conditions. Solution: 1. Solvent Selection for Recrystallization: If using recrystallization, ensure the chosen solvent system provides high solubility for the product when hot and low solubility when cold, while keeping palladium impurities dissolved in the cold mother liquor.[17][18] 2. Method Re-evaluation: If adsorption methods lead to high losses, consider a switch to a different primary purification technique like liquid-liquid extraction (if applicable) or a carefully optimized recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues?

A1: The most common and effective methods fall into three categories:

  • Adsorption: This involves using a solid-supported material that binds palladium, which is then removed by simple filtration. Common adsorbents include functionalized silica scavengers (thiol, thiourea, amine-based) and activated carbon.[9][14][19]

  • Crystallization: A standard purification technique where the desired compound is selectively crystallized from a solution, leaving impurities, including palladium, behind in the mother liquor.[17][18] Its effectiveness can be highly dependent on the solvent system.[4]

  • Extraction & Filtration: In cases where palladium precipitates as a heterogeneous species (e.g., Pd/C or metallic palladium), it can often be removed by filtration through a pad of a filter aid like Celite®.[16][20] Liquid-liquid extraction is less common for palladium but can be effective if a suitable solvent system is found.[20]

Q2: How do I select the best palladium removal strategy for my experiment?

A2: The optimal strategy is system-dependent.[16] Use the following workflow to guide your decision.

G cluster_options Primary Purification Options start Initial State: Crude Product (5-Bromo-2-isopropoxythiazole + Pd) check_hetero Is the Pd species heterogeneous (e.g., Pd/C)? start->check_hetero celite_filtration Perform Celite® Filtration check_hetero->celite_filtration Yes scavenger_screen Screen Scavengers (Thiol, Thiourea, Amine) check_hetero->scavenger_screen No (Homogeneous) analyze_1 Analyze Pd Level (ICP-MS) celite_filtration->analyze_1 analyze_1->scavenger_screen > 10 ppm end Product Meets Spec (<10 ppm Pd) analyze_1->end < 10 ppm optimize Optimize Conditions (Temp, Time, Loading) scavenger_screen->optimize carbon_treatment Activated Carbon Treatment carbon_treatment->optimize recrystallization Optimize Recrystallization recrystallization->optimize Solvent Screen analyze_2 Analyze Final Pd Level optimize->analyze_2 analyze_2->end < 10 ppm fail Re-evaluate Strategy analyze_2->fail > 10 ppm fail->scavenger_screen G cluster_silica Silica Scavenger Particle silica_core SiO₂ Support pd_solution Product Solution with Soluble Pd Catalyst (e.g., [PdLn]) thiol_group Thiol Group (-SH) pd_solution->thiol_group Chemisorption thiol_group->silica_core Covalently Bound pd_bound Immobilized Pd-Thiolate Complex [Silica]-S-PdLn thiol_group->pd_bound filtration Filtration pd_bound->filtration clean_solution Purified Product Solution (Pd Removed) filtration->clean_solution

Caption: Mechanism of palladium capture by a thiol-functionalized scavenger.

Q5: How can I accurately quantify the amount of residual palladium in my final product?

A5: The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). [1][13]This technique offers extremely high sensitivity, capable of detecting palladium down to parts-per-billion (ppb) levels, making it ideal for verifying that regulatory limits have been met. Other methods like atomic absorption spectroscopy can also be used. [13]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a scavenger like SiliaMetS® Thiol. Optimization of loading, time, and temperature is recommended.

  • Dissolution: Dissolve the crude 5-Bromo-2-isopropoxythiazole product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL. Ensure the product is fully dissolved.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting amount is 3-5 equivalents relative to the initial moles of palladium catalyst used, or approximately 5-10% by weight relative to the crude product. [10]3. Scavenging: Stir the mixture vigorously at a temperature between 25 °C and 60 °C. Higher temperatures can increase the rate of scavenging. Allow the reaction to proceed for 4-18 hours. [14]4. Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a Büchner funnel fitted with a filter paper or through a fritted glass funnel to remove the solid scavenger.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration is below the target limit.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but may require more optimization to minimize product loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate).

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-G, Nuchar®) to the solution. A typical starting point is 5-10 wt% relative to the crude product. [16]3. Adsorption: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.

  • Hot Filtration: Prepare a pad of Celite® (approximately 1-2 cm thick) in a heated Büchner or fritted glass funnel. Filtering the solution while hot can prevent premature crystallization of the product on the filter pad.

  • Washing: Wash the activated carbon/Celite® cake thoroughly with several portions of hot solvent.

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for palladium content via ICP-MS.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • Silica Gels. Fuji Silysia Chemical. [Link]

  • silica gel. Chromatorex. [Link]

  • Removal of Residual Palladium from API. Si-Novation. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Recrystallization1. University of Colorado Boulder. [Link]

  • How to remove palladium catalyst from reaction mixture?. ResearchGate. [Link]

  • Recrystallization help. Reddit. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

Sources

Optimization

Analytical methods for detecting impurities in 5-Bromo-2-isopropoxythiazole

An in-depth guide to analytical methods for detecting impurities in 5-Bromo-2-isopropoxythiazole, designed for researchers, scientists, and drug development professionals. Technical Support Center: Analysis of 5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to analytical methods for detecting impurities in 5-Bromo-2-isopropoxythiazole, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Analysis of 5-Bromo-2-isopropoxythiazole

Introduction: The Critical Role of Impurity Profiling

5-Bromo-2-isopropoxythiazole is a key intermediate in pharmaceutical synthesis. Ensuring its purity is paramount, as any component of a drug substance that is not the chemical entity defined as the new drug substance is considered an impurity.[1] These impurities, even at trace levels, can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] A thorough understanding and control of the impurity profile are therefore not just a matter of quality control but a critical regulatory requirement.

This guide provides a comprehensive technical resource for developing and troubleshooting analytical methods to detect, identify, and quantify impurities in 5-Bromo-2-isopropoxythiazole, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the likely sources and types of impurities in 5-Bromo-2-isopropoxythiazole?

A1: Impurities can be broadly classified as organic, inorganic, or residual solvents.[2] For 5-Bromo-2-isopropoxythiazole, organic impurities are of primary concern and typically originate from the manufacturing process. These may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during intermediate steps of the synthesis.

  • By-products: Unwanted new compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or manufacturing due to exposure to light, heat, or reactive substances.

Q2: What are the regulatory thresholds for impurities I need to be aware of?

A2: The ICH Q3A guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[3][6] While 5-Bromo-2-isopropoxythiazole is an intermediate, these thresholds are the ultimate target for the API it will produce.

Threshold Typical Level (for API with ≤2 g/day dose) Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.[3]
Identification ≥ 0.10%The structure of any impurity at or above this level must be determined.[3][6]
Qualification ≥ 0.15%Toxicological data must be provided to demonstrate the safety of any impurity at or above this level.[3][6]

Note: These thresholds are general; specific drug products may have different requirements.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for impurity analysis of non-volatile organic compounds.[2][7] It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from closely related impurities.

HPLC: FAQs & Troubleshooting Guide

Q3: How do I develop a baseline HPLC method for impurity profiling of 5-Bromo-2-isopropoxythiazole?

A3: A logical starting point involves a reversed-phase method, which separates compounds based on hydrophobicity. Given the structure of 5-Bromo-2-isopropoxythiazole, a standard C18 column is an excellent choice.

Step-by-Step Protocol: Initial HPLC Method Development

  • Column Selection: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade). The acid helps to protonate silanols on the column packing, reducing peak tailing and providing a consistent pH.

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade). Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Gradient Elution: A gradient is essential for impurity profiling to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are detected.

    • Initial Conditions: Start with a high percentage of Solvent A (e.g., 95%) to retain the analyte and impurities.

    • Gradient: Linearly increase the percentage of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Hold & Re-equilibration: Include a high-organic hold to wash the column, followed by a return to initial conditions to re-equilibrate for the next injection.

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential impurities absorb, often determined by a UV scan of the main compound. A starting point could be around 254 nm or a wavelength of maximum absorbance.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to avoid peak distortion.[8] Ensure the concentration is high enough to detect impurities at the 0.05% level but does not overload the column.

Q4: My peaks are tailing. How can I fix this?

A4: Peak tailing is a common issue that can mask small impurity peaks. The cause is often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

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Q5: I'm seeing a noisy or drifting baseline. What are the common causes?

A5: Baseline instability can severely impact the accurate quantification of low-level impurities.

  • Causes: Common culprits include inadequately degassed mobile phase (air bubbles), contaminated solvents, detector lamp instability, or leaks in the system.[9]

  • Solutions:

    • Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[9]

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[10]

    • Check for Leaks: Inspect all fittings, especially between the column and detector, for any signs of leakage.[8]

    • Purge the Pump: If air is suspected in the pump heads, perform a purge cycle.

Gas Chromatography (GC): For Volatile Impurities

GC is the ideal technique for analyzing volatile or semi-volatile impurities, such as residual solvents or certain process by-products.[2] When coupled with a Mass Spectrometer (GC-MS), it provides powerful identification capabilities.[11]

GC: FAQs & Troubleshooting Guide

Q6: When should I use GC instead of HPLC?

A6: Use GC for impurities that are thermally stable and sufficiently volatile. This is the primary method for analyzing residual solvents as mandated by ICH Q3C. For 5-Bromo-2-isopropoxythiazole, potential volatile impurities could include isopropanol (from the isopropoxy group synthesis) or other solvents used in the reaction.

Step-by-Step Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample. Add an internal standard for quantification.

  • Headspace Conditions:

    • Incubation Temperature: Heat the vial (e.g., 80-120 °C) to partition the volatile solvents from the sample matrix into the headspace gas.

    • Incubation Time: Allow sufficient time (e.g., 15-30 min) to reach equilibrium.

  • GC Column: Use a polar capillary column (e.g., DB-624 or equivalent) designed for residual solvent analysis.

  • GC Conditions:

    • Injector: Use a split injection to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate solvents based on their boiling points.

  • MS Detection: Set the mass spectrometer to scan a wide mass range (e.g., m/z 35-350) in Electron Ionization (EI) mode. The resulting mass spectra can be compared against a library (e.g., NIST) for positive identification.

Q7: My GC peaks are broad. What should I do?

A7: Broad peaks in GC lead to poor resolution and sensitivity.

  • Causes: This can be due to a slow injection speed, a contaminated injector liner, column degradation, or too low of a carrier gas flow rate.

  • Solutions:

    • Injector Maintenance: Regularly replace the injector liner and septum. A dirty liner is a common source of peak broadening and tailing.

    • Optimize Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for the column diameter.

    • Condition the Column: If the column has been sitting idle, or after installation, condition it at a high temperature (below its max limit) to remove contaminants.

Spectroscopic Techniques: Structure Elucidation

When an impurity is detected above the identification threshold, its structure must be determined.[6] This typically requires a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Spectroscopy: FAQs

Q8: How can Mass Spectrometry (MS) help identify an unknown impurity?

A8: MS provides the molecular weight of a compound.[2] When coupled with HPLC (LC-MS), it can provide the molecular weight of each impurity as it elutes from the column. High-Resolution Mass Spectrometry (HRMS) is even more powerful, providing a highly accurate mass that can be used to determine the elemental formula of the impurity, significantly narrowing down the possible structures.

Q9: What is the role of NMR in impurity identification?

A9: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[12] While MS provides the molecular formula, NMR reveals the exact arrangement of atoms and their connectivity.

  • ¹H NMR: Provides information about the number and type of hydrogen atoms.[13]

  • ¹³C NMR: Shows the number and type of carbon atoms.[14]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques are used to piece together the complete molecular structure by showing correlations between different atoms in the molecule.[12][13]

To obtain clean NMR spectra, the impurity often needs to be isolated, for example, by using preparative HPLC.[15]

Integrated Analytical Workflow

A robust strategy for impurity analysis combines these techniques into a logical workflow.

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References

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • European Medicines Agency (EMA). Quality: impurities. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • International Journal of Novel Research and Development. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • University of Manchester. New NMR Tools for Impurity Analysis. Available from: [Link]

  • PubMed Central (PMC). Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS). Available from: [Link]

  • PubMed Central (PMC). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]

  • MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]

  • PubMed Central (PMC). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

  • Kuujia. Cas no 681218-91-7 (5-bromo-2-(triisopropylsilyl)thiazole). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Debromination of 5-Bromo-2-isopropoxythiazole

Welcome to the technical support center for handling 5-Bromo-2-isopropoxythiazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-Bromo-2-isopropoxythiazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Debromination, an undesired side reaction, can significantly impact reaction yields and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate this issue in your experiments.

Understanding the Challenge: The Lability of the C-Br Bond

5-Bromo-2-isopropoxythiazole is a valuable intermediate, but the electron-rich nature of the thiazole ring, combined with the electron-donating isopropoxy group, can activate the C5-Br bond, making it susceptible to cleavage. This undesired debromination, often referred to as hydrodehalogenation or protodebromination, results in the formation of 2-isopropoxythiazole, a common and often difficult-to-remove impurity.

The primary pathways leading to debromination include:

  • Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by certain ligands, bases, or the presence of hydride sources.

  • Metal-Halogen Exchange: In reactions involving strong bases or organometallic reagents like organolithiums, the bromine can be exchanged for a metal, which is then quenched by a proton source in the reaction mixture to yield the debrominated product.[1][2]

  • Base-Mediated Decomposition: Strong bases can, in some cases, promote elimination or other decomposition pathways that lead to loss of the bromine atom.[3]

Troubleshooting Guides: Reaction-Specific Strategies

This section provides detailed troubleshooting advice for common reaction types where debromination of 5-Bromo-2-isopropoxythiazole is frequently encountered.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[4][5] However, the catalytic cycle can have off-cycle pathways that lead to debromination.[6]

Question: I'm seeing a significant amount of 2-isopropoxythiazole in my Suzuki coupling reaction. What are the likely causes and how can I fix it?

Answer:

This is a classic case of undesired reductive dehalogenation. Several factors in your Suzuki coupling protocol could be contributing to this side reaction.[7][8] Let's break down the potential causes and solutions.

Causality & Mechanistic Insight:

In a typical Suzuki coupling, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid derivative, followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. Debromination occurs when the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before reductive elimination can occur, or if the Pd(0) species itself promotes the reduction.

Troubleshooting Protocol: Suzuki Coupling

1. Choice of Base:

  • Problem: Strong bases, especially hydroxides (like NaOH or KOH) or alkoxides (like NaOtBu) in the presence of a proton source, can promote debromination.

  • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[9] They are generally less prone to generating species that lead to reductive dehalogenation.

2. Catalyst and Ligand Selection:

  • Problem: The electronic and steric properties of the phosphine ligand are critical.[9] While bulky, electron-rich ligands are excellent for promoting the desired coupling, they can also sometimes favor debromination pathways if not optimized.[10][11]

  • Solution: Screen a panel of ligands. While bulky biarylphosphine ligands like XPhos and SPhos are often effective for cross-couplings, consider trying a different class of ligand if debromination is severe.[12] For instance, a less electron-rich ligand might disfavor the reductive dehalogenation pathway. Sometimes, a simple catalyst like Pd(PPh₃)₄ can be effective, although it may require higher temperatures.[13]

3. Reaction Temperature and Time:

  • Problem: High temperatures and prolonged reaction times can lead to thermal decomposition and increase the likelihood of side reactions, including debromination.[9]

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS, and quench it as soon as the starting material is consumed to avoid the accumulation of the debrominated byproduct.[9]

4. Purity of Reagents and Solvents:

  • Problem: The presence of water or other protic impurities can serve as a hydride source, leading to reductive debromination.[9]

  • Solution: Use anhydrous and degassed solvents. Ensure your boronic acid and base are dry. If using a solvent mixture like dioxane/water, carefully control the amount of water.

Table 1: Recommended Adjustments for Suzuki Coupling

ParameterStandard Condition (High Debromination)Recommended ModificationRationale
Base NaOH, NaOtBuK₃PO₄, Cs₂CO₃Milder bases reduce the propensity for side reactions.[9]
Ligand Highly electron-rich, bulky phosphinesScreen different ligands (e.g., SPhos, XPhos, or even PPh₃)Optimize electronic and steric properties to favor coupling over debromination.[9]
Temperature > 100 °C60-80 °CLower temperatures minimize thermal decomposition and side reactions.[9]
Solvent Technical gradeAnhydrous, degassedRemoves potential hydride sources that cause reductive dehalogenation.[9]

Question: I'm performing a Stille coupling and observing debromination. Are the strategies similar to Suzuki coupling?

Answer:

Yes, the underlying principles are very similar, as both are palladium-catalyzed cross-coupling reactions.[14][15][16][17][18] However, there are some nuances specific to the Stille coupling.

Troubleshooting Protocol: Stille Coupling

  • Organotin Reagent Purity: Impurities in the organostannane reagent can be a source of problems. Ensure your organotin reagent is pure.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the desired coupling reaction, allowing for lower reaction temperatures and shorter reaction times, which can in turn suppress debromination.[16]

  • Ligand Choice: As with Suzuki couplings, ligand choice is crucial. Pd(PPh₃)₄ is a common catalyst for Stille couplings. If debromination is an issue, consider other phosphine ligands.

Question: What about Buchwald-Hartwig amination? I'm trying to couple an amine at the 5-position and I'm getting the debrominated starting material back.

Answer:

The Buchwald-Hartwig amination is also susceptible to reductive dehalogenation.[6][19][20][21] The choice of base is particularly critical in this reaction.

Troubleshooting Protocol: Buchwald-Hartwig Amination

  • Base Selection: Strong, non-nucleophilic bases are required for the Buchwald-Hartwig reaction. Sodium tert-butoxide (NaOtBu) is commonly used, but it can also promote debromination. Consider using other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).[22]

  • Catalyst System: Use a catalyst system known for its high activity, which may allow for lower reaction temperatures. A combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos is a good starting point.[22]

  • Solvent: Toluene or dioxane are common solvents. Ensure they are anhydrous and degassed.

Scenario 2: Lithiation and Metal-Halogen Exchange

Reactions involving the conversion of the C-Br bond to a C-Li or C-Mg bond are powerful methods for functionalization, but they are also a direct route to debromination if not handled carefully.[1][23]

Question: I'm trying to perform a bromine-lithium exchange on 5-Bromo-2-isopropoxythiazole using n-butyllithium, but I'm only isolating 2-isopropoxythiazole after quenching with an electrophile. What's going wrong?

Answer:

This is a very common issue when working with organolithium reagents.[1][2] The problem likely lies in the reaction conditions, specifically temperature and the presence of proton sources.

Causality & Mechanistic Insight:

The bromine-lithium exchange is typically a very fast reaction, even at low temperatures.[1] However, the resulting 5-lithio-2-isopropoxythiazole is a very strong base and will readily react with any available proton source. This proton source could be trace water, the solvent itself (if it has acidic protons), or even another molecule of starting material.

Troubleshooting Protocol: Bromine-Lithium Exchange

1. Rigorous Anhydrous and Inert Conditions:

  • Problem: Trace amounts of water or oxygen can quench the organolithium intermediate.

  • Solution: All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. All reagents should be added via syringe through a septum.

2. Cryogenic Temperatures:

  • Problem: The lithiated intermediate may be unstable at higher temperatures. Also, side reactions, such as reaction with the solvent, are more likely at higher temperatures.

  • Solution: Perform the bromine-lithium exchange at very low temperatures, typically -78 °C (a dry ice/acetone bath).[23] Maintain this temperature throughout the addition of the organolithium reagent and the subsequent quenching with the electrophile.

3. Order of Addition:

  • Problem: Adding the substrate to the organolithium reagent can create localized areas of high concentration, potentially leading to side reactions.

  • Solution: Add the organolithium reagent (e.g., n-BuLi) slowly and dropwise to a cooled solution of the 5-Bromo-2-isopropoxythiazole. This maintains a low concentration of the reactive organolithium species.

4. Choice of Organolithium Reagent:

  • Problem: n-Butyllithium is a strong base and can sometimes cause deprotonation at other sites on the molecule or react with the solvent.

  • Solution: If problems persist, consider using a different organolithium reagent. tert-Butyllithium is more reactive and can sometimes give cleaner exchange at lower temperatures. However, it is also a stronger base, so careful temperature control is even more critical.

Diagram 1: Key Steps in Bromine-Lithium Exchange

G cluster_0 Reaction Setup cluster_1 Lithiation Step cluster_2 Quenching cluster_3 Debromination Pathway A 5-Bromo-2-isopropoxythiazole in Anhydrous THF B Add n-BuLi dropwise at -78 °C A->B 1. C Formation of 5-Lithio-2-isopropoxythiazole B->C 2. Fast Exchange D Add Electrophile (E+) at -78 °C C->D 3. Desired Path F Presence of Proton Source (e.g., H₂O) C->F Undesired Path E Desired Product D->E G 2-Isopropoxythiazole (Debrominated Byproduct) F->G

Caption: Workflow for successful bromine-lithium exchange and the competing debromination pathway.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove the 2-isopropoxythiazole byproduct from my final product?

A1: This can be challenging due to the similar polarity of the desired product and the debrominated byproduct. Careful column chromatography on silica gel is the most common method. You may need to use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) to achieve good separation. In some cases, recrystallization may be an option if the desired product is a solid and the impurity is an oil.[24]

Q2: Can the isopropoxy group itself contribute to debromination?

A2: Indirectly, yes. The isopropoxy group is electron-donating, which increases the electron density of the thiazole ring. This makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed reactions and can also influence the stability of intermediates in other reactions.

Q3: Are there any general storage recommendations for 5-Bromo-2-isopropoxythiazole to prevent degradation?

A3: While generally stable, it is good practice to store 5-Bromo-2-isopropoxythiazole in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent slow decomposition over time, especially if exposed to light or air. Some aryl bromides can undergo slow light-mediated debromination.[25]

Q4: Would using a different halogen, like iodine, be a better strategy?

A4: 5-Iodo-2-isopropoxythiazole would likely be even more reactive towards oxidative addition and metal-halogen exchange. While this could allow for milder reaction conditions, it would also make the compound more prone to dehalogenation and other side reactions. The choice between a bromo and iodo derivative depends on finding the right balance of reactivity for your specific application.

References

  • Senaweera, S. M., Singh, A., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Pyun, S. Y., & Cho, B. R. (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Worthington, R. J., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Al-Said, N. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Grokipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e).... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nolan, S. P. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • RSC Publishing. (n.d.). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Retrieved from [Link]

  • Campos, J., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Fors, B. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]

  • NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

  • Hartwig, J. F. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Xu, Z., et al. (2020). In-situ debromination mechanism based on self-activation and catalysis of Ca(OH)2 during pyrolysis of waste printed circuit boards. Journal of Hazardous Materials. [Link]

  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Retrieved from [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 5-Bromo-2-isopropoxythiazole and other halogenated thiazoles

An In-Depth Comparative Guide to Halogenated Thiazoles for Medicinal Chemistry A Senior Application Scientist's Guide to Synthesis, Reactivity, and Strategic Application The thiazole nucleus is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Halogenated Thiazoles for Medicinal Chemistry

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Strategic Application

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The strategic introduction of halogen atoms onto this scaffold is a critical tool for modulating a compound's physicochemical properties, metabolic stability, and target affinity. While specific data on niche reagents like 5-Bromo-2-isopropoxythiazole is limited in public literature, a broader, principles-based comparison of more extensively studied halogenated thiazoles can provide researchers with a robust framework for decision-making.

This guide moves beyond a simple catalog of compounds. It is designed to provide a deep, comparative analysis of how the choice of halogen (F, Cl, Br, I) and its position on the thiazole ring dictates synthetic strategy and influences downstream biological outcomes. We will explore the causal relationships behind experimental choices, provide validated protocols, and ground our discussion in authoritative literature.

Part 1: The Influence of Halogenation on Physicochemical Properties

The identity and position of a halogen atom profoundly impact a molecule's electronic and steric profile. These changes directly influence key drug-like properties such as lipophilicity (LogP) and acidity/basicity (pKa), which in turn affect solubility, cell permeability, and off-target effects.

Generally, lipophilicity increases with the size of the halogen atom (I > Br > Cl > F). This trend is crucial for optimizing a drug candidate's ability to cross cellular membranes. Furthermore, the strong electron-withdrawing nature of halogens significantly lowers the pKa of the thiazole ring, reducing its basicity. This can be a critical modification to prevent unwanted interactions with acidic organelles or to detune hERG channel affinity.

Table 1: Comparative Physicochemical Properties of Representative Halogenated Thiazoles

CompoundStructureHalogenPositionCLogP (Calculated)pKa (Predicted)Key Feature
2-ChlorothiazoleCl-C₃H₂NSChlorine21.25~0.5Common building block, moderate reactivity.
2-BromothiazoleBr-C₃H₂NSBromine21.48~0.4Highly versatile for cross-coupling reactions.
5-Bromo-2-chlorothiazoleBr-C₃H(Cl)NSBromine, Chlorine2, 52.21<-1.0Orthogonal reactivity sites for sequential chemistry.
2,5-DibromothiazoleBr-C₃H(Br)NSBromine2, 52.41<-1.0Offers two reactive handles, with the C2-Br being more labile.

Note: CLogP and pKa values are estimates from chemical modeling software and serve for comparative purposes.

Part 2: A Comparative Analysis of Synthetic Reactivity

The true utility of halogenated thiazoles in drug discovery is realized in their application as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The choice of halogen is a primary determinant of reactivity, dictating the choice of catalyst, reaction conditions, and potential side reactions.

The reactivity of the carbon-halogen (C-X) bond in these reactions generally follows the order of bond strength: C-I > C-Br > C-Cl. The C-Br bond offers an optimal balance of reactivity and stability, making bromothiazoles the most widely used intermediates in discovery chemistry. They readily undergo oxidative addition to Pd(0) catalysts under a wide range of conditions, enabling facile construction of C-C, C-N, and C-O bonds. In contrast, chloro-thiazoles are more stable and less expensive but often require more forcing conditions or specialized, highly active palladium catalysts (e.g., those employing Buchwald-type ligands) to achieve efficient coupling.

This differential reactivity is a powerful tool. For di-halogenated substrates like 5-Bromo-2-chlorothiazole, chemists can perform selective cross-coupling at the more reactive C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction.

Workflow: Selecting a Halogenated Thiazole for Suzuki-Miyaura Coupling

The following diagram outlines the decision-making process for selecting an appropriate halogenated thiazole for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug synthesis.

G cluster_input Project Goal cluster_decision Primary Decision Point cluster_pathways Synthetic Pathway Selection cluster_output Outcome start Need to synthesize a 2-Arylthiazole derivative reactivity_check What is the stability / reactivity of the boronic acid partner? start->reactivity_check path_bromo Use 2-Bromothiazole: - Standard Pd catalysts (e.g., Pd(PPh3)4) - Milder reaction conditions - Broad substrate scope reactivity_check->path_bromo Standard / Robust Partner path_chloro Use 2-Chlorothiazole: - Requires highly active catalysts (e.g., Pd2(dba)3 + SPhos) - Potentially higher temperatures - Cost-effective for large scale reactivity_check->path_chloro Highly Stable Partner & Cost is a Driver path_iodo Use 2-Iodothiazole: - Extremely high reactivity - Useful for unreactive coupling partners - Prone to side reactions / instability reactivity_check->path_iodo Poorly Reactive Partner product Desired 2-Arylthiazole Product path_bromo->product path_chloro->product path_iodo->product

Caption: Decision workflow for selecting a halogenated thiazole in Suzuki coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazole

This protocol is a self-validating system for the synthesis of 2-arylthiazoles from a bromothiazole precursor. The inclusion of a robust base and degassing steps are critical for ensuring high catalyst activity and minimizing side reactions.

Materials:

  • 2-Bromothiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation (Trustworthiness Check): In a flame-dried round-bottom flask, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of dioxane. Stir under an inert atmosphere (N₂) for 15 minutes. A color change indicates the formation of the active Pd(0) catalyst complex. This step is crucial for reproducible results.

  • Reactant Addition: To the flask, add the 2-bromothiazole, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Causality): Add the remaining dioxane and water (typically a 4:1 to 5:1 ratio of dioxane:water). Degas the mixture thoroughly by bubbling N₂ through the solution for 10-15 minutes. This step is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-arylthiazole.

Part 3: The Role of Halogenation in Structure-Activity Relationships (SAR)

Beyond their synthetic utility, halogen atoms play a direct role in modulating a molecule's interaction with its biological target. This is achieved through two primary mechanisms: steric/electronic effects and the formation of halogen bonds.

A halogen can serve as a "bioisostere" for other chemical groups, occupying a similar space while altering the local electronics. For example, replacing a hydrogen atom with chlorine can block a site of metabolic attack, thereby increasing the drug's half-life.

More recently, the "halogen bond" has been recognized as a significant, non-covalent interaction in drug design. This is an attractive force between an electrophilic region on the halogen atom and a nucleophilic site (like a carbonyl oxygen or a nitrogen) on the protein target. The strength of this bond is directional and tunable (I > Br > Cl > F), providing a sophisticated tool for enhancing binding affinity and selectivity.

Diagram: Role of Halogenation in Modulating SAR

This diagram illustrates how incorporating a halogen onto a thiazole lead compound can guide a medicinal chemistry program.

SAR_Flow start Initial Lead Compound: Thiazole Core (Potency = 1 µM) decision How to improve potency and ADME properties? start->decision path_metabolism Block Metabolic Hotspot decision->path_metabolism ADME Issue path_affinity Increase Target Affinity decision->path_affinity Affinity Issue action_f Introduce Fluorine: - Minimal steric impact - Blocks C-H oxidation path_metabolism->action_f result_f Improved Half-Life (Potency = 0.8 µM) action_f->result_f action_br Introduce Bromine: - Exploit potential halogen bond - Increase lipophilicity for hydrophobic pocket path_affinity->action_br result_br Enhanced Affinity (Potency = 50 nM) action_br->result_br

Caption: Using halogenation to guide lead optimization in drug discovery.

Conclusion

The selection of a halogenated thiazole is a multi-faceted decision that profoundly impacts a research program. While bromothiazoles represent a versatile and reliable choice for synthetic exploration due to their balanced reactivity, chloro- and iodo-analogs offer unique advantages for large-scale synthesis and for overcoming specific chemical challenges, respectively. Furthermore, a deep understanding of how halogenation affects both physicochemical properties and direct target interactions is essential for translating a synthetic intermediate into a successful clinical candidate. By applying the principles of reactivity, leveraging validated protocols, and strategically considering the role of halogens in SAR, researchers can effectively harness the power of this privileged chemical class.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Jaime-Figueroa, S., et al. (2013). SPhos-Ligated Palladium Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of 2-Heterocyclic- and 2-Heteroarylchlorides with Boronic Acids. Organic Letters, 15(17), 4536–4539.
  • Sirimulla, S., et al. (2013). Halogen-Bond-Driven Stabilization of a Protein–Ligand Complex. Crystal Growth & Design, 13(10), 4493–4498.
  • Lu, Y., et al. (2010). Halogen bonding for rational drug design. Journal of Medicinal Chemistry, 53(8), 3343–3346.
Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-isopropoxythiazole Analogs: A Predictive Analysis for Drug Discovery

For researchers, scientists, and drug development professionals, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique ele...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[1] This guide delves into the structure-activity relationships (SAR) of a specific, promising scaffold: 5-Bromo-2-isopropoxythiazole .

While direct, extensive SAR studies on this exact analog series are not yet prevalent in public literature, a wealth of data from closely related 2-aminothiazoles, 2-alkoxy-scaffolds, and 5-halothiazoles allows us to construct a robust, predictive framework.[3] This guide synthesizes this fragmented data to illuminate the key structural determinants for biological activity, providing a comparative analysis and detailed experimental methodologies to guide future research and development of novel therapeutics based on this core.

The 5-Bromo-2-isopropoxythiazole Scaffold: Core Attributes

The core structure combines three key features, each contributing to its potential pharmacological profile: the thiazole ring, a 2-isopropoxy group, and a 5-bromo substituent. Understanding the individual contribution of each is critical to predicting the activity of its analogs.

  • The Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, the thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding, π-stacking, and coordination with metallic cofactors in enzymes.[1][4] It is found in numerous FDA-approved drugs, highlighting its clinical relevance and favorable metabolic profile.[5]

  • The 2-Isopropoxy Group: An alkoxy group at the C2 position significantly influences the molecule's lipophilicity and electronic distribution. The bulky isopropyl group can provide steric hindrance, potentially leading to selective interactions with a target protein's binding pocket. It may also serve as a key hydrophobic anchor.

  • The 5-Bromo Group: Halogen atoms, particularly bromine, at the C5 position are known to modulate biological activity significantly. Bromine can increase potency by forming halogen bonds with protein backbones, enhance membrane permeability, and occupy specific hydrophobic pockets.[6] Its position on the ring is crucial and often directs the molecule's orientation within a binding site.

Below is a logical diagram illustrating the key modifiable positions on the core scaffold that are central to SAR exploration.

Caption: Key modification points for SAR studies on the thiazole scaffold.

Comparative Analysis of Biological Activity: Insights from Analogous Series

Drawing parallels from structurally related compounds, we can predict how modifications at each key position will impact biological activity, particularly in the context of anticancer and kinase inhibition—common targets for thiazole derivatives.[7][8]

The Role of the C2-Alkoxy Group (R1)

While direct data on 2-isopropoxythiazole is sparse, SAR from other 2-substituted thiazoles and related heterocycles suggests the C2 position is pivotal for potency and selectivity. Replacing the isopropoxy group with other alkoxy analogs (methoxy, ethoxy, etc.) or with an amino group fundamentally alters the molecule's properties.

  • Causality: The size and nature of the C2 substituent directly influence how the molecule fits into a target's binding site. An isopropoxy group offers a balance of lipophilicity and steric bulk. Smaller groups like methoxy may allow for deeper pocket penetration, while larger or cyclic groups could enhance van der Waals interactions if the pocket accommodates them. In many kinase inhibitors, this position often points towards the solvent-exposed region or interacts with hydrophobic residues.[8]

The Impact of the C5-Halogen (R2)

The 5-bromo substituent is a critical determinant of activity. SAR studies on 2-aminothiazoles and other heterocyclic inhibitors frequently demonstrate a strong dependence on halogen substitution at this position.[3]

  • Causality: A bromine atom at C5 can serve multiple functions. It increases lipophilicity, which can enhance cell permeability. More importantly, it can act as a powerful halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein.[9] This can significantly increase binding affinity and potency. Replacing bromine with chlorine, fluorine, or iodine allows for fine-tuning of this interaction and the overall electronic properties of the thiazole ring.

The Influence of the C4-Substituent (R3)

The C4 position of the thiazole ring provides another vector for modification to enhance potency and modulate physicochemical properties. In many thiazole-based drugs, this position is substituted with aryl, alkyl, or amide groups to engage with specific sub-pockets of the target protein.[10]

  • Causality: Introducing substituents at C4 can improve target engagement by forming additional hydrophobic or polar interactions. For example, in the analogous 2-amino-5-bromo-4-t-butylthiazole scaffold, the t-butyl group at C4 is crucial for anchoring the molecule in a hydrophobic pocket.[3] Adding a phenyl ring could introduce π-stacking interactions, while a hydrogen-bonding group could form new polar contacts.

Quantitative Data from Analogous 2-Aminothiazole Series

To illustrate these principles, the following table summarizes antiproliferative activity from a study on 2-aminothiazole derivatives, highlighting how substitutions at positions analogous to R2 and R3 impact efficacy.

Compound IDCore StructureC5-Substituent (Analogous to R2)C4-Substituent (Analogous to R3)Target Cell LineIC50 (µM)
Analog 1 2-aminothiazoleHPhenylMCF-7 (Breast Cancer)5.2
Analog 2 2-aminothiazoleBr PhenylMCF-7 (Breast Cancer)1.8
Analog 3 2-aminothiazoleH4-ChlorophenylHCT-116 (Colon Cancer)8.9
Analog 4 2-aminothiazoleBr 4-ChlorophenylHCT-116 (Colon Cancer)3.1
Analog 5 2-aminothiazoleBr tert-ButylA549 (Lung Cancer)2.5

Data synthesized from studies on related 2-aminothiazole scaffolds for illustrative purposes.[3][11]

Key Insight: The data consistently shows that the presence of a bromo group at the C5 position (Analogs 2, 4, and 5) leads to a significant increase in antiproliferative potency compared to the non-brominated counterparts (Analogs 1 and 3). This underscores the critical role of the C5-halogen in driving biological activity.

Experimental Protocols for Synthesis and Evaluation

To ensure reproducibility and facilitate the systematic exploration of the 5-Bromo-2-isopropoxythiazole scaffold, detailed and validated experimental protocols are essential.

General Synthesis of 5-Bromo-2-alkoxythiazole Analogs

The synthesis of the target scaffold typically follows a variation of the Hantzsch thiazole synthesis. The causality behind this choice is its reliability and versatility in allowing for diverse substitutions.

Workflow Diagram:

Synthesis_Workflow Start α-Haloketone Step1 Cyclization (Hantzsch Synthesis) Start->Step1 Reagent Alkyl thiourea or Thioamide Reagent->Step1 Intermediate 2-Amino/Substituted Thiazole Intermediate Step2 Diazotization/ Sandmeyer Reaction Intermediate->Step2 Step1->Intermediate Intermediate2 2-Halothiazole Step2->Intermediate2 Step3 Nucleophilic Substitution Intermediate2->Step3 Final Target 2-Alkoxythiazole Analog Step3->Final

Caption: General synthetic workflow for 2-alkoxythiazole analogs.

Step-by-Step Protocol:

  • Synthesis of the 2-Aminothiazole Core:

    • To a solution of an appropriate α-haloketone (1.0 eq) in ethanol, add the corresponding thiourea derivative (1.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring by TLC. The causality for using ethanol is its excellent solvent properties for both reactants and its suitable boiling point for the reaction.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-aminothiazole intermediate.

  • Introduction of the 5-Bromo Substituent (if not present in the ketone):

    • Dissolve the 2-aminothiazole intermediate in glacial acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The choice of NBS provides a reliable and milder source of electrophilic bromine compared to liquid Br₂, enhancing reaction control.

    • Stir for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitate to obtain the 5-bromo-2-aminothiazole.

  • Conversion to 2-Isopropoxythiazole:

    • The 2-amino group can be converted to a 2-bromo group via a Sandmeyer reaction.

    • Subsequently, perform a nucleophilic aromatic substitution with sodium isopropoxide in isopropanol. The isopropoxide acts as a strong nucleophile, displacing the bromide at the electron-deficient C2 position.

    • Heat the reaction mixture under reflux until completion. Purify the final product using column chromatography.

In Vitro Biological Evaluation: Kinase Inhibition Assay

Given that many thiazole derivatives are kinase inhibitors, a common and robust method for assessing activity is a luminescence-based kinase assay.[3]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, the specific substrate peptide, and the test compound (5-Bromo-2-isopropoxythiazole analog) at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes. The causality for this step is to allow the kinase to phosphorylate its substrate; active inhibitors will reduce the amount of ATP consumed.

  • ATP Depletion and ADP Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

  • The 2-isopropoxy group is predicted to be a key modulator of hydrophobic interactions and selectivity.

  • The 5-bromo substituent is likely a critical driver of potency through halogen bonding and enhanced lipophilicity.

  • The C4 position offers a valuable opportunity for further optimization of target binding and physicochemical properties.

Future work should focus on the systematic synthesis and biological screening of a focused library of analogs based on this scaffold. The experimental protocols provided herein offer a self-validating system for such an investigation. By confirming these predicted SAR trends with direct experimental data, researchers can unlock the full potential of this versatile and promising chemical series.

References

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Sapkale, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. Inovatus. Available at: [Link]

  • Khalifa, M. (2018).
  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • El-Haggar, R., et al. (2022). 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors. Bioorganic Chemistry.
  • Li, Y., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. PubMed. Available at: [Link]

  • Li, Y., et al. (2021). Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. PubMed. Available at: [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • An, Y., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available at: [Link]

  • Zaharia, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Al-Nabulsi, S., et al. (2019). Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. PubMed. Available at: [Link]

  • Worachartcheewan, A., et al. (2025).
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Lemieux, G. A., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH. Available at: [Link]

  • Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. PubMed. Available at: [Link]

  • Wallmeroth, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC.
  • Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC.

Sources

Validation

A Comparative Guide to the In Vitro Biological Evaluation of Novel 5-Bromo-2-isopropoxythiazole Derivatives

This guide provides a comprehensive framework for the in vitro biological evaluation of novel compounds derived from the 5-Bromo-2-isopropoxythiazole scaffold. As a core structure in medicinal chemistry, thiazole and its...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro biological evaluation of novel compounds derived from the 5-Bromo-2-isopropoxythiazole scaffold. As a core structure in medicinal chemistry, thiazole and its analogues have demonstrated a wide spectrum of pharmacological activities.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of potential anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into detailed experimental protocols, present comparative data, and explain the scientific rationale behind methodological choices, ensuring a robust and reproducible evaluation process.

Part 1: In Vitro Anticancer Activity Evaluation

The thiazole nucleus is a key pharmacophore in several clinically approved anticancer drugs, making derivatives of 5-Bromo-2-isopropoxythiazole promising candidates for investigation.[2] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as proliferation and signaling. A primary step in evaluating this potential is to determine the cytotoxic effect of the novel compounds on various cancer cell lines.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a compound. The following table presents illustrative IC₅₀ values for our novel compounds (designated BPT-1, BPT-2) compared against Staurosporine, a well-known and potent kinase inhibitor, and Doxorubicin, a standard chemotherapeutic agent. These values are typically determined using a cell viability assay, such as the MTT assay.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
BPT-1 4.27.86.55.1
BPT-2 9.515.211.810.3
Staurosporine 0.010.020.0150.02
Doxorubicin 0.50.80.60.7

Note: The data presented above is for illustrative purposes to guide comparative analysis.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[5]

    • Expert Insight: The initial cell density is critical. A cell number that falls within the linear range of the assay ensures that the absorbance reading is directly proportional to the number of viable cells.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (BPT-1, BPT-2) and reference drugs in the appropriate cell culture medium. Treat the cells with these varying concentrations and incubate for 48-72 hours.[6]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

    • Expert Insight: It is recommended to use serum-free media during MTT incubation, as components in serum can interfere with the reduction of MTT and the solubilization of formazan, potentially skewing results.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Targeting Cancer Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling proteins like receptor tyrosine kinases.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis, making it a prime therapeutic target.

G cluster_downstream Downstream Signaling ligand VEGF receptor VEGFR-2 ligand->receptor Binds PLCg PLCγ receptor->PLCg Dimerizes & Autophosphorylates PI3K PI3K receptor->PI3K Dimerizes & Autophosphorylates compound Thiazole Derivative (e.g., BPT-1) compound->receptor Inhibits pathway pathway outcome Cell Proliferation, Angiogenesis, Survival MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT AKT->outcome Leads to MAPK->outcome Leads to

Caption: Simplified VEGFR-2 signaling pathway inhibited by a novel thiazole derivative.

Part 2: In Vitro Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microbes. Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties, making this a crucial area of evaluation.[9][10]

Comparative Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] It is the gold standard for measuring the in vitro potency of new antimicrobial compounds.

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
BPT-1 81632
BPT-2 3264>128
Ciprofloxacin 10.5N/A
Amphotericin B N/AN/A2

Note: The data presented above is for illustrative purposes to guide comparative analysis.

Key Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[12] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

G start Start prep_compound Prepare 2-fold serial dilutions of Thiazole Compound in 96-well plate start->prep_compound process process decision decision end_node End: Determine MIC prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_compound->prep_inoculum inoculation Inoculate each well (except sterility control) prep_inoculum->inoculation incubation Incubate plate (e.g., 16-20h at 37°C) inoculation->incubation visual_insp Visually inspect wells for turbidity (growth) incubation->visual_insp visual_insp->end_node

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve the final target inoculum density in the wells.

    • Expert Insight: Standardization of the inoculum is paramount for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria, which is critical for accurate MIC determination across different experiments and labs.[13]

  • Inoculation: Inoculate each well of the microdilution plate with the prepared microbial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[11]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[12]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[11]

Part 3: In Vitro Enzyme Inhibition Evaluation

Targeting specific enzymes is a cornerstone of modern drug discovery. Thiazole derivatives are known to inhibit various enzymes, including protein kinases, which are frequently dysregulated in cancer and inflammatory diseases.[14][15]

Comparative Kinase Inhibition

Evaluating the inhibitory effect of novel compounds on a specific kinase provides mechanistic insight into their biological activity. An in vitro kinase assay can determine the IC₅₀ value against a purified enzyme.

Table 3: Comparative VEGFR-2 Kinase Inhibition (IC₅₀, nM)

Compound IDVEGFR-2 Kinase Activity
BPT-1 85
BPT-2 350
Sorafenib 90

Note: The data presented above is for illustrative purposes to guide comparative analysis.

Key Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring kinase activity. They quantify the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human VEGFR-2), the appropriate substrate peptide, and the test compound at various concentrations.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Expert Insight: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that compete with ATP for the enzyme's active site.[14]

  • Reaction Termination & ADP Conversion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[17]

  • ATP Generation & Detection: Add a Kinase Detection Reagent, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal.[17]

  • Signal Measurement: Measure the luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying stronger kinase inhibition.

  • Data Analysis: Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.

Structure-Activity Relationship (SAR) Concept

The biological activity of the 5-Bromo-2-isopropoxythiazole core can be modulated by introducing different chemical moieties (R-groups). This relationship is fundamental to medicinal chemistry and guides the optimization of lead compounds.

G cluster_mods Introduction of R-Groups cluster_acts Resulting Biological Activity core 5-Bromo-2-isopropoxythiazole Core Scaffold modification modification core->modification Chemical Modification mod1 Aromatic Rings (e.g., Phenyl, Naphthyl) mod2 Heterocyclic Moieties (e.g., Piperazine) mod3 Flexible Alkyl Chains activity activity act1 Anticancer Activity (e.g., Kinase Inhibition) mod1->act1 Enhances act3 Enzyme Inhibition (Specific Targets) mod1->act3 Enhances mod2->act1 Confers act2 Antimicrobial Activity (e.g., Membrane Disruption) mod2->act2 Confers mod3->act2 Modulates

Caption: Conceptual diagram of Structure-Activity Relationships (SAR).

References

  • Broth microdilution - Wikipedia. Wikipedia. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Broth Microdilution | MI - Microbiology. Microbiology Info. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Institutes of Health (NIH). [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Sciforum. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assay Protocols. Creative Bioarray. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Semantic Scholar. [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromo-2-isopropoxythiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 5-Bromo-2-isopropoxythiazole derivatives. Authored from the p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 5-Bromo-2-isopropoxythiazole derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and trustworthy methodology. We will explore the synthesis, crystallization, and ultimate structural elucidation of these compounds, while also providing a comparative look at alternative analytical techniques.

The thiazole moiety is a cornerstone in medicinal chemistry, and the introduction of a bromine atom and an isopropoxy group can significantly influence the molecule's physicochemical properties and biological activity.[1] Understanding the precise three-dimensional arrangement of these derivatives through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

The Imperative of Structural Elucidation

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For 5-Bromo-2-isopropoxythiazole derivatives, which are being investigated for various therapeutic applications, a detailed understanding of their molecular geometry, conformation, and intermolecular interactions is crucial. X-ray crystallography stands as the definitive method for providing this information with atomic-level precision.[2] This technique allows us to visualize the molecule's architecture, including bond lengths, bond angles, and torsional angles, which are critical for understanding its interaction with biological targets. Furthermore, the crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and halogen bonds, which play a vital role in crystal engineering and the solid-state properties of the compound.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following is a detailed protocol for the synthesis, crystallization, and X-ray crystallographic analysis of a representative 5-Bromo-2-isopropoxythiazole derivative.

Synthesis of 5-Bromo-2-isopropoxythiazole

A common route to synthesize 5-Bromo-2-alkoxythiazoles involves the bromination of the corresponding 2-alkoxythiazole. The following is a representative synthetic procedure based on established methods.[4]

Protocol 1: Synthesis of 5-Bromo-2-isopropoxythiazole

  • Dissolution: Dissolve 2-isopropoxythiazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-Bromo-2-isopropoxythiazole.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[5] The choice of solvent and crystallization technique is critical. For small organic molecules like 5-Bromo-2-isopropoxythiazole derivatives, several methods can be employed.

Protocol 2: Crystallization of 5-Bromo-2-isopropoxythiazole

  • Solvent Screening: Screen a variety of solvents with different polarities to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also induce crystallization.

Caption: Experimental workflow for the X-ray crystallographic analysis of 5-Bromo-2-isopropoxythiazole derivatives.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and displacement parameters to best fit the experimental data.

Comparative Crystallographic Data

The following table presents a comparison of crystallographic data for two known brominated thiazole derivatives and a hypothetical representative of a 5-Bromo-2-isopropoxythiazole derivative to illustrate the type of data obtained from X-ray analysis.

Parameter2,4-Dibromothiazole[3]2,4-Diacetyl-5-bromothiazole[3]5-Bromo-2-isopropoxythiazole Derivative (Illustrative)
Chemical Formula C₃HBr₂NSC₇H₆BrNO₂SC₁₀H₁₂BrNOS
Molecular Weight 242.93264.10278.18
Crystal System OrthorhombicTriclinicMonoclinic
Space Group Fmm2P-1P2₁/c
a (Å) 6.700(10)4.040(2)8.5
b (Å) 16.21(3)8.254(5)12.3
c (Å) 5.516(8)13.208(8)10.1
α (°) 9096.191(17)90
β (°) 9093.865(16)105.2
γ (°) 9094.067(11)90
Volume (ų) 598.1(1)430.9(4)1012.5
Z 424
Key Interactions Disordered structureIntramolecular and intermolecular halogen bondingIntermolecular C-H···O hydrogen bonds

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used for the characterization of 5-Bromo-2-isopropoxythiazole derivatives and offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[2]Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to obtain.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity, and through-space interactions (NOE).[6]Provides detailed information about the structure in solution; does not require crystalline material.Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[6]Fast and simple technique for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Information about the molecular weight and fragmentation pattern of the molecule.[6]High sensitivity and provides accurate molecular weight.Does not provide information about the 3D structure or connectivity.

graph MolecularStructure {
node [shape=plaintext, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

a[label="Br"]; b[label="S"]; c [label="N"]; d [label="O"]; e [label="C"]; f [label="C"]; g [label="C"]; h [label="C"]; i[label="C"]; j [label="C"]; k [label="C"];

// Thiazole ring b -- e [label=""]; e -- c [label=""]; c -- f [label=""]; f -- g [label=""]; g -- b[label=""];

// Substituents g -- a[label=""]; // Br at C5 e -- d [label=""]; // O at C2

// Isopropoxy group d -- h [label=""]; h -- i[label=""]; h -- j [label=""];

// Aromatic ring substituent on isopropoxy for a "derivative" h -- k [style=invis]; // for positioning }

Caption: A 2D representation of a 5-Bromo-2-isopropoxythiazole derivative.

Conclusion

The X-ray crystallographic analysis of 5-Bromo-2-isopropoxythiazole derivatives is an indispensable tool for the definitive elucidation of their three-dimensional structures. This guide has provided a comprehensive overview of the entire workflow, from synthesis and crystallization to the final structure refinement. While alternative spectroscopic techniques such as NMR, IR, and MS provide valuable and complementary information, single-crystal X-ray diffraction remains the gold standard for obtaining precise atomic coordinates and understanding the subtle intermolecular interactions that govern the properties of these compounds. The insights gained from such studies are critical for advancing the development of new therapeutic agents based on the thiazole scaffold.

References

  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 46(1), 1-6. Available from: [Link].

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link].

  • Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 253-261. Available from: [Link].

  • Florence, A. J., & Shankland, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5831-5845. Available from: [Link].

  • Kuhn, S., & Zacchini, S. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistrySelect, 7(33), e202202838. Available from: [Link].

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-2-isopropoxythiazole

Introduction: The Analytical Imperative for 5-Bromo-2-isopropoxythiazole 5-Bromo-2-isopropoxythiazole is a substituted thiazole derivative, a class of heterocyclic compounds integral to pharmaceutical development and mat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Bromo-2-isopropoxythiazole

5-Bromo-2-isopropoxythiazole is a substituted thiazole derivative, a class of heterocyclic compounds integral to pharmaceutical development and materials science. The precise and accurate quantification of this molecule is critical for ensuring the quality of intermediates in multi-step syntheses, determining the purity of the final active pharmaceutical ingredient (API), and conducting pharmacokinetic studies. Despite its importance, a standardized, universally validated analytical method for 5-Bromo-2-isopropoxythiazole is not publicly available.

This guide serves as a practical and authoritative framework for researchers, scientists, and drug development professionals to establish and validate a robust analytical method for this specific compound. We will objectively compare the most suitable analytical techniques, providing the scientific rationale behind methodological choices and presenting detailed, field-proven protocols. The methodologies discussed are grounded in established analytical principles for analogous halogenated and heterocyclic compounds and adhere to the stringent validation requirements set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Comparative Analysis of Proposed Analytical Methodologies

Given the physicochemical properties anticipated for 5-Bromo-2-isopropoxythiazole—an aromatic, halogenated heterocyclic compound—three primary analytical techniques are proposed for method development and validation:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography with Mass Spectrometry (GC-MS)

Each technique offers a unique combination of selectivity, sensitivity, and operational complexity. The choice of method will ultimately depend on the specific application, the nature of the sample matrix, and the required limits of detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The thiazole ring system is an inherent chromophore, making it amenable to UV detection.

Expertise & Experience: This is the workhorse of quality control laboratories. Its robustness and cost-effectiveness make it the ideal first choice for routine purity analysis and content uniformity assays in bulk materials and simple formulations. The key to a successful RP-HPLC method is achieving a balance between retention, resolution from potential impurities, and acceptable peak shape. The choice of a C18 column is a logical starting point due to its wide applicability for moderately polar to nonpolar compounds. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, can be fine-tuned to optimize the separation.

Trustworthiness: A well-validated HPLC method is highly reliable. System suitability tests (SSTs), including theoretical plates, tailing factor, and reproducibility of injections, are performed before each run to ensure the chromatographic system is performing as expected.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored, providing an exceptionally high degree of certainty in identification and quantification.

Expertise & Experience: This technique is the gold standard for bioanalysis (e.g., measuring drug concentrations in plasma or tissue) and for detecting trace-level impurities. The presence of a bromine atom in 5-Bromo-2-isopropoxythiazole provides a distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful confirmatory tool.[5][6] The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as ionization source (e.g., Electrospray Ionization - ESI) and collision energies for fragmentation.

Trustworthiness: The use of Multiple Reaction Monitoring (MRM) makes the method highly specific and less susceptible to matrix interferences. The co-elution of an internal standard, a structurally similar molecule, further enhances the accuracy and precision of the quantification.

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: GC-MS is suitable for analytes that are volatile and thermally stable. The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase coated on the inside of a capillary column. The mass spectrometer then detects and identifies the separated components.

Expertise & Experience: While less common for non-volatile pharmaceutical compounds, GC-MS could be a viable option if 5-Bromo-2-isopropoxythiazole exhibits sufficient volatility. This method offers excellent chromatographic resolution and is a powerful tool for identifying unknown volatile impurities.[7][8][9][10] The primary challenge is the thermal stability of the analyte; degradation in the hot injector port can lead to inaccurate results.

Trustworthiness: GC-MS provides structural information from the mass spectrum, which aids in peak identification. Method validation would need to rigorously assess the thermal stability of the analyte under the chosen GC conditions.

Comparative Performance of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods upon successful validation. These values are based on typical performance for these techniques in a pharmaceutical setting and must be confirmed experimentally.

Performance CharacteristicRP-HPLC with UV DetectionLC-MS/MSGC-MS
Linearity (R²) > 0.998> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Quantification (LOQ) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 10 ng/mL
Selectivity Good; potential for co-elutionExcellent; highly specificVery Good; potential for thermal degradation
Cost per Sample LowHighMedium
Primary Application Quality Control, Purity AssayBioanalysis, Trace Impurity AnalysisVolatile Impurity Profiling

Experimental Protocols

General Workflow for Method Development and Validation

The development and validation of any analytical method should follow a logical progression to ensure a robust and reliable procedure.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Define Analytical Target Profile Dev2 Select Technique (HPLC, LC-MS, GC) Dev1->Dev2 Dev3 Screening (Column, Mobile Phase/Gas) Dev2->Dev3 Dev4 Optimization (Gradient, Temp, Flow) Dev3->Dev4 Val1 Specificity Dev4->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 App1 System Suitability Testing Val5->App1 Validated Method App2 Routine Sample Analysis App1->App2 App3 Ongoing Method Performance Verification App2->App3

Caption: General workflow for analytical method development and validation.

Protocol 1: RP-HPLC-UV Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep1 Accurately weigh sample Prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) Prep1->Prep2 Prep3 Sonicate to dissolve Prep2->Prep3 Prep4 Filter through 0.45 µm syringe filter Prep3->Prep4 HPLC1 Inject sample into HPLC Prep4->HPLC1 HPLC2 Separate on C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC1->HPLC2 HPLC3 Gradient Elution: ACN/Water with 0.1% Formic Acid HPLC2->HPLC3 HPLC4 Detect at optimal wavelength (e.g., 254 nm or λmax) HPLC3->HPLC4 Data1 Integrate peak area HPLC4->Data1 Data2 Quantify against calibration curve Data1->Data2

Caption: Experimental workflow for the RP-HPLC-UV method.

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of 5-Bromo-2-isopropoxythiazole (purity >99%).

  • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid or phosphate buffer salts.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or determined λmax from PDA scan.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample to achieve a final concentration within the calibration range (e.g., ~25 µg/mL) and prepare as described for the stock solution. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation (ICH Q2(R1) Approach):

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% of the target concentration.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results.[11][12][13][14][15]

Protocol 2: LC-MS/MS Method

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep1 Sample Dilution or Solid Phase Extraction (SPE) Prep2 Spike with Internal Standard (IS) Prep1->Prep2 Prep3 Evaporate and Reconstitute Prep2->Prep3 LC1 Inject into LC system Prep3->LC1 LC2 Fast LC Gradient (e.g., C18, 2.1 x 50 mm) LC1->LC2 MS1 Ionize via ESI+ LC2->MS1 MS2 Select Precursor Ion (e.g., [M+H]+) MS1->MS2 MS3 Fragment in Collision Cell MS2->MS3 MS4 Monitor Product Ions (MRM) MS3->MS4 Data1 Integrate Analyte/IS Peak Area Ratio MS4->Data1 Data2 Quantify against calibration curve Data1->Data2 G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in volatile solvent (e.g., Hexane) Prep2 Spike with Internal Standard (IS) Prep1->Prep2 GC1 Inject into GC Prep2->GC1 GC2 Separate on Capillary Column (e.g., DB-5ms, 30m) GC1->GC2 GC3 Temperature Program Ramp GC2->GC3 MS1 Ionize via Electron Ionization (EI) GC3->MS1 MS2 Scan full mass range or use Selected Ion Monitoring (SIM) MS1->MS2 Data1 Integrate Peak Area MS2->Data1 Data2 Quantify using Analyte/IS Ratio Data1->Data2

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-isopropoxythiazole: Efficiency, Cost, and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-isopropoxythiazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-isopropoxythiazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, while the 2-isopropoxy group modulates the electronic properties and lipophilicity of the molecule. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies, evaluating them on the basis of yield, cost of starting materials, operational simplicity, and scalability.

Route 1: Late-Stage Bromination of 2-Isopropoxythiazole

This is arguably the most direct and common approach, involving the preparation of the 2-isopropoxythiazole core followed by electrophilic bromination at the C5 position. The key decision in this route lies in the initial synthesis of the 2-isopropoxythiazole precursor.

Overall Scheme:

Route 1 cluster_1 Option B A 2-Bromothiazole B 2-Isopropoxythiazole A->B F 5-Bromo-2-isopropoxythiazole B->F NBS, DMF (High Yield) C 2-Aminothiazole D Thiazole-2-diazonium salt C->D NaNO₂, HBr E 2-Bromothiazole D->E CuBr E->B

Caption: Workflow for Route 1: Late-Stage Bromination.

Step 1: Synthesis of 2-Isopropoxythiazole (Two Options)

Option 1A: From 2-Bromothiazole

This method involves a nucleophilic aromatic substitution (SNAr) reaction where sodium isopropoxide displaces the bromide from 2-bromothiazole.

  • Causality and Rationale: The C2 position of the thiazole ring is electron-deficient and highly activated towards nucleophilic attack, making this a facile and high-yielding transformation. Isopropanol is used as both the reagent (after deprotonation with a strong base like sodium hydride) and the solvent.

  • Trustworthiness: This is a standard and reliable method for the synthesis of 2-alkoxythiazoles.

Option 1B: From 2-Aminothiazole

This approach utilizes the widely available and inexpensive 2-aminothiazole. The amino group is converted to a diazonium salt, which is then displaced. A common method is the Sandmeyer reaction.[1][2][3]

  • Causality and Rationale: The Sandmeyer reaction is a classic transformation for converting aromatic amines into halides.[2][3] Diazotization of 2-aminothiazole with sodium nitrite in an acidic medium (e.g., HBr) generates a diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) catalyst yields 2-bromothiazole, which can then be used as in Option 1A. While direct conversion to the isopropoxy derivative is sometimes possible, it is often lower-yielding and less reliable than the two-step halide route.

  • Trustworthiness: While multi-step, the Sandmeyer reaction is a well-established protocol in aromatic chemistry.[4][5] However, yields can be variable, and the handling of diazonium intermediates requires caution.

Step 2: Bromination of 2-Isopropoxythiazole

The final step is the selective bromination of the electron-rich thiazole ring.

  • Causality and Rationale: The 2-isopropoxy group is a strong activating group, directing electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine. NBS is a solid, making it safer and easier to handle, and it provides a low concentration of Br₂ in situ, which minimizes over-bromination and other side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. This procedure is known to be high-yielding (typically >90%).

  • Trustworthiness: This is a highly reliable and selective reaction, validated by analogous transformations on similar substrates.

Route 2: Hantzsch Thiazole Synthesis (Ring Formation)

This classical approach builds the thiazole ring from acyclic precursors. For 5-Bromo-2-isopropoxythiazole, a plausible Hantzsch synthesis would involve the condensation of an α-haloketone (or equivalent) with a suitable thioamide derivative.

Overall Scheme:

Route 2 A Bromomalonaldehyde or equivalent C 5-Bromo-2-isopropoxythiazole A->C Condensation (Hantzsch Synthesis) B O-Isopropyl thiocarbamate B->C

Caption: Workflow for Route 2: Hantzsch Ring Synthesis.

  • Causality and Rationale: The Hantzsch thiazole synthesis is a robust method for forming the thiazole core.[6][7][8][9] It proceeds by an initial SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl, followed by intramolecular condensation of the nitrogen onto the carbonyl group and subsequent dehydration to form the aromatic ring.[6][8] Using a pre-brominated three-carbon electrophile (like bromomalonaldehyde or a more stable equivalent) and an O-isopropyl thiocarbamate as the nucleophile would, in principle, construct the target molecule in a single cyclization step.

  • Trustworthiness: While the Hantzsch synthesis itself is highly reliable, the specific starting materials required for this target molecule are not commercially common. Bromomalonaldehyde is unstable, and O-isopropyl thiocarbamate would need to be synthesized. This introduces significant challenges related to the availability and stability of precursors, making this route more theoretical and less practical for routine synthesis without significant development.

Comparative Analysis

ParameterRoute 1 (Late-Stage Bromination)Route 2 (Hantzsch Synthesis)
Number of Steps 2 (from 2-bromothiazole) or 3 (from 2-aminothiazole)1 (cyclization) + precursor synthesis
Overall Yield High (typically >70% over 2 steps)Potentially moderate, but highly dependent on precursor stability
Starting Materials Option A: 2-Bromothiazole (Moderately expensive)[10][11][12] Option B: 2-Aminothiazole (Inexpensive)[13][14][15][16]Bromomalonaldehyde equivalent (Not readily available), O-Isopropyl thiocarbamate (Requires synthesis)
Reagent Cost & Safety NBS is affordable and safer than Br₂.[17][18][19] Standard solvents.Requires synthesis of specialized starting materials. Potential handling issues with unstable aldehydes.
Scalability Excellent. Both steps are generally high-yielding and use standard procedures.Poor. The lack of available starting materials makes this route difficult to scale without significant process development.
Purification Final product often purified by column chromatography or recrystallization.Purification could be complex due to potential side products from unstable precursors.

Conclusion and Recommendation

For both efficiency and cost-effectiveness, Route 1 is the superior and recommended pathway for the synthesis of 5-Bromo-2-isopropoxythiazole.

  • For Cost-Effectiveness: The variant starting from 2-aminothiazole (Route 1B) is the most economical choice. 2-aminothiazole is significantly cheaper than 2-bromothiazole.[13][14] While it involves an extra step (the Sandmeyer reaction), the low cost of the initial starting material makes it highly attractive for large-scale production.

  • For Speed and Simplicity (Lab-Scale): The variant starting from 2-bromothiazole (Route 1A) is the most direct route. It involves two high-yielding steps with straightforward procedures, making it ideal for rapid synthesis in a research and development setting where starting material cost is less of a constraint.

Route 2 (Hantzsch Synthesis) , while elegant in principle, is not practical due to the commercial unavailability and instability of the required precursors. It remains a theoretically viable but experimentally challenging approach that would require substantial preliminary synthetic work.

Detailed Experimental Protocols

Protocol for Route 1A: From 2-Bromothiazole

Step 1: Synthesis of 2-Isopropoxythiazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add anhydrous isopropanol (5 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF to the resulting sodium isopropoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, quench carefully with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 2: Synthesis of 5-Bromo-2-isopropoxythiazole

  • Dissolve 2-isopropoxythiazole (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.1 to 1.5 eq.) portion-wise to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

References

  • 2-Aminothiazole Price at Chemsrc. (2025). Chemsrc.com. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • N-Bromosuccinimide, 99.98%, Certified® 30g - eBay. (n.d.). Ebay.com. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). NIH. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. (n.d.). Chemhelpasap.com. [Link]

  • Oakwood 2-Bromothiazole 99% Purity, 5g - Neta Scientific. (n.d.). Netascientific.com. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). NIH. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

Sources

Validation

Comparative Analysis of the Biological Activity of 5-Halogenated-2-isopropoxythiazoles: A Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold and the Significance of Halogenation The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Significance of Halogenation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the thiazole nucleus allows for extensive structural modifications to fine-tune its biological profile. This guide provides a comparative analysis of 5-bromo-2-isopropoxythiazole and its 5-chloro and 5-iodo analogs, focusing on how the identity of the halogen atom at the 5-position modulates their potential biological activities.

The rationale for this comparison is rooted in the fundamental principles of structure-activity relationships (SAR). Halogen atoms are frequently incorporated into drug candidates to modulate key physicochemical properties. Varying the halogen from chlorine to bromine to iodine systematically alters:

  • Lipophilicity: Increasing the size of the halogen generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within biological targets.

  • Electronic Effects: Halogens are electron-withdrawing, influencing the electron density of the thiazole ring and affecting its ability to participate in hydrogen bonding or other electronic interactions.

  • Steric Profile: The atomic radius increases down the halogen group (Cl < Br < I), introducing steric bulk that can either promote or hinder binding to a target protein, influencing selectivity and potency.

This guide will explore the anticipated anticancer and antimicrobial activities of these three analogs, supported by established experimental protocols and illustrative data based on SAR principles derived from related compounds.

Comparative Anticancer Activity

The 2-aminothiazole core is a well-established pharmacophore in oncology, and its derivatives have shown promise as potent antitumor agents.[3][4][5] The introduction of lipophilic groups and halogens at the 4- and 5-positions has been a successful strategy for enhancing cytotoxicity.[2] The isopropoxy group at the 2-position and the halogen at the 5-position are expected to modulate cell permeability and interaction with hydrophobic pockets of target proteins.

Illustrative Comparison of In Vitro Cytotoxicity

To objectively compare the anticancer potential of 5-bromo-2-isopropoxythiazole and its chloro and iodo analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed. This assay measures the metabolic activity of cells, which correlates with cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for cytotoxicity.

The table below presents hypothetical, yet plausible, IC50 values for the three analogs against common cancer cell lines, based on the general observation that increased lipophilicity can correlate with enhanced anticancer activity in certain compound series.

CompoundCancer Cell LineIllustrative IC50 (µM)
5-Chloro-2-isopropoxythiazole A549 (Lung Carcinoma)12.5
MCF-7 (Breast Adenocarcinoma)15.2
HCT-116 (Colon Carcinoma)18.1
5-Bromo-2-isopropoxythiazole A549 (Lung Carcinoma)8.3
MCF-7 (Breast Adenocarcinoma)10.5
HCT-116 (Colon Carcinoma)11.7
5-Iodo-2-isopropoxythiazole A549 (Lung Carcinoma)9.1
MCF-7 (Breast Adenocarcinoma)11.8
HCT-116 (Colon Carcinoma)13.5

Structure-Activity Relationship (SAR) Insights: The illustrative data suggests that the bromo-analog exhibits the most potent cytotoxic activity. This follows a common trend where bromine provides a favorable balance of lipophilicity and electronic properties for optimal target engagement. While the iodo-analog is more lipophilic, its greater steric bulk might slightly hinder its fit within the target's binding site compared to the bromo-analog. The chloro-analog, being the least lipophilic, shows comparatively moderate activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a self-validating system for determining the IC50 values of the test compounds.

  • Cell Seeding:

    • Harvest and count cells (e.g., A549, MCF-7).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the chloro, bromo, and iodo analogs in DMSO.

    • Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6]

Visualizations: Workflow and Potential Mechanism of Action

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate attach 2. Allow Cells to Attach (24h) seed->attach prepare_cpd 3. Prepare Serial Dilutions (Chloro, Bromo, Iodo Analogs) add_cpd 4. Add Compounds to Wells prepare_cpd->add_cpd incubate_cpd 5. Incubate (48-72h) add_cpd->incubate_cpd add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate (3-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC50 Value plot_curve->calc_ic50

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 pRb pRb E2F E2F S_Phase Gene Transcription & Cell Cycle Progression E2F->S_Phase activates Inhibitor Thiazole Analog (Potential Inhibitor) CDK46_Active CDK46_Active Inhibitor->CDK46_Active inhibits

Comparative Antimicrobial Activity

The thiazole nucleus is a fundamental component in the development of antimicrobial agents.[1] The incorporation of a halogen atom into the thiazole ring is a recognized strategy for enhancing antimicrobial potency against both bacterial and fungal pathogens.[2][7]

Illustrative Comparison of Antimicrobial Potency

The antimicrobial efficacy of the compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The table below provides an illustrative comparison of the MIC values for the three halogenated analogs against representative microbial strains. The trend often shows that increased halogen size can correlate with improved activity, particularly against Gram-positive bacteria.

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Illustrative MIC (µg/mL) Illustrative MIC (µg/mL) Illustrative MIC (µg/mL)
5-Chloro-2-isopropoxythiazole 326464
5-Bromo-2-isopropoxythiazole 163232
5-Iodo-2-isopropoxythiazole 83216

Structure-Activity Relationship (SAR) Insights: In this illustrative dataset, antimicrobial potency increases from chloro to bromo to iodo. This suggests that for these hypothetical microbial targets, greater lipophilicity and perhaps specific halogen bonding interactions facilitated by the larger, more polarizable iodine atom are beneficial for activity. The larger size of the iodo-analog may enhance its ability to disrupt microbial cell membranes or bind to a key microbial enzyme. Thiazole derivatives have been noted to possess more inhibitory effects on Gram-positive bacteria than Gram-negative ones.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and validity.

  • Preparation of Inoculum:

    • Culture the microbial strains (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a sterile 96-well microplate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in broth with a small percentage of DMSO) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[9]

  • Controls:

    • Positive Control: A well with broth and microbial inoculum only (should show growth).

    • Negative Control: A well with broth only (should show no growth).

    • Standard Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) serially diluted as a reference.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Visualization: Antimicrobial Testing Workflow

MIC_Workflow cluster_setup Setup & Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A 1. Add Broth to 96-well Plate B 2. Create 2-fold Serial Dilutions of Chloro, Bromo, & Iodo Analogs A->B D 4. Inoculate Wells with Microbes C 3. Prepare Standardized Microbial Inoculum F 6. Incubate Plate (18-24h) D->F E 5. Add Controls (Positive, Negative, Standard) E->F G 7. Visually Inspect for Turbidity H 8. Determine Lowest Concentration with No Growth (MIC) G->H I 9. Compare Analogs' Activity H->I

Brief Overview of Synthesis

The synthesis of the core 2-isopropoxythiazole structure can be achieved through established heterocyclic chemistry routes. A common approach involves the Hantzsch thiazole synthesis. The subsequent introduction of the halogen at the 5-position is a critical step. For instance, 5-bromo-2-isopropoxythiazole can be synthesized by treating 2-isopropoxythiazole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF.[10] Similar strategies using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) would yield the corresponding chloro and iodo analogs.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of 5-chloro-, 5-bromo-, and 5-iodo-2-isopropoxythiazole. While direct experimental data comparing these specific molecules is limited, structure-activity relationship principles strongly suggest that the choice of halogen at the 5-position is a critical determinant of both anticancer and antimicrobial potency.

  • Anticancer Potential: The bromo-analog is predicted to offer a potent balance of lipophilicity and steric properties, potentially leading to superior cytotoxicity compared to its chloro and iodo counterparts.

  • Antimicrobial Potential: The iodo-analog is hypothesized to exhibit the strongest antimicrobial effects, particularly against Gram-positive bacteria and fungi, likely due to its enhanced lipophilicity and ability to form halogen bonds.

Future research should focus on:

  • Direct Comparative Studies: Synthesizing and performing head-to-head in vitro and in vivo testing of these three specific analogs to validate the SAR hypotheses presented here.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds to understand the basis of their biological activity.

  • Toxicity Profiling: Assessing the cytotoxicity of these compounds against normal human cell lines to determine their therapeutic index and potential for further development.[11]

By systematically exploring the impact of halogen substitution, researchers can optimize the thiazole scaffold to develop novel, potent, and selective therapeutic agents.

References

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • PubMed. (n.d.). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents.
  • Taylor & Francis Online. (n.d.). Full article: Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin.
  • National Institutes of Health. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.
  • ChemicalBook. (n.d.). 5-broMo-2-ethoxy-thiazole synthesis.
  • National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • PubMed. (2024, March 15). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents.
  • National Institutes of Health. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Medical Laboratory Journal. (2015, May 1). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • National Institutes of Health. (n.d.). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria.
  • National Institutes of Health. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
  • Medical Laboratory Journal. (n.d.). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • PubMed. (2021, February 17). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study.
  • MDPI. (2024, August 1). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.
  • PubMed. (2018, May 25). Alkoxyphenylthiazoles with broad-spectrum activity against multidrug-resistant gram-positive bacterial pathogens.
  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • PubMed. (2011, November 9). Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • ResearchGate. (n.d.). Structure‐Activity Relationship (SAR) of the newly prepared thiazoles 5 and 6.
  • MDPI. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
  • National Institutes of Health. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity.
  • National Institutes of Health. (n.d.). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.
  • National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • MDPI. (2020, November 24). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes.
  • National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • BenchChem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.

Sources

Comparative

A Researcher's Guide to Molecular Docking: Evaluating 5-Bromo-2-isopropoxythiazole Derivatives Against Key Protein Targets

In the landscape of modern drug discovery, the thiazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives have d...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] Among the vast chemical space of thiazole derivatives, 5-Bromo-2-isopropoxythiazole emerges as a promising template for the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and an isopropoxy group at the 2-position is anticipated to modulate the compound's lipophilicity, electronic profile, and steric interactions, thereby influencing its binding affinity and selectivity for various protein targets.[1]

This guide provides a comprehensive comparison of the potential interactions of 5-Bromo-2-isopropoxythiazole derivatives with several well-established protein targets, underpinned by the principles and methodologies of molecular docking. As we navigate through this analysis, we will delve into the causality behind experimental choices in computational drug design, ensuring a robust and self-validating framework for researchers, scientists, and drug development professionals.

The Rationale for Target Selection: Where Thiazoles Show Promise

The efficacy of a drug candidate is intrinsically linked to its interaction with a specific biological target. For thiazole derivatives, a significant body of research points towards their potent inhibitory activity against several key proteins implicated in major diseases. This guide will focus on a selection of these targets, providing a comparative platform to evaluate the potential of novel derivatives.

  • B-cell lymphoma 2 (Bcl-2): Overexpressed in many cancers, this anti-apoptotic protein is a prime target for therapeutic intervention. Inhibition of Bcl-2 can trigger the natural process of programmed cell death (apoptosis) in cancer cells.[5][6]

  • Tubulin: As the building block of microtubules, tubulin is essential for cell division. Agents that disrupt tubulin polymerization are among the most effective anticancer drugs.[7][8]

  • β-ketoacyl-ACP synthase (FabH): This enzyme plays a crucial role in bacterial fatty acid synthesis, making it an attractive target for the development of novel antibacterial agents.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[10][11]

The Compass of Discovery: A Step-by-Step Molecular Docking Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The following protocol outlines a rigorous and reproducible workflow for conducting docking studies with 5-Bromo-2-isopropoxythiazole derivatives.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our targets, we would use entries such as 4IEH for Bcl-2, 1SA0 for Tubulin, 3IL9 for FabH, and 4ASE for VEGFR-2.[7][9][11]

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.[11]

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate.

    • Define the binding site or "grid box" around the active site of the protein, typically guided by the position of the co-crystallized ligand.

  • Ligand Preparation:

    • Generate the 3D structure of the 5-Bromo-2-isopropoxythiazole derivative using a molecular modeling software.

    • Perform energy minimization of the ligand structure to obtain a stable conformation. This is often done using force fields like MMFF94.

    • Assign appropriate atom types and charges to the ligand.

  • Molecular Docking Simulation:

    • Utilize a validated docking program such as AutoDock, Glide, or Molegro Virtual Docker.[9]

    • Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.

    • Execute the docking simulation to generate a series of possible binding poses for the ligand within the protein's active site.

  • Analysis of Results:

    • Rank the generated poses based on their predicted binding affinity (e.g., docking score or binding energy in kcal/mol).[7][12]

    • Visualize the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the key amino acid residues in the active site.[6]

    • Compare the binding mode and interactions of the novel derivative with those of known inhibitors or the co-crystallized ligand to validate the docking results.

G cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_anal Analysis PDB Protein Structure (PDB) Prot_Prep Protein Preparation (Add H, Remove Water) PDB->Prot_Prep Ligand Ligand Structure (SDF/MOL2) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Prot_Prep->Docking Lig_Prep->Docking Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis Validation Comparison with Known Inhibitors Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Performance: Benchmarking Against Established Thiazole Derivatives

To provide a predictive comparison, we will analyze published docking data for various thiazole derivatives against our selected targets. This will allow us to contextualize the potential performance of a hypothetical 5-Bromo-2-isopropoxythiazole derivative.

Target Protein (PDB ID)Thiazole Derivative ClassReported Binding Affinity (kcal/mol or MolDock Score)Key Interacting ResiduesReference
Bcl-2 (4IEH)2,4-disubstituted thiazolesNot specified, but showed appreciable interactionsHydrophobic interactions and H-bonding[5][6]
Tubulin (1SA0)2,4-disubstituted thiazoles-13.88 to -14.50Cys241, Leu242, Ala250, Val318[7]
FabH (3IL9)2,4-disubstituted thiazoles-102.612 to -144.236 (MolDock Score)Not specified[9]
VEGFR-2 (4ASE)5-bromoindole derivatives (structurally related)Strong binding energiesCys919, Asp1046, Glu885[10][11]

Note: The binding affinity scores are from different studies using varied software and scoring functions, and thus are not directly comparable. However, they provide a qualitative measure of binding strength.

Decoding the Interactions: A Deeper Dive into Binding Modes

The true value of docking lies in its ability to reveal the specific molecular interactions that govern ligand binding. By examining these interactions, we can rationalize the observed binding affinities and guide the design of more potent and selective inhibitors.

G cluster_ligand 5-Bromo-2-isopropoxythiazole Derivative cluster_protein Protein Active Site Ligand Thiazole Core H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Ligand->H_Bond_Acceptor H-bond (N-H...) H_Bond_Donor H-Bond Donor (e.g., Ser, Thr) Ligand->H_Bond_Donor H-bond (...O) Bromo 5-Bromo Halogen_Bond_Acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen) Bromo->Halogen_Bond_Acceptor Halogen Bond Isopropoxy 2-Isopropoxy Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val, Ile) Isopropoxy->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Potential interactions of a 5-Bromo-2-isopropoxythiazole derivative.

For a 5-Bromo-2-isopropoxythiazole derivative, we can hypothesize the following interactions based on its structure:

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while appended amino or hydroxyl groups could serve as donors.

  • Hydrophobic Interactions: The isopropoxy group and the thiazole ring itself can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

  • Halogen Bonding: The bromine atom at the 5-position can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, a type of interaction increasingly recognized for its importance in drug design.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating 5-Bromo-2-isopropoxythiazole derivatives against key protein targets using molecular docking. By understanding the principles of target selection, adhering to a rigorous docking protocol, and carefully analyzing the resulting binding modes, researchers can gain valuable insights into the therapeutic potential of these compounds.

The comparative data presented herein, derived from studies on structurally related thiazole derivatives, suggests that the 5-Bromo-2-isopropoxythiazole scaffold holds significant promise. However, it is crucial to remember that in silico predictions are the first step in a long journey. The hypotheses generated from these docking studies must be validated through experimental assays, such as in vitro binding assays and cell-based activity screens, to confirm their biological relevance. The synergy between computational and experimental approaches will ultimately pave the way for the development of novel and effective thiazole-based therapeutics.

References

  • Jain, A., et al. (2019). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. Prime Scholars Library. Available at: [Link]

  • Jain, A., et al. (2019). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. European Journal of Pharmaceutical Sciences, 136, 104955. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5894. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(38), 34339-34352. Available at: [Link]

  • Jain, A., et al. (2019). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 8(2), 043-055. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(43), 30454-30472. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6614. Available at: [Link]

  • Sarsenbayeva, A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7247. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as VEGFR‐2 Tyrosine Kinase Inhibitors with In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Archiv der Pharmazie, 355(11), 2200257. Available at: [Link]

  • Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a Slovenská Farmacie, 72(4), 190-200. Available at: [Link]

  • A. K., S., & S., P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 28(1). Available at: [Link]

  • Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4938. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-isopropoxythiazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, thiazole derivatives stand as privileged scaffolds, underpinning the structure of nume...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiazole derivatives stand as privileged scaffolds, underpinning the structure of numerous pharmaceuticals and functional materials. Among the vast array of functionalized thiazoles, 5-Bromo-2-isopropoxythiazole emerges as a versatile and strategically important building block. Its unique electronic properties and the presence of a reactive bromine handle at the 5-position, coupled with an isopropoxy group at the 2-position, offer a gateway to a diverse range of molecular architectures.

This guide provides an in-depth technical comparison of the product structure and reactivity of 5-Bromo-2-isopropoxythiazole in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and lithiation-trapping reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols based on analogous systems, and offer a comparative analysis of expected outcomes against alternative thiazole-based building blocks. Our aim is to equip researchers with the practical insights and foundational knowledge necessary to effectively harness the synthetic potential of this valuable heterocyclic intermediate.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in numerous drug candidates.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[1]

Mechanistic Rationale and Expected Reactivity

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The reactivity of the aryl halide is a critical determinant of reaction efficiency, with the general trend being I > Br > Cl.[2] This is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-Br bond in 5-Bromo-2-isopropoxythiazole makes it more susceptible to oxidative addition by the palladium(0) catalyst compared to its chloro-analogue. The electron-donating nature of the 2-isopropoxy group can further modulate the electron density of the thiazole ring, potentially influencing the rate of oxidative addition.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 5-Bromo-2-isopropoxythiazole, Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst (e.g., Pd(PPh3)4) in a degassed solvent (e.g., Toluene/H2O). heating Heat the mixture under inert atmosphere (e.g., 80-100 °C). reagents->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring extraction Cool, dilute with organic solvent, and wash with aqueous solutions. monitoring->extraction purification Dry the organic layer, concentrate, and purify by column chromatography. extraction->purification

Experimental Workflow for Suzuki-Miyaura Coupling

Comparative Performance Data (Predicted)
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
5-Bromo-2-isopropoxythiazole Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Est. 80-90[3]
5-Bromo-2-chlorobenzothiazolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[3]
2-Acetyl-5-bromothiophenePhenylboronic AcidPd(II)-complexKOHWater100 (MW)0.595[4]
5-BromoindolePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001892

Estimated yields for 5-Bromo-2-isopropoxythiazole are based on the high reactivity of the C-Br bond and the performance of similar substrates.

Detailed Experimental Protocol (Adapted from Analogous Systems)

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle and can be adapted for 5-Bromo-2-isopropoxythiazole.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-isopropoxythiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-isopropoxythiazole.

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[5][6] This palladium-catalyzed reaction couples aryl halides with a wide variety of amines, amides, and other N-nucleophiles.[5]

Mechanistic Considerations and Reactivity Predictions

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active catalyst. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. Therefore, 5-Bromo-2-isopropoxythiazole is expected to be a highly competent substrate for this transformation. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 5-Bromo-2-isopropoxythiazole, Amine, Base (e.g., NaOt-Bu), and Pd Catalyst/Ligand (e.g., Pd2(dba)3/Xantphos) in a degassed solvent (e.g., Toluene). heating Heat the mixture under inert atmosphere (e.g., 80-110 °C). reagents->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring extraction Cool, quench with water, and extract with an organic solvent. monitoring->extraction purification Dry the organic layer, concentrate, and purify by column chromatography. extraction->purification

Experimental Workflow for Buchwald-Hartwig Amination

Comparative Performance Data (Predicted)

Based on published data for the Buchwald-Hartwig amination of other bromo-heterocycles, we can predict the performance of 5-Bromo-2-isopropoxythiazole.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference (Analogous System)
5-Bromo-2-isopropoxythiazole AnilinePd₂(dba)₃ / XantphosNaOt-BuToluene10012-24Est. 75-85
5-BromopyrimidineMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene1001688
5-Bromo-1,2,3-triazoleAniline(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane1202492[5]
3-BromopyridinePiperidinePd(OAc)₂ / BINAPNaOt-BuToluene80495

Estimated yields for 5-Bromo-2-isopropoxythiazole are based on the expected high reactivity of the C-Br bond and successful aminations of similar bromo-heterocycles.

Detailed Experimental Protocol (Adapted from Analogous Systems)

This protocol for the Buchwald-Hartwig amination of a bromo-heterocycle serves as a template for reactions with 5-Bromo-2-isopropoxythiazole.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 5-Bromo-2-isopropoxythiazole (1.0 mmol), the desired amine (1.2 mmol), and anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Lithiation and Electrophilic Trapping: A Gateway to Diverse Functionality

Halogen-metal exchange, particularly lithiation of aryl bromides, is a powerful method for generating nucleophilic aryl species that can be trapped with a wide array of electrophiles. This strategy provides access to a diverse range of functionalized heterocycles.

Mechanistic Principles and Site Selectivity

The reaction of 5-Bromo-2-isopropoxythiazole with a strong organolithium base, such as n-butyllithium, at low temperatures is expected to result in a rapid halogen-metal exchange at the 5-position. The resulting 5-lithio-2-isopropoxythiazole is a potent nucleophile that can react with various electrophiles. The low reaction temperature is crucial to prevent side reactions, such as decomposition of the organolithium intermediate.

Lithiation_Workflow cluster_prep Lithiation cluster_trapping Electrophilic Quench cluster_workup Work-up and Purification lithiation Dissolve 5-Bromo-2-isopropoxythiazole in an ethereal solvent (e.g., THF) and cool to -78 °C. add_buLi Add n-BuLi dropwise and stir for a short period (e.g., 15-30 min). lithiation->add_buLi add_electrophile Add the desired electrophile (e.g., DMF, CO2, alkyl halide). add_buLi->add_electrophile warm Allow the reaction to warm to room temperature. add_electrophile->warm quench Quench the reaction with saturated aqueous NH4Cl. warm->quench extraction_purification Extract with an organic solvent, dry, concentrate, and purify. quench->extraction_purification

Experimental Workflow for Lithiation-Trapping

Comparative Performance and Scope (Predicted)

The success of lithiation-trapping reactions is highly dependent on the stability of the organolithium intermediate and the reactivity of the electrophile. Based on studies of similar bromo-heterocycles, a wide range of electrophiles should be compatible.

SubstrateElectrophileProductExpected Yield (%)Reference (Analogous System)
5-Bromo-2-isopropoxythiazole DMF2-Isopropoxythiazole-5-carbaldehydeEst. 70-85[7]
5-Bromo-2-isopropoxythiazole CO₂2-Isopropoxythiazole-5-carboxylic acidEst. 65-80[7]
5-Bromo-2-isopropoxythiazole CH₃I5-Methyl-2-isopropoxythiazoleEst. 70-85
2-Chlorothiazolen-BuLi then CO₂Thiazole-2-carboxylic acid-[7]
4-Bromo-5-methyl-2-phenyloxazolen-BuLi then various electrophiles4-functionalized-5-methyl-2-phenyloxazolesGood yields[8]

Estimated yields are based on the successful lithiation and trapping of analogous bromo-heterocycles.

Detailed Experimental Protocol (Adapted from Analogous Systems)

The following general procedure can be used for the lithiation and electrophilic trapping of 5-Bromo-2-isopropoxythiazole.

  • Reaction Setup: To a solution of 5-Bromo-2-isopropoxythiazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere, cool the reaction to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol) to the solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2 hours, then quench by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

5-Bromo-2-isopropoxythiazole stands as a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its C-Br bond at the 5-position provides a reliable handle for a range of powerful synthetic transformations. This guide has provided a comparative analysis of its expected reactivity in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-trapping reactions. While direct experimental data for this specific substrate is limited in the public domain, the principles of organic chemistry and data from analogous systems strongly suggest that it is a highly competent substrate for these transformations, offering predictable reactivity and the potential for high yields of desired products. The detailed protocols provided herein, adapted from established literature procedures, offer a solid starting point for researchers to explore the rich chemistry of this important heterocyclic building block.

References

  • BenchChem. (2025).
  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Topchiy, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-8.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2024).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(4), 311-318.
  • BenchChem. (2025).
  • Asachenko, A. F., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. Molecules, 29(9), 2151.
  • Yılmaz, F., & Ertürk, E. (2024). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 831-840.
  • Google Patents. (2019).
  • Google Patents. (2012). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. US8242270B2.
  • Google Patents. (2007). 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors. WO2007026916A1.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. WO2006054151A1.
  • Google Patents. (2024).
  • ResearchGate. (2025). Regioselective Lithiation and Electrophilic Quenching of N‐Boc‐3‐phenyltetrahydroisoquinoline.
  • Google Patents. (1978). 5-thiazole-methane-amines, and their use as antilipolytics. US4108994A.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-isopropoxythiazole

Part 1: Hazard Assessment & Proactive Risk Mitigation Before any handling or disposal of 5-Bromo-2-isopropoxythiazole, a thorough understanding of its hazard profile is paramount. While specific toxicological data for th...

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment & Proactive Risk Mitigation

Before any handling or disposal of 5-Bromo-2-isopropoxythiazole, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound is limited, its structure—a brominated thiazole derivative—allows us to infer a reliable hazard profile based on analogous compounds.[1][2][3] The core principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution.

Inferred Hazard Profile

The following table summarizes the anticipated hazards associated with 5-Bromo-2-isopropoxythiazole, based on data from structurally similar chemicals.

Hazard ClassificationDescriptionPrecautionary Rationale
Acute Toxicity May be harmful if swallowed or in contact with skin.[4][5]Prevents accidental poisoning through ingestion or dermal absorption.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Direct contact can lead to redness, inflammation, or chemical burns.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][6]Splashes can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[1][3][5]Inhalation can lead to irritation of the nose, throat, and lungs.
Environmental Hazards Potentially harmful or toxic to aquatic life.[5][7][8]Improper disposal can contaminate water systems and harm ecosystems.
Hazardous Combustion Products Thermal decomposition may release toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[4][9][10]These fumes are highly toxic and corrosive; fires involving this chemical pose a significant inhalation hazard.
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical hazard.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[7]Protects against splashes and airborne particles from all angles.
Hand Protection Chemical-resistant nitrile gloves.[7]Prevents direct skin contact and chemical absorption.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use only in a certified chemical fume hood to manage vapors.[11]A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.

Part 2: Step-by-Step Disposal Protocol

The primary directive for disposing of 5-Bromo-2-isopropoxythiazole is that it must be treated as hazardous chemical waste.[7][12] It must never be disposed of in standard trash or down the drain.[13]

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe chemical waste management, preventing potentially violent chemical reactions.[14]

  • Identify the Waste Stream: As a brominated organic compound, 5-Bromo-2-isopropoxythiazole and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) are classified as halogenated organic waste .

  • Maintain Separation: This waste stream must be kept separate from non-halogenated solvents, strong acids, bases, and oxidizers.[11][14] Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step 2: Containerization and Labeling

Proper containment and labeling ensure safety and regulatory compliance.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, screw-top cap.[12][14]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "5-Bromo-2-isopropoxythiazole" (avoiding abbreviations).

    • The words "Hazardous Waste".

    • A clear list of all components and their approximate percentages if it is a mixed waste stream.[14]

    • The date when the first drop of waste was added to the container.[15]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Designate a Satellite Accumulation Area (SAA): This is a specific location in the lab, at or near the point of waste generation, where hazardous waste is temporarily stored.[14][15]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when you are actively adding waste.[15] This prevents the release of fugitive vapors into the laboratory environment.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray. This secondary containment will capture any potential leaks or spills from the primary container.[12]

  • Adhere to Accumulation Limits: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons for total hazardous waste.[15]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal in accordance with all federal, state, and local regulations.[12]

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (e.g., 90% capacity to allow for expansion), contact your institution's EHS office to schedule a waste pickup.[15]

  • Complete Necessary Paperwork: Fill out any required waste manifest or pickup request forms accurately and completely.

  • Do Not Attempt Chemical Neutralization: Unless you have a specific, validated, and approved protocol from your EHS office, do not attempt to neutralize or treat the chemical waste yourself.[11] Inactivation of reactive chemicals requires specialized expertise.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 5-Bromo-2-isopropoxythiazole waste.

G cluster_waste_types Waste Forms Start Waste Generation (5-Bromo-2-isopropoxythiazole) Segregate Step 1: Segregate Waste (Halogenated Organic) Start->Segregate Solid Contaminated Solids (Gloves, Paper) Segregate->Solid Liquid Unused/Waste Solutions Segregate->Liquid Sharps Contaminated Sharps (Needles, Glassware) Segregate->Sharps Containerize Step 2: Containerize & Label - Compatible Container - 'Hazardous Waste' Label - Full Chemical Name Solid->Containerize Liquid->Containerize Sharps->Containerize Store Step 3: Store in SAA - Keep Closed - Secondary Containment Containerize->Store Dispose Step 4: Arrange Disposal (Contact EHS for Pickup) Store->Dispose End Compliant Disposal Dispose->End

Caption: Disposal workflow for 5-Bromo-2-isopropoxythiazole.

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Management
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact EHS.

  • Small Spills (Inside a Fume Hood):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][16]

    • Clean the spill area with a detergent solution, followed by water.[17] All cleaning materials must also be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][9]

References

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